molecular formula C3H7NO B166681 Propionamide CAS No. 79-05-0

Propionamide

Cat. No.: B166681
CAS No.: 79-05-0
M. Wt: 73.09 g/mol
InChI Key: QLNJFJADRCOGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionamide (CAS 79-05-0), also known as propanamide, is an organic compound with the molecular formula C3H7NO. It serves as a versatile building block and key intermediate in medicinal chemistry and pharmaceutical research . This mono-substituted amide of propanoic acid is a valuable precursor in organic synthesis and can undergo characteristic reactions such as the Hofmann rearrangement to produce ethylamine . In research, this compound is a foundational structure for developing bioactive molecules. Its derivatives show significant promise in various fields. In neuroscience, piperidine this compound derivatives are investigated as potent dual-acting ligands for sigma-1 receptors (σ1R) and mu-opioid receptors (MOR), displaying significant anti-nociceptive activity in models of formalin-induced pain and chronic constriction injury (CCI) . Other substituted this compound derivatives have been designed and evaluated as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for potential pain management, with studies showing the S-enantiomers often provide superior receptor affinity . Furthermore, this compound derivatives have been explored for their anti-acetylcholinesterase (AChE) activity, which is relevant to Alzheimer's disease research, and some have demonstrated inhibitory effects on Aβ-aggregation . The aryl-propionamide core is also critical in developing Selective Androgen Receptor Modulators (SARMs), a class of compounds studied for their anabolic properties . This product is supplied as a high-purity compound for laboratory research applications. It is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-2-3(4)5/h2H2,1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNJFJADRCOGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3CH2CONH2, C3H7NO
Record name propanamide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Propanamide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058820
Record name Propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Off-white crystalline flakes; [Alfa Aesar MSDS]
Record name Propionamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16961
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.03 [mmHg]
Record name Propionamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16961
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

79-05-0
Record name Propionamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04161
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROPIONAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.066
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPIONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK07G0HP47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Propionamide from Propionic Acid and Ammonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propionamide from propionic acid and ammonia (B1221849). It covers the core chemical principles, detailed experimental protocols, and quantitative data relevant to researchers in chemical synthesis and drug development.

Introduction

This compound (CH₃CH₂CONH₂) is a primary amide derived from propionic acid. It serves as a valuable building block in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. The most direct and atom-economical method for its synthesis is the reaction of propionic acid with ammonia. This guide focuses on the prevalent thermal dehydration method, outlining the reaction mechanism, experimental procedures, and key process parameters.

Reaction Mechanism and Principles

The synthesis of this compound from propionic acid and ammonia is a two-step process. The reaction is initiated by a rapid acid-base neutralization, followed by a slower, thermally-driven dehydration.

  • Ammonium (B1175870) Salt Formation : Propionic acid, a carboxylic acid, reacts with ammonia, a weak base, in an exothermic neutralization reaction to form the salt, ammonium propanoate.[1]

  • Thermal Dehydration : Upon heating, the ammonium propanoate salt undergoes thermal decomposition, eliminating a molecule of water (dehydration) to form this compound.[2][3] This is a condensation reaction that requires elevated temperatures to drive the equilibrium toward the product.[2] The direct thermal condensation of carboxylic acids and amines without a catalyst typically requires high temperatures, often exceeding 160°C.[4]

The overall reaction is as follows:

CH₃CH₂COOH + NH₃ ⇌ CH₃CH₂COO⁻NH₄⁺ → CH₃CH₂CONH₂ + H₂O

Quantitative Data

The following tables summarize the key quantitative data for the reactants and products, as well as typical reaction parameters for the thermal synthesis method.

Table 1: Physicochemical Properties

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Propionic AcidCH₃CH₂COOH74.08-21141
Ammonia (Anhydrous)NH₃17.03-77.7-33.3
Ammonium PropanoateCH₃CH₂COO⁻NH₄⁺91.1145Decomposes
This compound CH₃CH₂CONH₂ 73.09 79 - 81 213

Table 2: Reaction Parameters and Yields for Thermal Synthesis

ParameterValueReference
Reactant Ratio (Propionic Acid:Ammonia)1 : 1.1 (molar equivalent, typical)[5]
Reaction Temperature80 - 210 °C[5]
Holding Temperature200 °C[5]
Reaction Time0.5 - 10 hours[5]
Holding Time3 hours[5]
Reported Yield (Purified)60.5% (based on propionic acid)[5]

Experimental Protocols

The following protocols describe a laboratory-scale and an industrially-oriented procedure for the synthesis of this compound.

General Laboratory Protocol: Thermal Amidation

This protocol is a generalized procedure for the direct thermal synthesis of this compound.

Materials:

  • Propionic acid

  • Aqueous ammonia (28-30% w/w)

  • Round-bottom flask

  • Distillation apparatus with a condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Apparatus for vacuum filtration (Büchner funnel, filter flask)

  • Recrystallization solvent (e.g., ethanol (B145695), acetone, or a mixture)[6]

Procedure:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a distillation apparatus.

  • Charging Reactants: In a well-ventilated fume hood, charge the flask with propionic acid. While stirring, slowly add a slight molar excess of concentrated aqueous ammonia. The reaction is exothermic and will form ammonium propanoate.

  • Dehydration: Heat the mixture using a heating mantle. Water will begin to distill off. Gradually increase the temperature of the reaction mixture to 180-200°C. Maintain this temperature for 2-4 hours to ensure the dehydration is complete.[5]

  • Isolation of Crude Product: Allow the reaction mixture to cool to approximately 100°C.[5] The crude this compound will solidify upon further cooling to room temperature.

  • Purification by Recrystallization: a. Dissolve the crude solid product in a minimum amount of hot solvent (e.g., ethanol or acetone).[6][7] b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to induce crystallization.[8][9] d. Collect the purified crystals by vacuum filtration. e. Wash the crystals with a small amount of ice-cold solvent to remove soluble impurities.[9] f. Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Industrial Synthesis Protocol Example

This protocol is based on a patented method for this compound production.[5]

Materials & Equipment:

  • Propionic acid (400 g, 99%)

  • Aqueous ammonia (360 g, 28%)

  • Reaction flask equipped with a stirrer and rectifying column

  • Heating source

  • Vacuum distillation apparatus

Procedure:

  • Reaction: Add 400 g of propionic acid to the reaction flask and begin stirring. Slowly add 360 g of 28% aqueous ammonia.

  • Heating and Dehydration: Heat the mixture. As the temperature rises, a mixture of water and some unreacted starting materials will separate from the top of the rectifying column.

  • Holding: Once the internal temperature reaches 200°C, maintain this temperature for 3 hours.

  • Workup: Cool the reaction mixture to 100°C. Transfer the molten crude product to a vacuum distillation apparatus.

  • Purification: Purify the crude product by vacuum distillation followed by recrystallization from 95% ethanol to yield the final product.

Visualizations

Reaction Pathway

The following diagram illustrates the two-stage reaction pathway for the formation of this compound.

Reaction_Pathway Figure 1: Reaction Pathway for this compound Synthesis PropionicAcid Propionic Acid (CH₃CH₂COOH) AmmoniumPropanoate Ammonium Propanoate (CH₃CH₂COO⁻NH₄⁺) PropionicAcid->AmmoniumPropanoate Step 1: Neutralization (Fast, Exothermic) Ammonia Ammonia (NH₃) Ammonia->AmmoniumPropanoate Step 1: Neutralization (Fast, Exothermic) This compound This compound (CH₃CH₂CONH₂) AmmoniumPropanoate->this compound Step 2: Dehydration (Heat, >160°C) Water Water (H₂O) This compound->Water +

Caption: Figure 1: Reaction Pathway for this compound Synthesis.

Experimental Workflow

This flowchart outlines the general experimental procedure for the synthesis and purification of this compound.

Experimental_Workflow Figure 2: General Experimental Workflow Start Start Mix Mix Propionic Acid and Aqueous Ammonia Start->Mix Heat Heat Mixture to 180-210°C Mix->Heat Distill Distill off Water Heat->Distill Hold Hold at Temperature for 2-4 hours Distill->Hold Cool Cool to Solidify Crude Product Hold->Cool Dissolve Dissolve Crude Product in Minimum Hot Solvent Cool->Dissolve Filter Hot Filtration (if necessary) Dissolve->Filter Optional Crystallize Cool to Crystallize Pure Product Dissolve->Crystallize Filter->Crystallize Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Wash Wash Crystals with Cold Solvent Isolate->Wash Dry Dry Final Product Wash->Dry End Pure this compound Dry->End

Caption: Figure 2: General Experimental Workflow.

Catalytic Alternatives

While thermal amidation is straightforward, several catalytic methods have been developed to perform the reaction under milder conditions or with improved efficiency. Boron-based catalysts, such as boric acid and ammonia-borane, have been shown to be effective for the direct amidation of carboxylic acids.[10][11][12][13][14] Additionally, certain transition metal complexes, particularly those of Group (IV) metals like titanium and zirconium, can catalyze this transformation.[15] These catalytic approaches avoid the high temperatures required for the uncatalyzed thermal reaction, potentially offering better functional group tolerance and energy efficiency.

This document is intended for informational purposes for qualified professionals and should not be used without a proper risk assessment for any specific laboratory or industrial application.

References

The Diverse Biological Activities of Propionamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionamide (CH₃CH₂C(=O)NH₂), the amide derivative of propionic acid, serves as a foundational scaffold for a vast array of derivatives exhibiting a remarkable spectrum of biological activities.[1][2][3] These compounds, characterized by their versatile chemical nature, have been extensively explored in medicinal chemistry and agrochemical research, leading to the development of agents with potent analgesic, anti-inflammatory, anticonvulsant, antimicrobial, herbicidal, and anticancer properties.[1][4][5][6][7][8] The mechanism of action for these derivatives is diverse, ranging from the modulation of G-protein coupled receptors and ion channels to the inhibition of critical enzymes.[9][10][11] This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development in this promising area.

Analgesic Activity

A significant area of investigation for this compound derivatives has been in the development of novel analgesics. Certain derivatives have been designed to act as dual-acting ligands, targeting multiple pathways involved in pain perception to achieve enhanced efficacy and a more favorable side effect profile compared to traditional opioids.[1][9]

Mechanism of Action: Dual μ-Opioid Receptor Agonism and σ1 Receptor Antagonism

A notable class of this compound derivatives exerts its analgesic effects through a dual mechanism involving the activation of the μ-opioid receptor (MOR) and the antagonism of the sigma-1 receptor (σ1R).[9] The MOR is a G-protein coupled receptor that, upon activation by an agonist, initiates a signaling cascade leading to analgesia.[12][13] The agonist binding leads to the dissociation of the G-protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels, while the Gβγ subunit modulates ion channels, leading to neuronal hyperpolarization and reduced nociceptive signal transmission.[14][15] Simultaneously, the antagonism of the σ1R, a chaperone protein at the endoplasmic reticulum, is believed to potentiate the analgesic effects and may mitigate some of the adverse effects associated with MOR activation.[16][17]

mu_opioid_sigma1_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound Derivative This compound Derivative MOR μ-Opioid Receptor This compound Derivative->MOR Agonist Sigma1R σ1 Receptor This compound Derivative->Sigma1R Antagonist G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits (Gβγ) K_channel K⁺ Channel G_protein->K_channel Activates (Gβγ) cAMP cAMP AC->cAMP ATP ATP ATP->AC Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle ↓ Ca²⁺ Influx K_channel->MOR ↑ K⁺ Efflux (Hyperpolarization) Synaptic Cleft Vesicle->Synaptic Cleft ↓ Neurotransmitter Release Analgesia Analgesia Modulation of\nNociceptive Signaling Modulation of Nociceptive Signaling Sigma1R->Modulation of\nNociceptive Signaling Blocks

Caption: Dual μ-Opioid Agonist and σ1 Receptor Antagonist Pathway. (Max Width: 760px)
Quantitative Data: Analgesic Activity

CompoundAssaySpeciesED₅₀Reference
1379 Hot Plate TestMouseMore potent than 4-methoxycarbonyl fentanyl[18]
1385 Hot Plate TestMouseMore potent than 4-methoxycarbonyl fentanyl[18]
1387 Hot Plate TestMouseMore potent than 4-methoxycarbonyl fentanyl[18]
17c Acetic Acid-Induced WrithingMouse89 µM/kg (after 2h)[19]
17i Acetic Acid-Induced WrithingMouse69 µM/kg (after 2h)[19]
Experimental Protocol: Hot Plate Test

The hot plate test is a widely used method to assess the analgesic properties of compounds in rodents. The protocol is as follows:

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5 °C.

  • Animals: Male or female mice are used. A baseline latency to a nociceptive response (e.g., licking of the hind paw, jumping) is recorded for each animal before drug administration. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: The test compound is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses. A vehicle control group is also included.

  • Testing: At predetermined time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), the mice are individually placed on the hot plate, and the latency to the first sign of a nociceptive response is recorded.

  • Data Analysis: The increase in latency time compared to the baseline is calculated. The dose-response curve is plotted to determine the ED₅₀ value, which is the dose of the compound that produces a 50% maximal analgesic effect.

Anti-inflammatory Activity

This compound derivatives have demonstrated significant anti-inflammatory effects in various preclinical models.[16][20] These compounds often target key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), or modulate the production of inflammatory mediators.

Mechanism of Action: COX-2 Inhibition

Many anti-inflammatory this compound derivatives function as inhibitors of cyclooxygenase-2 (COX-2).[21] COX-2 is an inducible enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[10][22] By selectively inhibiting COX-2, these derivatives reduce the production of pro-inflammatory prostaglandins, thereby alleviating the symptoms of inflammation.[8] Some derivatives may also exert their anti-inflammatory effects by inhibiting other pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway.[10]

cox2_inhibition_pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Activates Phospholipase A₂ Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) This compound Derivative This compound Derivative This compound Derivative->COX-2 Enzyme Inhibits Inflammation Inflammation Prostaglandins (PGs)->Inflammation Pain, Swelling, Fever

Caption: COX-2 Inhibition Pathway for Anti-inflammatory Action. (Max Width: 760px)
Quantitative Data: Anti-inflammatory Activity

CompoundAssaySpeciesInhibition (%) / IC₅₀Reference
Dexibuneb Carrageenan-induced paw edemaRat43.09% reduction in granuloma mass[16]
3a Carrageenan-induced paw edemaRatExhibited more inhibition than parent drug[20]
3b Carrageenan-induced paw edemaRatExhibited more inhibition than parent drug[20]
3f Carrageenan-induced paw edemaRatExhibited more inhibition than parent drug[20]
Naproxen-sulfamethoxazole conjugate Carrageenan-induced paw edemaRat82.8% inhibition[21]
Naproxen-sulfamethoxazole conjugate COX-2 InhibitionIn vitro75.4% inhibition at 10 µM[21]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for assessing acute inflammation and the efficacy of anti-inflammatory drugs.[20][23][24]

  • Animals: Wistar or Sprague-Dawley rats are typically used. The animals are fasted overnight before the experiment with free access to water.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using the plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticonvulsant Activity

This compound derivatives have emerged as a promising class of anticonvulsant agents, with some compounds showing broad-spectrum activity in preclinical seizure models.[5][10][25] Their mechanisms of action often involve the modulation of neuronal ion channels.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

A primary mechanism for the anticonvulsant activity of several this compound derivatives is the blockade of voltage-gated sodium channels (VGSCs).[10][26][27] These channels are crucial for the initiation and propagation of action potentials in neurons.[4] During a seizure, there is excessive and synchronized neuronal firing. By binding to VGSCs, these this compound derivatives stabilize the inactivated state of the channel, preventing the influx of sodium ions and thereby reducing neuronal excitability and suppressing seizure activity.[4]

vgsc_blockade_pathway cluster_channel_states Channel States Neuronal Membrane Neuronal Membrane Voltage-Gated Sodium Channel (VGSC) Voltage-Gated Sodium Channel (VGSC) This compound Derivative This compound Derivative Inactivated Inactivated This compound Derivative->Inactivated Stabilizes Na_influx Na⁺ Influx Depolarization Membrane Depolarization Na_influx->Depolarization Action Potential Action Potential Firing Depolarization->Action Potential Seizure Activity Seizure Activity Action Potential->Seizure Activity Excessive Firing Resting Resting Open Open Resting->Open Depolarization Open->Na_influx Open->Inactivated Inactivation Inactivated->Resting Repolarization

Caption: Voltage-Gated Sodium Channel Blockade Pathway. (Max Width: 760px)
Quantitative Data: Anticonvulsant Activity

CompoundAssaySpeciesED₅₀ (mg/kg)Reference
(R)-18 MESMouse (i.p.)4.5[9][25]
(R)-18 MESRat (p.o.)3.9[9]
18 MESMouse (i.p.)8.3[25]
19 MESMouse (i.p.)17.3[25]
3q MESMouse (i.p.)31.64[10][25]
3q scPTZMouse (i.p.)75.41[10][25]
3q 6-Hz (32 mA)Mouse (i.p.)38.15[10][25]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[5][16][17][18][28]

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Animals: Male albino mice are commonly used.

  • Drug Administration: Test compounds are administered via the desired route (e.g., i.p. or p.o.) at various doses.

  • Procedure: At the time of peak drug effect, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes. A drop of saline is applied to the corneas before electrode placement to ensure good electrical contact.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive indication of anticonvulsant activity.

  • Data Analysis: The number of animals protected from the tonic hindlimb extension at each dose is recorded. The ED₅₀, the dose that protects 50% of the animals, is then calculated.

Antimicrobial Activity

Certain this compound derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.[1][29]

Mechanism of Action

The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, it is generally believed that they exert their effects through non-covalent interactions, such as hydrogen bonding and van der Waals forces, with various molecular targets within the microbial cells, including enzymes and other proteins.[1] These interactions can disrupt essential biochemical pathways and cellular functions, leading to the inhibition of growth or cell death.

antimicrobial_mechanism This compound Derivative This compound Derivative Microbial Cell Microbial Cell This compound Derivative->Microbial Cell Enters Target Proteins Enzymes, Receptors, Structural Proteins This compound Derivative->Target Proteins Binds (Non-covalent) Microbial Cell->Target Proteins Biochemical Pathways Essential Cellular Processes Target Proteins->Biochemical Pathways Disrupts Inhibition of Growth Inhibition of Growth Biochemical Pathways->Inhibition of Growth Cell Death Cell Death Biochemical Pathways->Cell Death

Caption: General Antimicrobial Mechanism of this compound Derivatives. (Max Width: 760px)
Quantitative Data: Antimicrobial Activity

CompoundOrganismMIC (µg/mL)Reference
Schiff bases (1-17) Staphylococcus aureus, Bacillus subtilis, Gram-negative bacteria, fungiVaries[29]
Esters (18-24) Staphylococcus aureus, Bacillus subtilis, Gram-negative bacteria, fungiVaries[29]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[7][10][22][26][30]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilutions: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microorganism without the test compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading Results: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Herbicidal Activity

This compound derivatives have been developed as effective herbicides for weed control in agriculture.[4][8][17] These compounds often target enzymes that are unique to plant metabolic pathways.

Mechanism of Action: Transketolase Inhibition

A key mechanism of herbicidal action for some this compound derivatives is the inhibition of transketolase.[2][4] Transketolase is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway and the Calvin cycle in plants.[2][31] By inhibiting this enzyme, the this compound derivatives disrupt carbohydrate metabolism and the fixation of carbon dioxide, leading to a depletion of essential intermediates required for plant growth and development, ultimately resulting in plant death.[32][33]

transketolase_inhibition_pathway cluster_ppp Pentose Phosphate Pathway cluster_calvin Calvin Cycle Ribulose-5-P Ribulose-5-Phosphate Xylulose-5-P Xylulose-5-Phosphate Ribulose-5-P->Xylulose-5-P Transketolase Transketolase Xylulose-5-P->Transketolase Sedoheptulose-7-P Sedoheptulose-7-Phosphate Sedoheptulose-7-P->Transketolase Glyceraldehyde-3-P Glyceraldehyde-3-Phosphate Transketolase->Glyceraldehyde-3-P Disruption of\nCarbohydrate Metabolism Disruption of Carbohydrate Metabolism Fructose-6-P Fructose-6-Phosphate Transketolase_calvin Transketolase Fructose-6-P->Transketolase_calvin Erythrose-4-P Erythrose-4-Phosphate Transketolase_calvin->Erythrose-4-P This compound Derivative This compound Derivative This compound Derivative->Transketolase Inhibits This compound Derivative->Transketolase_calvin Inhibits Plant Death Plant Death Disruption of\nCarbohydrate Metabolism->Plant Death

Caption: Transketolase Inhibition Pathway in Herbicides. (Max Width: 760px)
Quantitative Data: Herbicidal Activity

CompoundTarget EnzymeTarget WeedInhibition (%) / IC₅₀Reference
D15 TransketolaseAmaranthus retroflexus, Digitaria sanguinalis>90% inhibition at 200 mg/L[4]
D15 TransketolaseIn vitroIC₅₀ = 0.384 mg/L[4]
D20 TransketolaseAmaranthus retroflexus>90% inhibition at 150 g ai/ha (post-emergence)[4]
D20 TransketolaseIn vitroIC₅₀ = 0.655 mg/L[4]
C23 TransketolaseVarious weedsGood pre- and post-emergence activity[17]
C33 TransketolaseVarious weedsGood pre- and post-emergence activity[17]
Experimental Protocol: Pre- and Post-emergence Herbicidal Activity Assay

These assays are conducted to evaluate the effectiveness of a herbicide before and after the emergence of weeds.

  • Plant Material: Seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis) are sown in pots containing soil.

  • Pre-emergence Application: For the pre-emergence test, the test compound is applied to the soil surface immediately after sowing the seeds.

  • Post-emergence Application: For the post-emergence test, the compound is applied to the foliage of the weeds once they have reached a certain growth stage (e.g., 2-3 leaf stage).

  • Treatment Groups: Different concentrations of the this compound derivative are applied. A control group is treated with a solvent blank.

  • Growth Conditions: The pots are maintained in a greenhouse with controlled temperature, humidity, and light conditions.

  • Evaluation: After a specific period (e.g., 14-21 days), the herbicidal effect is assessed by visually rating the plant injury or by measuring the fresh or dry weight of the plants. The results are often expressed as a percentage of inhibition compared to the control group.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents, with some compounds demonstrating potent activity against various cancer cell lines.[7][34]

Mechanism of Action: Induction of Apoptosis

The anticancer activity of certain this compound derivatives, such as 7-propanamide benzoxaboroles, is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[34] While the exact upstream targets are still being elucidated, the induction of apoptosis involves the activation of a cascade of caspases, which are proteases that execute the process of cell death. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Some derivatives may also influence other signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[35]

apoptosis_pathway This compound Derivative This compound Derivative Cancer Cell Cancer Cell This compound Derivative->Cancer Cell Pro-apoptotic Signals Pro-apoptotic Signals Cancer Cell->Pro-apoptotic Signals Induces Mitochondrial Pathway Intrinsic Pathway (Mitochondrial) Pro-apoptotic Signals->Mitochondrial Pathway Death Receptor Pathway Extrinsic Pathway (Death Receptor) Pro-apoptotic Signals->Death Receptor Pathway Caspase Cascade Caspase Activation (e.g., Caspase-3, -9) Mitochondrial Pathway->Caspase Cascade Death Receptor Pathway->Caspase Cascade Apoptosis Apoptosis Caspase Cascade->Apoptosis Execution of Cell Death

Caption: Induction of Apoptosis by Anticancer this compound Derivatives. (Max Width: 760px)
Quantitative Data: Anticancer Activity

CompoundCell LineIC₅₀Reference
103 Ovarian Cancer Cells33 nM[7][34]
115 Ovarian Cancer Cells21 nM[7][34]
Ceramide-benzopolysulfane conjugate MDA-MB-231 (Breast Cancer)10-12 µM[3]
Ceramide-benzopolysulfane conjugate DU145 (Prostate Cancer)10-12 µM[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer drugs.

  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control is also included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for a few hours (e.g., 2-4 hours) at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Conclusion

This compound and its derivatives represent a versatile and highly valuable class of compounds with a wide range of biological activities. The ability to modify the core this compound structure has led to the development of potent and selective agents targeting various diseases and agricultural needs. This guide has provided a comprehensive overview of the key biological activities, their underlying mechanisms of action, relevant quantitative data, and detailed experimental protocols. The continued exploration of the structure-activity relationships and mechanisms of action of this compound derivatives holds great promise for the discovery of novel and improved therapeutic and agrochemical agents.

References

Propionamide's Multifaceted Mechanisms of Action in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionamide and its derivatives represent a versatile class of compounds with a surprisingly diverse range of biological activities. This guide provides an in-depth technical overview of the core mechanisms of action through which these molecules exert their effects on various biological systems. We will explore four distinct and significant mechanisms: selective androgen receptor modulation, acetylcholinesterase inhibition, targeted protein degradation of glutathione (B108866) peroxidase 4, and inhibition of bacterial RNA polymerase. This document will detail the signaling pathways, present quantitative data for key interactions, and provide comprehensive experimental protocols for the assays used to elucidate these mechanisms.

Selective Androgen Receptor Modulation by Aryl-Propionamide Derivatives

Aryl-propionamide scaffolds have been instrumental in the development of Selective Androgen Receptor Modulators (SARMs). These non-steroidal compounds exhibit tissue-selective anabolic effects, making them promising therapeutic candidates for muscle wasting diseases and osteoporosis with potentially fewer side effects than traditional anabolic steroids.[1][2][3]

Mechanism of Action

Aryl-propionamide-based SARMs act as ligands for the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor.[1] Unlike steroidal androgens, the binding of these SARMs to the AR's ligand-binding domain induces a unique conformational change in the receptor. This altered conformation is thought to modulate the interaction of the AR with co-regulator proteins in a tissue-specific manner.[2]

In tissues like muscle and bone, these SARMs act as full agonists, promoting anabolic activity.[2] Conversely, in androgenic tissues such as the prostate, they exhibit partial agonist or even antagonist activity, which is a key attribute for an improved safety profile.[3] The structural features of aryl-propionamide SARMs, such as the ether linkage and substitutions on the B-ring, are critical for their agonist activity.[1][4]

Signaling Pathway

The binding of a this compound-based SARM to the androgen receptor initiates a cascade of events leading to tissue-specific gene expression.

SARM_Signaling SARM This compound SARM AR Androgen Receptor (AR) SARM->AR Binds HSPs Heat Shock Proteins AR->HSPs Dissociates from AR_dimer AR Dimer AR->AR_dimer ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Co_regulators Co-regulator Proteins ARE->Co_regulators Recruits Gene_Expression Tissue-Specific Gene Expression (e.g., Muscle Growth) Co_regulators->Gene_Expression Modulates

This compound SARM signaling pathway.
Quantitative Data: Binding Affinity of this compound-Based SARMs

The binding affinity of various this compound-based SARMs to the androgen receptor has been characterized. The following table summarizes representative data.

CompoundAndrogen Receptor Binding Affinity (Ki, nM)Reference
S-12.2[5]
S-43.9[1]
DHT (dihydrotestosterone)0.2-0.5[6]
Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol outlines a common method for determining the binding affinity of a test compound to the androgen receptor.[6][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the binding of a radiolabeled androgen to the androgen receptor.

Materials:

  • Recombinant human androgen receptor (AR)

  • Radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-R1881)

  • Unlabeled dihydrotestosterone (B1667394) (DHT) for non-specific binding determination

  • Test compound (this compound derivative)

  • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Wash buffer (e.g., Tris-HCl)

  • Hydroxyapatite (B223615) slurry

  • 96-well filter plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and DHT in assay buffer.

    • Dilute the radiolabeled androgen in assay buffer to a final concentration at or below its Kd.

    • Dilute the recombinant AR in assay buffer.

  • Assay Plate Setup:

    • Total Binding: Add assay buffer, radiolabeled androgen, and AR solution.

    • Non-specific Binding: Add assay buffer, radiolabeled androgen, a saturating concentration of unlabeled DHT, and AR solution.

    • Test Compound: Add assay buffer, radiolabeled androgen, AR solution, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add ice-cold hydroxyapatite slurry to each well and incubate on ice.

    • Transfer the contents to a 96-well filter plate.

    • Wash the wells with cold wash buffer to remove unbound ligand.

  • Detection:

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

AR_Binding_Assay A Prepare Reagents (Radioligand, AR, Test Compound) B Set up 96-well Plate (Total, Non-specific, Test Wells) A->B C Incubate at 4°C for 18-24h B->C D Separate Bound/Free Ligand (Hydroxyapatite & Filtration) C->D E Add Scintillation Cocktail D->E F Measure Radioactivity (Scintillation Counter) E->F G Calculate IC50 F->G

Workflow for AR competitive binding assay.

Acetylcholinesterase Inhibition by this compound Derivatives

Certain derivatives of this compound have been investigated for their potential to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[9] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[10]

Mechanism of Action

This compound-based inhibitors are thought to bind to the active site of AChE, preventing acetylcholine from accessing the catalytic triad (B1167595) and being hydrolyzed. The specific nature of the binding can be competitive, non-competitive, or mixed, depending on the structure of the derivative.[11] The inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Quantitative Data: AChE Inhibition by this compound Derivatives

The inhibitory potency of this compound derivatives against AChE is typically quantified by their half-maximal inhibitory concentration (IC50).

CompoundAChE IC50Reference
Succinimide Derivative (I)0.031 mM[10]
Succinimide Derivative (II)0.029 mM[10]
Donepezil (Reference Drug)0.027 µM[10]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity and inhibition.[12][13][14]

Objective: To determine the IC50 of a test compound for AChE.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Test compound (this compound derivative)

  • Assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of AChE in assay buffer.

    • Prepare a solution of DTNB in assay buffer.

    • Prepare a fresh solution of ATCI in deionized water.

    • Prepare serial dilutions of the test compound in assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add assay buffer, DTNB solution, and either the test compound dilution or buffer (for control).

    • Add the AChE working solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the ATCI solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes). The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

AChE_Assay A Prepare Reagents (AChE, DTNB, ATCI, Test Compound) B Add Reagents to 96-well Plate (Buffer, DTNB, Inhibitor, AChE) A->B C Pre-incubate B->C D Initiate Reaction with ATCI C->D E Measure Absorbance at 412 nm (Kinetic Read) D->E F Calculate Reaction Rates & Percent Inhibition E->F G Determine IC50 F->G

Workflow for AChE inhibition assay.

Targeted Degradation of Glutathione Peroxidase 4 (GPX4)

This compound moieties have been incorporated into proteolysis-targeting chimeras (PROTACs) designed to induce the degradation of Glutathione Peroxidase 4 (GPX4).[15] GPX4 is a key enzyme that protects cells from ferroptosis, a form of iron-dependent cell death.[16] Targeting GPX4 for degradation is a promising anti-cancer strategy.[17]

Mechanism of Action

GPX4-targeting PROTACs are heterobifunctional molecules. One end binds to GPX4, and the other end binds to an E3 ubiquitin ligase. The this compound component can be part of the linker or the E3 ligase-binding moiety.[15] By bringing GPX4 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of GPX4. The polyubiquitinated GPX4 is then recognized and degraded by the proteasome.[18] The depletion of GPX4 leads to an accumulation of lipid peroxides, ultimately triggering ferroptosis. Some GPX4 degraders have been shown to also act through the autophagy-lysosome pathway.[17]

Signaling Pathway

The this compound-containing PROTAC initiates a cellular process that culminates in ferroptotic cell death.

GPX4_Degradation PROTAC This compound-based GPX4 PROTAC GPX4 GPX4 PROTAC->GPX4 E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (GPX4-PROTAC-E3) PolyUb_GPX4 Polyubiquitinated GPX4 Ternary_Complex->PolyUb_GPX4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_GPX4->Proteasome Recognition Degradation GPX4 Degradation Proteasome->Degradation Lipid_Peroxides Lipid Peroxide Accumulation Degradation->Lipid_Peroxides Leads to Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis

References

Physical and chemical properties of propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of propanamide (CH₃CH₂CONH₂), an organic compound of significant interest in chemical synthesis and pharmaceutical research. The document details its structural characteristics, physical constants, chemical reactivity, and spectroscopic profile. Furthermore, it outlines standardized experimental protocols for its synthesis and purification, presents key chemical reactions in a structured format, and summarizes critical safety and handling information. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this versatile amide.

Identifiers and Chemical Structure

Propanamide, also known as propionamide, is the primary amide derived from propanoic acid.[1] It is a simple yet important member of the amide family, featuring a three-carbon chain.[2]

IdentifierValueReference
IUPAC Name Propanamide[3]
Synonyms This compound, Propylamide, Propionic amide[3]
CAS Number 79-05-0[4]
Molecular Formula C₃H₇NO[5][6]
Molecular Weight 73.09 g/mol [7]
Chemical Structure CH₃CH₂CONH₂
InChI Key QLNJFJADRCOGBJ-UHFFFAOYSA-N[4]
SMILES String CCC(N)=O[4]

Physical Properties

Propanamide is a white to off-white crystalline solid at room temperature.[1][8] Its high polarity, stemming from the amide functional group, allows for strong hydrogen bonding, which significantly influences its physical properties, such as its high boiling point and solubility.[2][8]

PropertyValueConditionsReference
Appearance White to slightly yellow crystalline powder/flakesStandard[9][10][11]
Melting Point 76-80 °C[3]
Boiling Point 213 °C[3][4]
Density 1.042 g/mLat 25 °C[3][4]
Solubility
Very solubleWater[3][9]
Freely solubleEthanol, Diethyl Ether, Chloroform[8][12]
SolubleMethanol, Acetone[8]
Vapor Pressure 1.06 Paat 25 °C[6][10]
pKa 16.60 ± 0.40Predicted[6][10]
LogP (Octanol/Water) -0.7at 23 °C[6][10]
Dipole Moment 3.85 D[4]
Enthalpy of Fusion (ΔfusH°) 12.90 - 68.70 kJ/mol[13]
Enthalpy of Vaporization (ΔvapH°) 63.80 kJ/mol[13]

Chemical Properties and Reactivity

Propanamide exhibits reactivity characteristic of a primary amide. It is stable under normal conditions but reacts with strong acids, bases, and oxidizing agents.[9][14][15]

  • Hydrolysis: In the presence of acid or base catalysts, propanamide can be hydrolyzed back to its parent carboxylic acid (propanoic acid) and ammonia (B1221849) or an amine.[2]

  • Hofmann Rearrangement: As a primary amide, propanamide undergoes the Hofmann rearrangement reaction to produce ethylamine.[3][7]

  • Decomposition: When heated to decomposition, it emits toxic fumes containing nitrogen oxides and carbon oxides.[9]

  • Incompatibilities: Propanamide is incompatible with strong oxidizing agents, strong reducing agents, acids, and bases.[9][15]

G Key Chemical Reactions of Propanamide propanamide Propanamide (CH₃CH₂CONH₂) reagents_hydrolysis H₂O, H⁺ or OH⁻ propanamide->reagents_hydrolysis Hydrolysis reagents_hofmann Br₂ or NaOBr, NaOH, H₂O propanamide->reagents_hofmann Hofmann Rearrangement propanoic_acid Propanoic Acid (CH₃CH₂COOH) ammonia Ammonia (NH₃) ethylamine Ethylamine (CH₃CH₂NH₂) reagents_hydrolysis->propanoic_acid reagents_hydrolysis->ammonia reagents_hofmann->ethylamine

Key chemical reactions involving propanamide.

Spectroscopic Data

  • Mass Spectrometry: In electron ionization mass spectrometry, the molecular ion peak [M]⁺ for propanamide is observed at an m/z of 73.[7] The fragmentation pattern provides further structural information.

  • IR and NMR Spectroscopy: Detailed Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral data are available through resources such as the NIST WebBook.[5]

Synthesis and Experimental Protocols

Propanamide can be synthesized through several established routes. The most common methods involve the amidation of propanoic acid or its derivatives.

Common Synthesis Routes:

  • Dehydration of Ammonium (B1175870) Propionate: The neutralization of propanoic acid with ammonia yields ammonium propionate, which can be dehydrated by heating to form propanamide and water.[3]

  • From Propionyl Chloride: The reaction of propionyl chloride with ammonia provides a direct route to propanamide.[16]

  • From Propionic Acid and Ammonium Hydroxide: A straightforward method involves heating propionic acid with ammonium hydroxide, followed by purification.[17]

Experimental Protocol: Synthesis from Propionic Acid and Ammonium Hydroxide

This protocol is a generalized procedure based on the method described in patent CN104987297A.[17]

1. Reaction Setup:

  • In a reactor equipped with a rectifying column and a condenser, mix propionic acid and ammonium hydroxide. The molar ratio should be optimized for the specific scale, but a slight excess of ammonia is typical.
  • Ensure the system is well-ventilated or operated within a fume hood.

2. Amidation Reaction:

  • Gradually heat the mixture. As the temperature rises, water will be generated and can be continuously removed via the rectifying column to drive the equilibrium towards product formation.
  • Monitor the reaction progress by tracking water removal or by analytical methods (e.g., TLC, GC).

3. Product Isolation and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Perform a reduced pressure distillation to remove any remaining volatile impurities and unreacted starting materials.
  • The crude propanamide can be further purified by recrystallization.[10] Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., acetone, water, or a mixture thereof).
  • Allow the solution to cool slowly to induce crystallization.
  • Collect the purified crystals by filtration.
  • Wash the crystals with a small amount of cold solvent and dry them in a vacuum desiccator over a drying agent like P₂O₅ or concentrated H₂SO₄.[10]

// Nodes start [label="Start: Mix Propionic Acid\n& Ammonium Hydroxide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; react [label="Heat Mixture in Reactor\nwith Rectifying Column"]; remove_water [label="Continuously Remove Water\nto Drive Reaction"]; cool [label="Cool Reaction Mixture"]; distill [label="Reduced Pressure Distillation"]; recrystallize [label="Recrystallize from\nSuitable Solvent"]; filter[label="Filter to Collect Crystals"]; dry [label="Dry Crystals under Vacuum"]; end [label="End: Purified Propanamide", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> react; react -> remove_water; remove_water -> cool [label="Reaction Complete"]; cool -> distill; distill -> recrystallize [label="Crude Product"]; recrystallize -> filter; filter -> dry; dry -> end; }

General workflow for the synthesis and purification of propanamide.

Experimental Protocol: Determination of Physical Properties

Standard laboratory methods are used to determine the melting and boiling points of propanamide.

1. Melting Point Determination (Capillary Method):

  • Load a small, dry sample of purified propanamide into a capillary tube, sealed at one end.
  • Place the tube in a melting point apparatus.
  • Heat the apparatus slowly (1-2 °C per minute) near the expected melting point.
  • Record the temperature range from the first appearance of liquid to the complete melting of the solid.

2. Boiling Point Determination (Distillation Method):

  • Place a sample of propanamide in a distillation flask with boiling chips.
  • Set up a simple distillation apparatus with a condenser and a collection flask.
  • Insert a thermometer so that the bulb is just below the side arm of the distillation flask.
  • Heat the flask gently until the liquid boils and a steady stream of condensate is observed.
  • Record the temperature at which the liquid and vapor are in equilibrium, indicated by a stable reading on the thermometer.

Applications

Propanamide and its derivatives are valuable in several fields:

  • Chemical Intermediate: It serves as a versatile building block in organic synthesis for producing other compounds like propionitrile (B127096) and various pharmaceuticals and agrochemicals.[2][7]

  • Pharmaceutical Research: The propanamide core structure is a key component in the development of bioactive molecules. Its derivatives have been investigated for a range of therapeutic activities, including anti-inflammatory, analgesic, and anti-acetylcholinesterase properties.[7][8][18]

  • Solvent: Due to its high dielectric constant, it can be used as a solvent for both organic and inorganic substances.[17]

  • Laboratory Research: It has been used as an adsorbent in studies involving carbon nanotubes.

Safety and Handling

Propanamide requires careful handling due to its potential health hazards.

  • GHS Hazard Classification:

    • H319: Causes serious eye irritation.[19]

    • H302: Harmful if swallowed.[11]

    • May cause skin and respiratory tract irritation.[9][20]

  • Precautionary Statements:

    • P264: Wash hands and skin thoroughly after handling.[19][20]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[19][20]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19][20]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[9][20]

    • Skin: Wash off with plenty of soap and water.[9][20]

    • Inhalation: Move to fresh air.[9][20]

    • Ingestion: Wash out mouth with water and seek medical attention.[9]

  • Fire Fighting: Use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish fires.[9]

  • Storage: Store in a cool, dry, well-ventilated area below +30°C, away from incompatible substances.[6][10]

References

Propionamide: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of propionamide in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide details quantitative solubility data, experimental protocols for solubility determination, and relevant biological context, including a representative experimental workflow for the development of this compound-derived therapeutic agents.

Quantitative Solubility of this compound

This compound (C₃H₇NO), a simple amide, exhibits a high degree of solubility in water and polar organic solvents, a characteristic attributable to its ability to form hydrogen bonds.[1][2][3] While qualitatively described as "freely soluble" in many common solvents, precise quantitative data is crucial for experimental design and formulation development.[4][5][6][7][8][9][10]

Solubility in Water

The aqueous solubility of this compound has been experimentally determined across a range of temperatures. The data presented in Table 1 is derived from the work of Soto, A., Arce, A., & Martínez-Ageitos, J. (2010), who employed the gravimetric method to ascertain the mole fraction solubility.

Temperature (K)Temperature (°C)Mole Fraction (x)Solubility ( g/100 g H₂O)
278.155.000.1199106.5
283.1510.000.1334121.2
288.1515.000.1483138.2
293.1520.000.1648158.1
298.1525.000.1831181.6
303.1530.000.2035209.7
308.1535.000.2263243.8
313.1540.000.2519285.8
318.1545.000.2807338.5
323.1550.000.3134406.3
328.1555.000.3506496.1
333.1560.000.3931620.4

Data sourced from Soto, A., Arce, A., & Martínez-Ageitos, J. (2010). Solubility of Acetamide, this compound, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. Journal of Chemical & Engineering Data, 55(1), 539-541.

As the data indicates, the solubility of this compound in water increases significantly with temperature, a trend consistent with an endothermic dissolution process.[11]

Solubility in Organic Solvents

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[2][12] The following protocol provides a detailed methodology for determining the solubility of this compound.

Materials and Apparatus:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath or incubator

  • Isothermal shaker

  • Calibrated thermometer

  • Glass vials with airtight seals

  • Syringe filters (solvent-compatible, appropriate pore size to remove undissolved solid)

  • Pre-weighed, dry evaporating dishes or weighing bottles

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an isothermal shaker set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The system should be continuously agitated during this time.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume or mass of the supernatant using a pre-warmed (if the temperature is elevated) syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporating dish or weighing bottle. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Record the mass of the evaporating dish containing the filtered solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., below its melting point of 79-81°C). A vacuum oven can be used to facilitate drying at a lower temperature.

    • Continue drying until a constant mass is achieved. This indicates that all the solvent has been removed.

  • Data Analysis:

    • After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dry this compound residue.

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish.

    • Calculate the mass of the solvent in the withdrawn sample by subtracting the mass of the dissolved this compound from the total mass of the filtered solution.

    • Express the solubility in the desired units (e.g., g/100 g solvent, mol/L).

This compound in Drug Development: A Workflow for SARM Synthesis and Evaluation

The this compound scaffold is a key structural feature in a class of therapeutic compounds known as Selective Androgen Receptor Modulators (SARMs).[13] SARMs are of significant interest in drug development for their potential to provide the anabolic benefits of androgens with fewer of the undesirable side effects.[14][15] The following diagram illustrates a typical experimental workflow for the synthesis and in vitro evaluation of novel aryl-propionamide-derived SARMs.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation In Vitro Evaluation start Starting Materials (Aryl Precursors & this compound Derivatives) reaction Multi-step Organic Synthesis (e.g., Buchwald-Hartwig amination) start->reaction purification Purification (Column Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, Elemental Analysis) purification->characterization binding_assay Competitive Binding Assay (Determine AR Binding Affinity) characterization->binding_assay Pure Compound transactivation_assay AR Transactivation Assay (Luciferase Reporter Gene) characterization->transactivation_assay Pure Compound metabolism_assay Metabolic Stability Assay (Human Liver Microsomes/S9 Fractions) characterization->metabolism_assay Pure Compound data_analysis Data Analysis & Lead Identification binding_assay->data_analysis transactivation_assay->data_analysis metabolism_assay->data_analysis lead_optimization Lead Optimization/ Further Development data_analysis->lead_optimization Identify Lead Compounds

Caption: Experimental workflow for the synthesis and in vitro evaluation of aryl-propionamide SARMs.

This workflow begins with the chemical synthesis of novel SARM candidates, followed by purification and structural confirmation.[5] The pure compounds are then subjected to a series of in vitro assays to determine their biological activity, including their affinity for the androgen receptor (AR), their ability to activate the receptor, and their metabolic stability.[15][16] The data from these assays are then analyzed to identify promising lead compounds for further development.

References

Propionamide Derivatives: A Technical Guide to Their Therapeutic Potential and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionamide and its derivatives represent a versatile class of organic compounds with significant potential in medicinal chemistry and pharmaceutical research.[1] This technical guide provides an in-depth overview of the synthesis, mechanisms of action, and potential therapeutic applications of various this compound derivatives. We focus on their roles as modulators of key biological targets, including opioid and sigma-1 receptors for pain management, cyclooxygenase-2 (COX-2) for anti-inflammatory effects, and cholinesterases for the management of neurodegenerative diseases. This document summarizes quantitative data, details experimental protocols for key biological assays, and visualizes relevant signaling pathways to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction

This compound (CH₃CH₂CONH₂), also known as propanamide, is a simple amide derived from propanoic acid.[2] Its chemical structure serves as a valuable scaffold in medicinal chemistry, allowing for the synthesis of a diverse range of derivatives with a wide spectrum of pharmacological activities.[3] These derivatives have shown promise in targeting various receptors and enzymes involved in numerous pathological conditions. This guide will explore the significant therapeutic potential of this compound derivatives in three key areas: analgesia, anti-inflammatory therapy, and the treatment of neurodegenerative disorders.

Therapeutic Applications and Mechanisms of Action

Pain Management: Modulation of Opioid and Sigma-1 Receptors

Several this compound derivatives have been developed as potent analgesics, primarily through their interaction with the μ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R).

  • Dual μ-Opioid Receptor Agonists and σ₁ Receptor Antagonists: A novel series of piperidine (B6355638) this compound derivatives has been designed to act as potent σ₁ receptor antagonists and MOR agonists.[4] This dual-action mechanism is a promising strategy for treating neuropathic pain.[4] Compound 44 , N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) this compound, has demonstrated high affinity for both the σ₁ receptor (Kᵢ = 1.86 nM) and the μ receptor (Kᵢ = 2.1 nM).[4] It exhibited significant analgesic activity in preclinical models of pain.[4] Another series of piperazinylcycloalkylmethyl propionamides has also been explored for this dual activity, with the lead compound, 18g , showing good analgesic effects in animal models of both acute and chronic pain with reduced gastrointestinal side effects compared to oxycodone.[5]

mu_opioid_receptor_signaling_pathway This compound This compound MOR MOR This compound->MOR Binds to G_protein G_protein MOR->G_protein Activates AC AC G_protein->AC Inhibits Ca_channel Ca_channel G_protein->Ca_channel Inhibits K_channel K_channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts PKA PKA cAMP->PKA Activates ATP ATP ATP->AC Neurotransmitter_release Neurotransmitter_release Ca_channel->Neurotransmitter_release Leads to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to

sigma1_receptor_signaling_pathway This compound This compound Sigma1R Sigma1R This compound->Sigma1R Binds to BiP BiP Sigma1R->BiP Dissociates from IP3R IP3R Sigma1R->IP3R Modulates BiP->Sigma1R Associates with Ca_release Ca_release IP3R->Ca_release Regulates Cellular_signaling Cellular_signaling Ca_release->Cellular_signaling Impacts

Anti-inflammatory Effects: COX-2 Inhibition

This compound derivatives have also been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2). A series of naproxen-sulfa drug conjugates, which incorporate a propanamide linkage, were designed and synthesized as dual inhibitors of urease and COX-2.[6] The naproxen-sulfamethoxazole conjugate demonstrated significant anti-inflammatory activity, inhibiting induced edema by 82.8%, which is comparable to the standard drug indomethacin (B1671933) (86.8% inhibition).[6] This compound also showed 75.4% inhibition of COX-2 at a 10 µM concentration, comparable to the reference drug celecoxib (B62257) (77.1% inhibition).[6]

cox2_inflammatory_pathway Inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A₂ Inflammatory_stimuli->PLA2 Activates Cell_membrane Cell Membrane Phospholipids Arachidonic_acid Arachidonic Acid Cell_membrane->Arachidonic_acid Releases PLA₂ PGH2 Prostaglandin (B15479496) H₂ (PGH₂) Arachidonic_acid->PGH2 Converts COX-2 COX2 COX-2 Enzyme This compound This compound Derivative (Inhibitor) This compound->COX2 Inhibits Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Isomerized to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate

Neurodegenerative Diseases: Cholinesterase Inhibition

This compound derivatives have emerged as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease by inhibiting cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A series of pyridazine-3-carboxamide (B1582110) derivatives, which are structurally related to propionamides, exhibited selective and potent AChE inhibition.[7] Compound 5h was identified as the most active, with an IC₅₀ value of 0.11 µM for AChE.[7] Some derivatives also displayed dual inhibitory activity against both AChE and BChE.[7]

cholinesterase_inhibition_pathway Presynaptic_neuron Presynaptic_neuron ACh_release ACh_release Presynaptic_neuron->ACh_release Releases ACh_receptor ACh_receptor ACh_release->ACh_receptor Binds to AChE AChE ACh_release->AChE Substrate for Choline_acetate Choline_acetate AChE->Choline_acetate Hydrolyzes to Enhanced_signaling Enhanced_signaling AChE->Enhanced_signaling Leads to Signal_termination Signal_termination Choline_acetate->Signal_termination Results in This compound This compound This compound->AChE Inhibits

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of selected this compound derivatives.

Table 1: In Vitro Binding Affinities of Piperidine this compound Derivatives for Opioid and Sigma-1 Receptors

CompoundTarget ReceptorBinding Affinity (Kᵢ, nM)Reference
44 σ₁ Receptor1.86[4]
μ-Opioid Receptor2.1[4]

Table 2: In Vitro Inhibitory Activities of this compound-Sulfonamide Conjugates against COX-2 and Urease

CompoundTarget EnzymeInhibition (%) at 10 µMIC₅₀ (µM)Reference
Naproxen-sulfamethoxazoleCOX-275.4-[6]
Naproxen-sulfanilamideUrease-6.69 ± 0.11[6]
Naproxen-sulfathiazoleUrease-5.82 ± 0.28[6]
Naproxen-sulfaguanidineUrease-5.06 ± 0.29[6]

Table 3: In Vitro Inhibitory Activities of Pyridazine-3-carboxamide Derivatives against Cholinesterases

CompoundTarget EnzymeIC₅₀ (µM)Reference
5h Acetylcholinesterase (AChE)0.11[7]
5d Acetylcholinesterase (AChE)0.16[7]
Butyrylcholinesterase (BChE)9.80[7]
6d Acetylcholinesterase (AChE)0.59[7]
Butyrylcholinesterase (BChE)1.48[7]

Experimental Protocols

General Synthesis of Piperidine this compound Derivatives

A general method for the synthesis of piperidine derivatives involves intramolecular cyclization reactions.[8] For instance, the synthesis of di- and tri-substituted piperidines can be achieved through an intramolecular aza-Michael reaction using organocatalysis.[8] A detailed protocol for the synthesis of a piperidine-3-carbothioamide (B15301108) involves a two-step process: amidation of a protected piperidine-3-carboxylic acid followed by thionation.[9]

synthesis_workflow Start_material Starting Material (e.g., N-Boc-piperidine-3-carboxylic acid) Amidation Amidation (e.g., with ammonia) Start_material->Amidation Intermediate Carboxamide Intermediate (e.g., N-Boc-piperidine-3-carboxamide) Amidation->Intermediate Thionation Thionation (e.g., with Lawesson's reagent) Intermediate->Thionation Final_product Final Product (e.g., Piperidine-3-carbothioamide) Thionation->Final_product Purification Purification (e.g., Column Chromatography) Final_product->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization

In Vitro Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for opioid receptors.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells).

    • Radioligand (e.g., [³H]-DAMGO for MOR).

    • Test this compound derivative.

    • Naloxone (for non-specific binding).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of naloxone.

    • Incubate the mixture at 25°C for 60 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[10]

In Vitro COX-2 Inhibition Assay

This protocol outlines a method for screening inhibitors of COX-2.

  • Materials:

    • Human recombinant COX-2 enzyme.

    • Arachidonic acid (substrate).

    • Heme (cofactor).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Test this compound derivative.

    • Stop solution (e.g., HCl).

    • Detection kit (e.g., EIA for PGE₂).

  • Procedure:

    • In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.

    • Add varying concentrations of the test compound or vehicle (DMSO) and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction by adding the stop solution.

    • Measure the amount of prostaglandin produced using a suitable detection method.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[11]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for determining AChE activity and inhibition.

  • Materials:

    • AChE enzyme (e.g., from electric eel).

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

    • Assay buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 8.0).

    • Test this compound derivative.

    • 96-well plate and microplate reader.

  • Procedure:

    • In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to each well (except for the blank).

    • Pre-incubate for a short period.

    • Initiate the reaction by adding the ATCI substrate solution.

    • Measure the absorbance at 412 nm at multiple time points.

    • The rate of the reaction is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[12]

Conclusion and Future Directions

This compound derivatives have demonstrated significant therapeutic potential across a range of applications, including pain management, anti-inflammatory treatment, and the management of neurodegenerative diseases. Their versatility as a chemical scaffold allows for the development of compounds with high potency and selectivity for various biological targets. The dual-action modulation of opioid and sigma-1 receptors, potent inhibition of COX-2, and effective inhibition of cholinesterases highlight the promising future of this class of compounds in drug discovery.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their efficacy and safety profiles. Further exploration of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation therapeutics. The development of novel synthetic methodologies will also facilitate the creation of more diverse and complex this compound-based compound libraries for screening against a wider array of biological targets. Continued investigation into this promising class of molecules is warranted to unlock their full therapeutic potential.

References

An In-depth Technical Guide to the Functional Group Analysis of Propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the analytical methodologies used to identify and characterize the functional groups of propionamide. This compound (CH₃CH₂CONH₂) is a primary amide of significant interest as a building block in organic synthesis and as a fragment in more complex pharmaceutical compounds. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives.

Spectroscopic Analysis of this compound

The structural features of this compound can be elucidated using a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Each technique provides unique insights into the molecule's functional groups and overall structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by the distinct absorption bands of its primary amide and alkyl functionalities.

Table 1: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3500 - 3300Medium, BroadN-H Stretch (asymmetric and symmetric)Primary Amide (-CONH₂)
2950 - 2850Medium to StrongC-H StretchAlkyl (CH₃, CH₂)
1690 - 1650StrongC=O Stretch (Amide I band)Carbonyl in Amide
1650 - 1590MediumN-H Bend (Amide II band)Primary Amide (-CONH₂)

Note: The N-H stretching bands often appear as "twin peaks" and can be broadened due to hydrogen bonding.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm the connectivity of the atoms.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~ 1.1Triplet~ 7.4CH₃
¹H~ 2.2Quartet~ 7.4CH₂
¹H~ 5.5 - 6.5Broad Singlet-NH₂
¹³C~ 10--CH₃
¹³C~ 30--CH₂
¹³C~ 175--C=O

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency. The NH₂ protons often exhibit a broad signal due to quadrupole broadening and chemical exchange.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for the analysis of small molecules like this compound.

Table 3: Key Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Fragment IonFragment Lost
73~48[CH₃CH₂CONH₂]⁺•(Molecular Ion)
57~18[CH₃CH₂CO]⁺•NH₂
44100[CONH₂]⁺•CH₂CH₃
29~35[CH₃CH₂]⁺•CONH₂

Note: The base peak at m/z 44 corresponds to the stable acylium ion fragment.[4][5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the functional group analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy of a Solid Sample

This protocol describes the preparation of a solid sample for FT-IR analysis using the thin solid film method.[7]

Materials:

  • This compound sample

  • Volatile solvent (e.g., methylene (B1212753) chloride or acetone)

  • Agate mortar and pestle (optional, for grinding)

  • Salt plates (e.g., NaCl or KBr)

  • Pipette or dropper

  • FT-IR spectrometer

Procedure:

  • Sample Preparation: If the this compound sample consists of large crystals, gently grind it to a fine powder using an agate mortar and pestle.

  • Dissolution: Place a small amount of the powdered this compound into a clean, dry vial. Add a few drops of a volatile solvent and gently swirl to dissolve the solid completely.

  • Film Casting: Using a clean pipette, carefully apply a few drops of the this compound solution onto the surface of a clean, dry salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid this compound will remain on the salt plate.

  • Spectral Acquisition:

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the spectrum of the this compound sample.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the salt plate thoroughly with a dry solvent (e.g., acetone) and store it in a desiccator.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation of a sample for solution-state NMR analysis.[8]

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard (e.g., Tetramethylsilane, TMS)

  • NMR tube

  • Vial

  • Pipette

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃ with TMS) to the vial. Gently swirl the vial to ensure the sample dissolves completely.

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean, dry NMR tube.

  • Spectral Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum, setting appropriate parameters for the number of scans, pulse width, and acquisition time.

    • Acquire the proton-decoupled ¹³C NMR spectrum, adjusting parameters as necessary for a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final NMR spectra.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes the general procedure for analyzing a solid, volatile sample using a mass spectrometer with an electron ionization source.[9][10][11]

Materials:

  • This compound sample

  • Mass spectrometer with an EI source

  • Direct insertion probe or a gas chromatograph (GC) inlet system

Procedure:

  • Sample Introduction:

    • Direct Insertion Probe: Place a small amount of the solid this compound sample into a capillary tube, which is then inserted into the probe. The probe is introduced into the ion source of the mass spectrometer, where it is heated to volatilize the sample.

    • GC Inlet: Dissolve the this compound sample in a suitable volatile solvent and inject it into the gas chromatograph. The GC will separate the components of the sample, and the this compound will be introduced into the mass spectrometer as it elutes from the GC column.

  • Ionization: In the EI source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of the ions as a function of their m/z ratio.

Visualizations

Molecular Structure of this compound

propionamide_structure C1 CH₃ C2 CH₂ C1->C2 C3 C C2->C3 O1 O C3->O1 N1 NH₂ C3->N1

Caption: Molecular structure of this compound.

Analytical Workflow for this compound Identification

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Sample Sample IR IR Sample->IR NMR NMR Sample->NMR MS MS Sample->MS IR_Data IR Spectrum (Functional Groups) IR->IR_Data NMR_Data NMR Spectra (¹H, ¹³C Connectivity) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Identification Structural Confirmation of this compound IR_Data->Identification NMR_Data->Identification MS_Data->Identification

Caption: Workflow for this compound analysis.

References

Propionamide Hydrolysis: A Comprehensive Technical Guide to Kinetics and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionamide, a simple aliphatic amide, serves as a fundamental model for understanding the hydrolysis of the amide bond, a reaction of paramount importance in chemistry and biology. The stability and reactivity of the amide linkage are central to the structure of proteins, the efficacy of numerous pharmaceuticals, and the synthesis of various organic compounds. This in-depth technical guide provides a comprehensive overview of the kinetics and mechanisms governing the hydrolysis of this compound under both acidic and basic conditions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of amide bond cleavage.

The hydrolysis of this compound, the cleavage of the C-N bond by water, can be effectively catalyzed by both acids and bases.[1][2] In neutral water, the reaction is exceedingly slow.[2] This guide will delve into the mechanistic pathways of these catalyzed reactions, present quantitative kinetic data, and provide detailed experimental protocols for studying these processes in the laboratory.

Reaction Mechanisms

The hydrolysis of this compound proceeds through distinct mechanisms under acidic and basic conditions, both involving nucleophilic attack at the carbonyl carbon.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound is a multi-step process initiated by the protonation of the carbonyl oxygen.[3] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[3] The subsequent steps involve proton transfers and the eventual elimination of an ammonium (B1175870) ion to yield propanoic acid.[3] The overall reaction is typically second-order, being first-order with respect to both the amide and the acid concentrations.[4]

The acid-catalyzed hydrolysis of an amide is generally not a reversible reaction because the amine product is protonated under the acidic conditions, rendering it non-nucleophilic and unable to participate in the reverse reaction.[3]

Overall Reaction:

CH₃CH₂CONH₂ + H₃O⁺ + H₂O → CH₃CH₂COOH + NH₄⁺

A diagram illustrating the acid-catalyzed hydrolysis pathway is provided below.

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed (Alkaline) Hydrolysis

In the presence of a strong base, such as sodium hydroxide (B78521), this compound undergoes hydrolysis via nucleophilic attack of a hydroxide ion on the carbonyl carbon.[5] This addition forms a tetrahedral intermediate.[5] The subsequent step, the elimination of the amide anion (NH₂⁻), is generally considered the rate-determining step, as the amide anion is a poor leaving group.[5] The reaction is driven to completion by the rapid deprotonation of the newly formed carboxylic acid by the strongly basic amide anion.[5] The overall kinetics of base-catalyzed hydrolysis are typically second-order, being first-order with respect to both the amide and the hydroxide ion.

Overall Reaction:

CH₃CH₂CONH₂ + OH⁻ → CH₃CH₂COO⁻ + NH₃

A diagram illustrating the base-catalyzed hydrolysis pathway is provided below.

Caption: Base-catalyzed hydrolysis of this compound.

Quantitative Kinetic Data

The rate of this compound hydrolysis is highly dependent on temperature, pH, and the solvent system. The following tables summarize key kinetic parameters for the acid- and base-catalyzed hydrolysis of this compound.

Acid-Catalyzed Hydrolysis

The kinetics of the acid hydrolysis of this compound have been studied in water-ethylene (B12542467) glycol mixtures.[4] The reaction follows overall second-order kinetics, first-order with respect to both the amide and the acid.[4] The rate of hydrolysis is observed to decrease with an increasing proportion of ethylene (B1197577) glycol in the solvent mixture.[4]

Table 1: Second-Order Rate Constants (k) for the Acid Hydrolysis of this compound in Water-Ethylene Glycol Mixtures at Various Temperatures [4]

Temperature (°C)Ethylene Glycol (wt %)k x 10⁵ (L mol⁻¹ s⁻¹)
2501.86
101.62
201.38
3505.25
104.57
203.89
45013.8
1012.0
2010.2
55034.7
1030.2
2025.7
65083.2
1072.5
2061.6

Table 2: Thermodynamic Parameters of Activation for the Acid Hydrolysis of this compound in Water-Ethylene Glycol Mixtures [4]

Ethylene Glycol (wt %)Eₐ (kJ mol⁻¹)ΔH‡ (kJ mol⁻¹)ΔG‡ (kJ mol⁻¹)-ΔS‡ (J K⁻¹ mol⁻¹)
078.776.1103.893.3
1078.776.1104.294.6
2078.776.1104.695.8
3079.176.5105.096.2
4079.577.0105.495.8
5079.977.4105.996.2
6080.377.8106.396.2
7081.278.7106.794.1
8082.079.5107.193.3
Base-Catalyzed (Alkaline) Hydrolysis

The alkaline hydrolysis of a series of alkyl-substituted amides, including this compound, has been investigated to determine the influence of structure on reactivity. The rate of hydrolysis is influenced by a combination of polar, steric, and hyperconjugative factors.

Table 3: Enthalpies and Entropies of Activation for the Alkaline Hydrolysis of this compound

ParameterValueReference
ΔH‡ (kcal mol⁻¹)16.5Bolton, P. D., & Jackson, G. L. (1971). Hydrolysis of Amides. V. Alkaline Hydrolysis of Alkyl-Substituted Amides. Australian Journal of Chemistry, 24(5), 969-974.
ΔS‡ (cal K⁻¹ mol⁻¹)-23.1Bolton, P. D., & Jackson, G. L. (1971). Hydrolysis of Amides. V. Alkaline Hydrolysis of Alkyl-Substituted Amides. Australian Journal of Chemistry, 24(5), 969-974.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable kinetic data. The following sections outline methodologies for studying the acid- and base-catalyzed hydrolysis of this compound.

General Experimental Workflow

A general workflow for a kinetic study of this compound hydrolysis is depicted below.

Experimental_Workflow Prep Prepare Reactant Solutions (this compound, Acid/Base) Thermo Thermostat Reactant Solutions to Desired Temperature Prep->Thermo Mix Mix Reactants to Initiate Reaction (Start Timer) Thermo->Mix Aliquot Withdraw Aliquots at Specific Time Intervals Mix->Aliquot Quench Quench the Reaction (e.g., by cooling or neutralization) Aliquot->Quench Analyze Analyze Aliquot for Reactant or Product Concentration Quench->Analyze Data Plot Concentration vs. Time Analyze->Data Calc Calculate Rate Constant Data->Calc pH_Rate_Profile Acidic Acidic pH (e.g., pH 1-5) Acid_Cat Acid-Catalyzed Hydrolysis Dominates Acidic->Acid_Cat Neutral Neutral pH (e.g., pH 6-8) Water_Cat Uncatalyzed (Water) Hydrolysis (Rate Minimum) Neutral->Water_Cat Basic Basic pH (e.g., pH 9-13) Base_Cat Base-Catalyzed Hydrolysis Dominates Basic->Base_Cat Rate_Acid Rate ∝ [H⁺] Acid_Cat->Rate_Acid Rate_Base Rate ∝ [OH⁻] Base_Cat->Rate_Base

References

Spectroscopic Analysis of Propionamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of propionamide (CH₃CH₂CONH₂), a simple amide of a carboxylic acid. The document details the key spectral features in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid in the replication of these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3500-3300Strong, BroadN-H stretching (symmetric and asymmetric)[1]
~2970MediumC-H stretching (asymmetric) of CH₃
~2940MediumC-H stretching (asymmetric) of CH₂
~2880MediumC-H stretching (symmetric) of CH₃
1690-1650StrongC=O stretching (Amide I band)[1]
1650-1590MediumN-H bending (Amide II band)[1]
~1460MediumC-H bending of CH₂ and CH₃
~1420MediumC-N stretching
~880WeakN-H out-of-plane bend
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
~1.1Triplet3HCH₃~7.4
~2.2Quartet2HCH₂~7.4
~6.5Broad Singlet2HNH₂N/A

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~10CH₃
~31CH₂
~178C=O
Mass Spectrometry (MS)
m/zRelative Abundance (%)Assignment
7346.79[M]⁺ (Molecular Ion)[2]
728.32[M-H]⁺
5717.07[M-NH₂]⁺ or [CH₃CH₂CO]⁺[2]
44100[CONH₂]⁺ (Base Peak)[2]
29High[CH₃CH₂]⁺
28High[CO]⁺ or [C₂H₄]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Record the spectrum of the sample from approximately 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its molecular structure.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final NMR spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electron Ionization (EI) Mass Spectrometry.

Procedure:

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) for volatile samples.

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and form a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural information.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output This compound (Solid) This compound (Solid) Dissolution Dissolution This compound (Solid)->Dissolution For NMR Grinding (with KBr) Grinding (with KBr) This compound (Solid)->Grinding (with KBr) For IR Mass Spectrometry Mass Spectrometry This compound (Solid)->Mass Spectrometry Direct Insertion NMR Spectroscopy NMR Spectroscopy Dissolution->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Grinding (with KBr)->IR Spectroscopy ¹H & ¹³C Spectra ¹H & ¹³C Spectra NMR Spectroscopy->¹H & ¹³C Spectra IR Spectrum IR Spectrum IR Spectroscopy->IR Spectrum Mass Spectrum Mass Spectrum Mass Spectrometry->Mass Spectrum

Caption: Workflow for the spectroscopic analysis of this compound.

Propionamide_Fragmentation cluster_frags Fragment Ions M [CH₃CH₂CONH₂]⁺ m/z = 73 F57 [CH₃CH₂CO]⁺ m/z = 57 M->F57 - •NH₂ F44 [CONH₂]⁺ m/z = 44 M->F44 - •CH₂CH₃ F29 [CH₃CH₂]⁺ m/z = 29 F57->F29 - CO

Caption: Mass spectrometry fragmentation of this compound.

References

Propionamide as a Precursor in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propionamide, a simple carboxamide, serves as a versatile and economical precursor in a variety of organic syntheses. Its reactivity, centered around the amide functionality, allows for its transformation into key functional groups such as amines, nitriles, and more complex heterocyclic structures. This guide provides a comprehensive overview of this compound's utility in synthetic chemistry, with a focus on its application in the development of pharmaceuticals and other bioactive molecules. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.

Core Synthetic Transformations of this compound

This compound is a valuable C3 building block that can be readily converted into other important synthons. The primary transformations include the Hofmann rearrangement to form ethylamine (B1201723) and dehydration to yield propionitrile (B127096). These reactions open gateways to a wide array of further chemical modifications.

Synthesis of this compound

This compound can be synthesized through several established methods. Two common laboratory-scale preparations involve the reaction of propionyl chloride with ammonia (B1221849) and the amidation of propionic acid.

Experimental Protocol 1: Synthesis from Propionyl Chloride

A mixture of propionyl chloride (5.0 mL, 57.5 mmol) and aqueous ammonia (80.0 mL, 28-30% w/w) is stirred at room temperature for 30 minutes. The reaction is exothermic and should be cooled as needed. The mixture is then concentrated under reduced pressure. The resulting residue is treated with ethanol (B145695) to induce crystallization. The solid product is collected by filtration and the filtrate is concentrated to afford additional product. This method has been reported to yield this compound in approximately 87% yield.[1]

Experimental Protocol 2: Synthesis from Propionic Acid and Ammonium Hydroxide (B78521)

Propionic acid (400g, 99%) is added to a reaction flask with stirring. Ammonium hydroxide (360g, 28%) is then slowly added. The mixture is heated, and as the temperature rises to 200°C, it is held at this temperature for 3 hours. After cooling to 100°C, the crude product is subjected to vacuum distillation, followed by recrystallization from 95% ethanol, filtration, and drying to yield this compound. This process has been reported to have a mass yield of 60.5% based on propionic acid.[2]

Synthesis Method Reactants Key Conditions Reported Yield
From Propionyl ChloridePropionyl chloride, Aqueous AmmoniaRoom temperature, 30 min87%[1]
From Propionic AcidPropionic acid, Ammonium Hydroxide200°C, 3 hours60.5%[2]
From Propionic Acid and UreaPropionic acid, UreaCondensation reaction-

Key Reactions of this compound as a Precursor

Hofmann Rearrangement to Ethylamine

The Hofmann rearrangement is a classic organic reaction that converts a primary amide to a primary amine with one less carbon atom.[3] In the case of this compound, this reaction provides a direct route to ethylamine, a valuable building block in its own right.[4][5][6] The reaction proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide or potassium hydroxide.[5][7]

Experimental Protocol 3: Hofmann Rearrangement of this compound

In a flask equipped with a stirrer, a solution of sodium hydroxide (e.g., 40g in 150mL of water) is prepared and cooled in an ice bath. Bromine (e.g., 0.3 mol) is added slowly with stirring. To this cold solution, a solution of this compound (e.g., 0.25 mol) in water is added. The mixture is then slowly warmed and eventually heated to about 75°C for a period of time to complete the reaction. The ethylamine product is distilled from the reaction mixture. The yield of ethylamine can be expected to be in the range of 70-80% based on similar Hofmann rearrangements.

Hofmann_Rearrangement This compound This compound N_Bromoamide N-Bromothis compound This compound->N_Bromoamide Br₂, NaOH Isocyanate Ethyl isocyanate N_Bromoamide->Isocyanate Rearrangement Carbamic_acid Ethylcarbamic acid Isocyanate->Carbamic_acid H₂O Ethylamine Ethylamine Carbamic_acid->Ethylamine -CO₂

Dehydration to Propionitrile

This compound can be dehydrated to form propionitrile, also known as ethyl cyanide. This reaction is typically carried out using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅).[8] Propionitrile is a useful solvent and an intermediate in the synthesis of various organic compounds.[9][10]

Experimental Protocol 4: Dehydration of this compound to Propionitrile

In a dry distillation apparatus, finely powdered and dry this compound (e.g., 2 moles) is thoroughly mixed with phosphorus pentoxide (e.g., 2.1 moles). The flask is heated in an oil bath maintained at 200-220°C. The propionitrile product distills from the reaction mixture and is collected in a cooled receiver. The crude product can be purified by redistillation over a small amount of phosphorus pentoxide. This method, based on a similar procedure for isobutyramide, can be expected to yield propionitrile in the range of 69-86%.

Dehydration_Reaction This compound This compound Propionitrile Propionitrile This compound->Propionitrile P₂O₅, Heat

Reaction Product Reagents Key Conditions Expected Yield
Hofmann RearrangementEthylamineBr₂, NaOH or KOHHeating to ~75°C70-80% (estimated)
DehydrationPropionitrileP₂O₅Heating to 200-220°C69-86% (estimated)

Application of this compound in Drug Development

The aryl-propionamide scaffold is a key structural motif in a number of therapeutic agents, particularly in the development of Selective Androgen Receptor Modulators (SARMs).[1][11][12] While many reported syntheses of SARMs start from more complex precursors, the fundamental this compound structure is central to their design and activity. This compound derivatives have also been investigated for their potential as anticonvulsant agents.[13]

This compound Derivatives in Selective Androgen Receptor Modulators (SARMs)

SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (virilizing) effects. The aryl-propionamide structure is a common feature in many nonsteroidal SARMs. For example, derivatives of (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide, a well-known SARM, feature a modified this compound backbone. The synthesis of these complex molecules involves multi-step sequences where a this compound-like core is constructed and elaborated.[11]

SARM_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Multi-step Synthesis cluster_final Final Product Aryl_precursor Aryl Precursor Coupling Coupling Reaction Aryl_precursor->Coupling Propionamide_derivative Chiral this compound Derivative Propionamide_derivative->Coupling Modification Functional Group Modification Coupling->Modification Purification Purification Modification->Purification SARM Aryl-Propionamide SARM Purification->SARM

This compound Derivatives in Anticonvulsant Drug Research

Derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties. For instance, a focused library of new amides derived from 3,3-diphenyl-propionic acid has been investigated as potential anticonvulsant agents.[13] While not a direct conversion from simple this compound, this highlights the importance of the this compound functional group in the design of new central nervous system active compounds. A hypothetical pathway from this compound to a simplified anticonvulsant scaffold could involve initial conversion to a more reactive intermediate followed by coupling with an appropriate aromatic moiety.

Anticonvulsant_Signaling_Hypothesis Propionamide_Derivative This compound-based Anticonvulsant Ion_Channel Voltage-gated Ion Channel (e.g., Na+, Ca2+) Propionamide_Derivative->Ion_Channel Modulates Neuronal_Excitability Decreased Neuronal Excitability Ion_Channel->Neuronal_Excitability Leads to Seizure_Suppression Seizure Suppression Neuronal_Excitability->Seizure_Suppression Results in

Conclusion

This compound is a readily accessible and highly useful precursor in organic synthesis. Its ability to be efficiently converted into primary amines and nitriles provides a foundation for the synthesis of a wide range of more complex molecules. The presence of the this compound scaffold in various drug candidates, particularly in the fields of SARMs and anticonvulsants, underscores its importance in medicinal chemistry and drug development. The experimental protocols and synthetic pathways outlined in this guide offer a practical framework for researchers and scientists to leverage the synthetic potential of this compound in their own work.

References

Discovery and history of propionamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Propionamide Synthesis

Introduction

This compound (CH₃CH₂CONH₂), also known as propanamide, is the amide derivative of propanoic acid.[1] It presents as a white crystalline solid at room temperature and is soluble in water and other polar solvents.[2][3] As a fundamental building block in organic synthesis, this compound serves as a crucial intermediate in the production of various pharmaceuticals, agrochemicals, and other fine chemicals.[2][3][4] This document provides a comprehensive technical overview of the historical development and key methodologies for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective on Synthesis

The synthesis of this compound was first documented in the early 20th century, though no single individual is credited with its initial discovery.[2] Early methods established the foundational routes for amide formation, which have since been refined for improved efficiency and scalability. The classical approaches primarily revolved around the amidation of propionic acid or its derivatives. These seminal methods include the direct reaction of propionic acid with ammonia (B1221849), the reaction of more reactive species like propionyl chloride with an ammonia source, and the dehydration of ammonium (B1175870) propionate (B1217596).[1][2]

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several distinct pathways. The most historically significant and industrially relevant methods are detailed below, including reaction mechanisms and experimental protocols.

Amidation of Propionic Acid with Ammonia

This is one of the most direct and fundamental methods for preparing this compound. The process involves two main stages: the neutralization of propionic acid by ammonia to form the ammonium salt, followed by thermal dehydration to yield the amide.[5]

Reaction Scheme: CH₃CH₂COOH + NH₃ ⟶ [CH₃CH₂COO]⁻[NH₄]⁺ ⟶ CH₃CH₂CONH₂ + H₂O[5]

Experimental Protocol: A detailed protocol derived from patented industrial processes involves the following steps:[4]

  • Mixing: Propionic acid and aqueous ammonia (ammonium hydroxide) are mixed in a reactor at ambient temperature. The effective content ratio of propionic acid to ammonia can range from 68.5%-89.7% to 31.5%-10.3%.[4]

  • Heating and Dehydration: The mixture is gradually heated to a temperature range of 80-210°C. The reactor is equipped with a rectifying column to continuously remove the water formed during the reaction.[4]

  • Reaction Maintenance: The reaction is maintained at this temperature for a period of 0.5 to 10 hours to ensure complete conversion.[4]

  • Product Isolation (Crude): The reaction mixture is then cooled to 80-180°C, and the crude this compound product is discharged from the reactor.[4]

  • Purification: The crude product is purified through reduced pressure distillation, followed by recrystallization from a suitable solvent such as ethanol (B145695), acetone, or water. The purified product is then filtered and dried.[4][6]

Logical Workflow for Propionic Acid Amidation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Mix Propionic Acid and Aqueous Ammonia B Heat to 80-210°C A->B C Continuously Remove Water via Rectification B->C D Hold Temperature for 0.5-10 hours C->D E Cool to 80-180°C & Collect Crude Product D->E F Reduced Pressure Distillation E->F G Recrystallization F->G H Filter and Dry G->H I Pure this compound H->I

Caption: Experimental workflow for this compound synthesis from propionic acid.

Synthesis from Propionyl Chloride and Ammonia

Utilizing a more reactive carboxylic acid derivative, propionyl chloride, allows for a faster and often higher-yielding synthesis under milder conditions. The reaction is a nucleophilic acyl substitution.[7][]

Reaction Scheme: CH₃CH₂COCl + 2NH₃ ⟶ CH₃CH₂CONH₂ + NH₄Cl

Reaction Mechanism: The mechanism involves a nucleophilic attack by ammonia on the electrophilic carbonyl carbon of the propionyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group. A second molecule of ammonia acts as a base to deprotonate the resulting ammonium ion, yielding the final this compound product and ammonium chloride.[9]

Experimental Protocol:

  • Reaction Setup: A mixture of propionyl chloride (e.g., 5.0 mL, 57.5 mmol) and an excess of concentrated aqueous ammonia (e.g., 80.0 mL) is prepared.[7]

  • Reaction Execution: The mixture is stirred vigorously at room temperature for approximately 30 minutes. The reaction is typically exothermic.[7][]

  • Workup: The reaction mixture is concentrated under reduced pressure to remove excess ammonia and water.[7]

  • Purification: The resulting residue is treated with ethanol to precipitate the ammonium chloride byproduct, which is then removed by filtration. The filtrate is concentrated to afford the this compound product.[7]

Dehydration of Ammonium Propionate

This method is conceptually similar to the direct amidation of propionic acid, as ammonium propionate is the intermediate formed in that reaction.[1][5]

Reaction Scheme: [CH₃CH₂COO]⁻[NH₄]⁺ --(Heat)--> CH₃CH₂CONH₂ + H₂O[1]

Experimental Protocol: Ammonium propionate salt is heated, typically to temperatures above 140°C and up to 220°C, to drive off water and form this compound.[2][5] The procedure is effectively identical to the heating and dehydration steps described in the amidation of propionic acid (Method 1).

Synthesis from Urea (B33335) and Propanoic Acid

This compound can also be prepared via a condensation reaction between urea and propanoic acid, which serves as an alternative source of ammonia.[1]

Reaction Scheme: (NH₂)₂CO + 2CH₃CH₂COOH ⟶ 2CH₃CH₂CONH₂ + H₂O + CO₂[1]

While this method is documented, detailed modern experimental protocols are less common in the literature compared to the other primary routes.

Quantitative Data Summary

The efficiency of this compound synthesis varies significantly with the chosen method and reaction conditions. The following table summarizes available quantitative data from the cited literature.

Synthesis MethodReactantsKey ConditionsReported YieldPurityReference
Amidation of Propionic AcidPropionic Acid, Aqueous Ammonia80-210°C, 0.5-10 h, continuous water removal60.5%>99%[4]
From Propionyl ChloridePropionyl Chloride, Aqueous AmmoniaRoom Temperature, 0.5 h87%N/A[7]

A Key Reaction of this compound: The Hofmann Rearrangement

The Hofmann rearrangement, discovered by August Wilhelm von Hofmann, is a historically significant reaction of primary amides, including this compound. It converts the amide into a primary amine with one fewer carbon atom.[10][11] For this compound, this reaction yields ethylamine.[10]

Reaction Scheme: CH₃CH₂CONH₂ + Br₂ + 4NaOH ⟶ CH₃CH₂NH₂ + Na₂CO₃ + 2NaBr + 2H₂O

Mechanism of Hofmann Rearrangement

G A This compound B N-Bromothis compound A->B + Br₂ / OH⁻ C Bromoamide Anion B->C + OH⁻ - H₂O D Ethyl Isocyanate (Intermediate) C->D Rearrangement - Br⁻ E Carbamic Acid D->E + H₂O F Ethylamine E->F - CO₂

Caption: Mechanism of the Hofmann rearrangement of this compound to ethylamine.

The reaction proceeds through several key steps:[11][12]

  • N-Bromination: In the presence of a base (like NaOH), bromine reacts with this compound to form an N-bromoamide.

  • Anion Formation: The base abstracts the remaining acidic amide proton, forming a bromoamide anion.

  • Rearrangement: The crucial step involves the rearrangement of the ethyl group from the carbonyl carbon to the nitrogen atom, with the simultaneous departure of the bromide ion. This forms an isocyanate intermediate.

  • Hydrolysis: The ethyl isocyanate intermediate is then hydrolyzed by water.

  • Decarboxylation: This forms an unstable carbamic acid, which spontaneously decarboxylates (loses CO₂) to yield the final product, ethylamine.[10][11]

Modern and Industrial Approaches

While the classical methods remain prevalent, modern research focuses on developing more sustainable and efficient catalytic systems for amide bond formation.[13][14][15] These approaches aim to reduce waste generated by stoichiometric activating agents and often allow for milder reaction conditions. For industrial production, the direct amidation of propionic acid is often favored due to the low cost and availability of the starting materials.[2][4] Process optimization focuses on efficient water removal, catalyst use (if any), and continuous processing to maximize yield and throughput while ensuring safety and minimizing environmental impact.[4]

References

Propionamide Structural Analogues: An In-depth Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the synthesis, biological significance, and therapeutic potential of propionamide-based compounds.

Introduction

This compound, a simple carboxamide, serves as a foundational scaffold for a diverse and burgeoning class of structural analogues with profound significance in medicinal chemistry and drug development. These analogues, characterized by modifications to the this compound backbone, exhibit a remarkable spectrum of biological activities, targeting a wide array of receptors and enzymes implicated in various disease states. This technical guide provides a comprehensive exploration of the core aspects of this compound structural analogues, intended for researchers, scientists, and drug development professionals. The document delves into their synthesis, quantitative structure-activity relationships (QSAR), and their roles as potent and selective modulators of critical biological pathways, including their applications as analgesics, anti-cancer agents, selective androgen receptor modulators (SARMs), and antioxidants.

Significance in Drug Development

The versatility of the this compound core allows for the strategic design of molecules with tailored pharmacological profiles. By systematically altering substituents, researchers have successfully developed analogues with high affinity and selectivity for various biological targets. This has led to the discovery of promising lead compounds in several therapeutic areas:

  • Pain Management: this compound derivatives have been engineered as dual-acting ligands for μ-opioid receptors (MOR) and sigma-1 receptors (σ1R), offering the potential for potent analgesia with reduced side effects compared to traditional opioids.[1]

  • Oncology: Certain this compound analogues, such as 7-propanamide benzoxaboroles, have demonstrated potent anticancer activity, inducing apoptosis in cancer cells with high selectivity.

  • Endocrinology and Muscle Wasting: Aryl-propionamide derivatives have emerged as a prominent class of non-steroidal Selective Androgen Receptor Modulators (SARMs). These compounds exhibit tissue-selective anabolic activity, making them attractive candidates for treating muscle wasting, osteoporosis, and as potential male contraceptives.[2]

  • Oxidative Stress: Diphenylthis compound derivatives have been synthesized and evaluated for their antioxidant properties, showing potential in mitigating cellular damage caused by reactive oxygen species (ROS).[3]

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize key quantitative data for various classes of this compound structural analogues, providing a comparative overview of their biological activities.

Table 1: Opioid Receptor Modulators - Piperidinyl-Propionamide Derivatives

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Reference
18g μ-Opioid Receptor (hMOR)Radioligand Binding1.8-[1]
σ1 Receptor (hσ1R)Radioligand Binding2.5-[1]
Oxycodone μ-Opioid Receptor (hMOR)Radioligand Binding1.1-[1]

Table 2: Anticancer Agents - 7-Propanamide Benzoxaborole Derivatives

CompoundCell LineAssay TypeIC50 (nM)Reference
103 SKOV3 (Ovarian)Cell Viability33
115 SKOV3 (Ovarian)Cell Viability21
69 SKOV3 (Ovarian)Cell Viabilitysubmicromolar
MDA-MB-231 (Breast)Cell Viabilitysubmicromolar
HCT116 (Colon)Cell Viabilitysubmicromolar

Table 3: Selective Androgen Receptor Modulators (SARMs) - Aryl-Propionamide Derivatives

CompoundReceptorAssay TypeKi (nM)EC50 (nM)Reference
S-23 Androgen ReceptorRadioligand Binding1.7-[4]
Ostarine (MK-2866) Androgen ReceptorRadioligand Binding~3.8~100
Bicalutamide Androgen ReceptorRadioligand Binding--

Table 4: Antioxidant Activity - Diphenylthis compound Derivatives

CompoundAssay Type% Scavenging ActivityIC50 (µM)Reference
3 ABTS Radical Scavenging78.19-[5]
8 ABTS Radical Scavenging71.4-[5]
4 ABTS Radical Scavenging41.8-[5]
9 ABTS Radical Scavenging33.93-[5]

Signaling Pathways and Mechanisms of Action

This compound analogues exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting both therapeutic efficacy and potential side effects.

Opioid Receptor Signaling

This compound-based opioid agonists primarily target the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. This includes the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels, and the modulation of ion channels, ultimately leading to a decrease in neuronal excitability and the analgesic effect.[6][7] Some this compound derivatives also act as antagonists at the σ1 receptor, which can contribute to their analgesic profile, particularly in neuropathic pain.[1]

Opioid_Signaling Opioid Receptor Signaling Pathway Propionamide_Agonist This compound Opioid Agonist MOR μ-Opioid Receptor (GPCR) Propionamide_Agonist->MOR Binds to Gi_Go Gi/Go Protein MOR->Gi_Go Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (Ca2+, K+) Gi_Go->Ion_Channels Modulates ERK_MAPK ERK/MAPK Pathway Gi_Go->ERK_MAPK Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Excitability Decreased Neuronal Excitability Ion_Channels->Neuronal_Excitability Analgesia Analgesia Neuronal_Excitability->Analgesia

Opioid Receptor Signaling Pathway
Androgen Receptor Signaling

Aryl-propionamide SARMs are ligands for the androgen receptor (AR), a nuclear hormone receptor that functions as a ligand-activated transcription factor. In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins. Upon binding of a SARM, the AR undergoes a conformational change, dissociates from the heat shock proteins, dimerizes, and translocates to the nucleus.[8] In the nucleus, the AR-SARM complex binds to androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.[9] The tissue selectivity of SARMs is believed to arise from their ability to induce unique AR conformations that lead to differential recruitment of co-regulators in different tissues.[10] Downstream effects include the modulation of genes involved in muscle protein synthesis and bone formation.[10]

AR_Signaling Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM Aryl-Propionamide SARM AR_HSP Androgen Receptor (AR) - HSP Complex SARM->AR_HSP Binds to AR_SARM AR-SARM Complex AR_HSP->AR_SARM Conformational Change AR_Dimer AR-SARM Dimer AR_SARM->AR_Dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to Co_regulators Co-regulators AR_Dimer->Co_regulators Recruits Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulates Co_regulators->Gene_Transcription Modulates Anabolic_Effects Anabolic Effects (Muscle, Bone) Gene_Transcription->Anabolic_Effects

Androgen Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound structural analogues.

Synthesis of this compound Analogues

General Procedure for the Synthesis of N-aryl-2-bromopropanamides:

This protocol describes a general method for the synthesis of an intermediate commonly used in the preparation of various this compound analogues.

  • In a suitable reaction vessel, dissolve the desired aryl amine (1.0 equivalent) in an appropriate solvent such as dichloromethane (B109758) or aqueous medium.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 2-bromopropionyl bromide (1.1 equivalents) dropwise to the stirred solution.

  • If in an aqueous medium, adjust the pH to 9-10 by the addition of a 10% sodium carbonate solution to facilitate the reaction.

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, if a precipitate has formed, collect the product by filtration, wash with water, and dry.

  • If no precipitate forms, perform an aqueous work-up by extracting the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Example Synthesis of a Diphenylthis compound Derivative:

This protocol outlines the synthesis of a representative diphenylthis compound antioxidant.

  • To a solution of 2,2-diphenylpropionic acid (1.0 equivalent) and the desired amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add 1-propylphosphonic acid cyclic anhydride (B1165640) (PPAA) as a catalyst (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diphenylthis compound derivative.[3]

Synthesis_Workflow General Synthesis Workflow for this compound Analogues Start Starting Materials (e.g., Aryl Amine, Propionic Acid Derivative) Reaction Amide Coupling Reaction (e.g., with Acyl Halide or Coupling Agent) Start->Reaction Workup Aqueous Work-up / Filtration Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure this compound Analogue Purification->Product Characterization Characterization (NMR, MS, etc.) Product->Characterization

General Synthesis Workflow
Biological Assays

Radioligand Binding Assay for Opioid Receptors:

This assay is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the opioid receptor of interest (e.g., HEK293 cells expressing hMOR).

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, radioligand (e.g., [³H]-DAMGO for MOR), and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).

    • Competition: Cell membranes, radioligand, and varying concentrations of the test this compound analogue.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[5]

MTT Cell Viability Assay for Anticancer Activity:

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.

  • Cell Seeding: Seed cancer cells (e.g., SKOV3) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test this compound analogue and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[11]

ABTS Radical Scavenging Assay for Antioxidant Activity:

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[12]

  • ABTS Radical Cation Generation: Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Assay Preparation: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a specific volume of the test this compound analogue solution to a defined volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity. A standard antioxidant, such as Trolox, is often used for comparison to express the antioxidant capacity in terms of Trolox equivalents.

Western Blot Analysis for Protein Expression:

This technique is used to detect and quantify the expression levels of specific proteins in cell lysates, for example, to assess the downstream effects of SARMs on androgen receptor-regulated proteins.

  • Cell Lysis: Treat cells with the this compound analogue of interest for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto a polyacrylamide gel and running an electric current through it (SDS-polyacrylamide gel electrophoresis).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., an antibody against a downstream effector of the androgen receptor).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light.

  • Imaging: Capture the light signal on X-ray film or with a digital imaging system. The intensity of the bands corresponds to the amount of the target protein.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.[9]

Conclusion

This compound structural analogues represent a highly versatile and pharmacologically significant class of compounds. Their amenability to chemical modification has enabled the development of potent and selective agents for a range of therapeutic targets. The continued exploration of the structure-activity relationships and mechanisms of action of these analogues holds great promise for the discovery of novel therapeutics with improved efficacy and safety profiles. This technical guide provides a foundational resource for researchers and drug developers working in this exciting and rapidly evolving field, offering a comprehensive overview of the key data, experimental approaches, and underlying biological principles that are essential for advancing the therapeutic potential of this compound-based molecules.

References

The Aryl-Propionamide Core: A Technical Guide to its Potential in SARM Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics designed to harness the anabolic benefits of androgens in muscle and bone, while minimizing undesirable androgenic side effects in tissues such as the prostate.[1] Among the various chemical scaffolds explored for SARM development, the aryl-propionamide core has emerged as a particularly fruitful avenue of investigation. This technical guide provides an in-depth analysis of the aryl-propionamide core, summarizing key structure-activity relationship (SAR) data, detailing relevant experimental protocols, and visualizing critical biological pathways to inform future drug discovery efforts in this domain.

The principal structure of aryl-propionamide-derived SARMs features a para-substituted phenol (B47542) residue linked to a 2-hydroxy-2-methylpropionamide functionality, which in turn is connected to a bi-substituted phenyl group.[1] This core structure has proven to be highly adaptable, allowing for fine-tuning of binding affinity, efficacy, and pharmacokinetic properties through systematic chemical modifications. Prominent examples of SARMs built upon this core include Ostarine (MK-2866) and Andarine (S-4), both of which have undergone significant preclinical and clinical evaluation.

Quantitative Data on Aryl-Propionamide SARMs

The following tables summarize key quantitative data for several prominent aryl-propionamide-based SARMs, providing a comparative overview of their in vitro and in vivo properties.

Table 1: In Vitro Activity of Aryl-Propionamide SARMs

CompoundAndrogen Receptor (AR) Binding Affinity (Ki, nM)AR Transactivation (EC50, nM)Efficacy (% of DHT/R1881)Cell Line
Ostarine (MK-2866/S-22) 3.8[2][3]~2.5 - 3.6[4]94-100% (at 10 nM)[3]CV-1[3], COS7[4]
Andarine (S-4) 7.5~25Partial Agonist-
S-21 ----
C-6 ----

Data compiled from multiple sources. The specific experimental conditions for each value may vary.

Table 2: Pharmacokinetic Properties of Selected Aryl-Propionamide SARMs

CompoundHalf-life (t½)Oral BioavailabilitySpecies
Ostarine (MK-2866) ~24 hoursHighHuman
Andarine (S-4) ~4 hoursHighAnimal models

Pharmacokinetic parameters can vary significantly based on formulation and species.

Signaling Pathways

Aryl-propionamide SARMs exert their anabolic effects primarily through the activation of the androgen receptor in skeletal muscle. The binding of a SARM to the AR induces a conformational change, leading to the recruitment of co-activators and the modulation of downstream signaling cascades that promote muscle protein synthesis.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM Aryl-Propionamide SARM AR Androgen Receptor (AR) SARM->AR Binding HSP Heat Shock Proteins (HSP) AR->HSP Dissociation PI3K PI3K AR->PI3K Activation ARE Androgen Response Element (ARE) AR->ARE Binding & Dimerization Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Protein Protein Synthesis (Muscle Hypertrophy) mTORC1->Protein Stimulation Gene Target Gene Transcription ARE->Gene Gene->Protein

Androgen Receptor Signaling Pathway in Skeletal Muscle.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel SARM candidates. The following sections outline standardized protocols for key in vitro and in vivo assays.

Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the androgen receptor.

Workflow:

Binding_Assay_Workflow P1 Prepare AR Source (e.g., rat prostate cytosol) P2 Incubate AR with Radiolabeled Ligand (e.g., [3H]-mibolerone) and varying concentrations of Test Compound P1->P2 P3 Separate Bound from Free Ligand (e.g., hydroxyapatite (B223615) precipitation) P2->P3 P4 Quantify Radioactivity (Scintillation Counting) P3->P4 P5 Data Analysis (Calculate IC50 and Ki) P4->P5

Workflow for AR Competitive Binding Assay.

Methodology:

  • Preparation of Androgen Receptor: Prepare cytosol from the ventral prostates of castrated male rats.

  • Incubation: In a multi-well plate, incubate the prepared rat prostate cytosol with a constant concentration of a radiolabeled androgen (e.g., [3H]-mibolerone) and serial dilutions of the test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled androgen).

  • Separation: After incubation to equilibrium, separate the bound from free radioligand using a method such as hydroxyapatite precipitation followed by centrifugation.

  • Quantification: Wash the pellet to remove unbound ligand, then add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.

Workflow:

Transactivation_Assay_Workflow P1 Culture Mammalian Cells (e.g., CV-1, HEK293) P2 Co-transfect cells with an AR expression vector and a reporter vector containing AREs (e.g., luciferase reporter) P1->P2 P3 Treat cells with varying concentrations of Test Compound P2->P3 P4 Lyse cells and measure reporter gene activity (e.g., luminescence) P3->P4 P5 Data Analysis (Calculate EC50 and Emax) P4->P5

Workflow for AR Transactivation Assay.

Methodology:

  • Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., CV-1, HEK293) in appropriate media. Co-transfect the cells with two plasmids: one that expresses the human androgen receptor and another that contains a reporter gene (e.g., luciferase) under the control of androgen response elements (AREs).

  • Compound Treatment: After transfection, treat the cells with serial dilutions of the test compound. Include a vehicle control and a positive control (e.g., dihydrotestosterone, DHT).

  • Reporter Gene Assay: Following an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized reporter activity against the log concentration of the test compound to generate a dose-response curve. Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal efficacy) from this curve.

In Vivo Hershberger Assay

The Hershberger assay is a standardized in vivo method in castrated male rats to assess the androgenic and anabolic activity of a test compound.

Workflow:

Hershberger_Assay_Workflow P1 Castrate peripubertal male rats P2 Administer Test Compound daily for a set period (e.g., 10 days) P1->P2 P3 Euthanize animals and dissect androgen-sensitive tissues P2->P3 P4 Weigh dissected tissues: - Levator ani muscle (anabolic) - Ventral prostate, seminal vesicles (androgenic) P3->P4 P5 Data Analysis (Compare tissue weights to controls) P4->P5

Workflow for the Hershberger Assay.

Methodology:

  • Animal Model: Use peripubertal male rats, castrated to remove the endogenous source of androgens.

  • Dosing: Administer the test compound daily via oral gavage or subcutaneous injection for a specified period (typically 10 days). Include a vehicle control group and a positive control group treated with a known androgen like testosterone (B1683101) propionate.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect specific androgen-sensitive tissues. These include the levator ani muscle (an anabolic indicator) and the ventral prostate and seminal vesicles (androgenic indicators).

  • Tissue Weighing: Record the wet weight of each dissected tissue.

  • Data Analysis: Compare the mean tissue weights of the treated groups to the vehicle control group. A significant increase in the weight of the levator ani muscle relative to the increase in the weight of the prostate and seminal vesicles indicates anabolic selectivity.

Conclusion

The aryl-propionamide core has proven to be a highly valuable scaffold in the development of selective androgen receptor modulators. The extensive structure-activity relationship data available for this class of compounds provides a solid foundation for the rational design of new chemical entities with improved tissue selectivity, potency, and pharmacokinetic profiles. The standardized experimental protocols outlined in this guide are essential for the rigorous evaluation of these novel candidates. Continued exploration of the chemical space around the aryl-propionamide core, guided by a deep understanding of the underlying biology and pharmacology, holds significant promise for the development of innovative therapies for muscle wasting, osteoporosis, and other androgen-deficient conditions.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Propionamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propionamide (CH₃CH₂CONH₂) is the amide of propionic acid and serves as a valuable building block in organic synthesis.[1][2] It is utilized as an intermediate in the production of various pharmaceuticals and agrochemicals.[3][4] In a laboratory setting, this compound can be synthesized through several reliable methods, primarily involving the nucleophilic acyl substitution of a propionic acid derivative with ammonia (B1221849) or an amine. The choice of method often depends on the available starting materials, desired scale, and sensitivity of other functional groups in more complex molecules.

This document provides detailed protocols for two common and effective methods for synthesizing this compound in a laboratory environment: the acylation of ammonia using propionyl chloride and the direct amidation of propionic acid with ammonium (B1175870) hydroxide (B78521).

Synthesis Protocols

Protocol 1: Synthesis of this compound from Propionyl Chloride and Ammonia

This method, a variation of the Schotten-Baumann reaction, is a rapid and high-yielding procedure for preparing primary amides.[5] It involves the reaction of a highly reactive acyl chloride with an excess of ammonia. The excess ammonia acts as both the nucleophile and the base to neutralize the hydrochloric acid byproduct.[6][7]

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel. Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Preparation: To the flask, add 80.0 mL of concentrated ammonium hydroxide (NH₃·H₂O).

  • Reaction Execution: Slowly add 5.0 mL (57.5 mmol) of propionyl chloride dropwise to the stirred ammonium hydroxide solution via the addition funnel over 20-30 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes to ensure the reaction goes to completion.[8]

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess water and ammonia.

    • To the resulting residue, add ethanol (B145695) to precipitate any remaining inorganic salts (ammonium chloride).

    • Filter the mixture to remove the salts.

    • Concentrate the filtrate to yield the crude this compound.[8]

  • Purification: Purify the crude product by recrystallization (see Purification Protocol below).

Safety Precautions:

  • Propionyl chloride is corrosive and lachrymatory. Handle it exclusively in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Ammonium hydroxide is corrosive and has a pungent odor. Ensure adequate ventilation.

  • The reaction is exothermic; controlling the addition rate and temperature is critical.

Protocol 2: Synthesis of this compound from Propionic Acid and Ammonium Hydroxide

This method involves the direct condensation of propionic acid and ammonium hydroxide.[9] The reaction proceeds by first forming the ammonium propionate (B1217596) salt, which is then thermally dehydrated to yield this compound and water.[1][3] This method avoids the use of more hazardous reagents like acyl chlorides but requires higher temperatures.

Experimental Protocol:

  • Reaction Setup: Assemble a reaction flask with a magnetic stirrer, a heating mantle, and a distillation apparatus (e.g., a short path or simple distillation setup) to remove water as it is formed.

  • Reagent Mixing: In the reaction flask, mix propionic acid and ammonium hydroxide. A typical molar ratio is approximately 1:1.5 to ensure an excess of ammonia.

  • Salt Formation: Gently heat the mixture to approximately 140 °C. At this stage, the acid-base reaction occurs to form ammonium propionate.[3]

  • Dehydration: Increase the temperature to 210-220 °C and maintain it for 1-2 hours to drive the dehydration of the ammonium salt to this compound.[3] Continuously remove the water that is formed via distillation.

  • Reaction Completion: Monitor the reaction progress by observing the cessation of water distillation.

  • Isolation and Purification:

    • Cool the reaction mixture to 80-180 °C and pour out the crude product.[9]

    • The crude this compound can be purified first by reduced pressure distillation followed by recrystallization to achieve high purity.[9]

Safety Precautions:

  • Propionic acid is corrosive. Handle with appropriate PPE.

  • The reaction is conducted at high temperatures. Use caution to avoid thermal burns.

  • Ensure the apparatus is properly vented as ammonia gas will be present. All operations should be performed in a fume hood.

Data Presentation

The following table summarizes the key quantitative parameters for the described synthesis protocols.

ParameterProtocol 1: From Propionyl ChlorideProtocol 2: From Propionic Acid
Primary Reactants Propionyl Chloride, Ammonium HydroxidePropionic Acid, Ammonium Hydroxide
Reaction Temperature 0 °C to Room Temperature140 °C to 220 °C
Reaction Time ~1 hour2-4 hours
Reported Yield ~87%[8]~60.5% (patent example)[9]
Key Byproducts Ammonium Chloride, WaterWater
Purification Method RecrystallizationDistillation, Recrystallization

Purification Protocol: Recrystallization of this compound

Crude this compound is a white to slightly yellow crystalline powder.[10] A general procedure for its purification by recrystallization is as follows.

  • Solvent Selection: Choose a suitable solvent or solvent system. Common choices for this compound include acetone (B3395972), chloroform, water, or a mixture of acetone and water.[10][11] Ethanol is also used in some procedures.[3][9]

  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of the chosen solvent at its boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum desiccator over a suitable drying agent, such as concentrated sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅).[10][11]

Mandatory Visualizations

G cluster_0 Protocol 1: Synthesis from Propionyl Chloride A 1. Mix Propionyl Chloride and excess NH3·H2O at 0-5 °C B 2. Stir at Room Temperature (30 min) A->B C 3. Concentrate under Reduced Pressure B->C D 4. Treat with Ethanol and Filter C->D E 5. Concentrate Filtrate D->E F 6. Purify by Recrystallization E->F G cluster_1 Protocol 2: Synthesis from Propionic Acid P2_A 1. Mix Propionic Acid and NH3·H2O P2_B 2. Heat to ~140 °C (Salt Formation) P2_A->P2_B P2_C 3. Heat to 210-220 °C (Dehydration) P2_B->P2_C P2_D 4. Remove Water by Distillation P2_C->P2_D P2_E 5. Isolate Crude Product P2_D->P2_E P2_F 6. Purify by Distillation and Recrystallization P2_E->P2_F

References

Application Notes and Protocols for the Use of Propionamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the utilization of propionamide and its derivatives in peptide synthesis. The primary applications covered are the propionylation of peptides, which involves the introduction of a propionyl group, and the use of propionic anhydride (B1165640) as a capping agent during solid-phase peptide synthesis (SPPS).

Introduction to Propionylation in Peptide Chemistry

Propionylation is the acylation of a peptide with a propionyl group. This modification is typically introduced at the N-terminus of a peptide or on the side chain of lysine (B10760008) residues. Propionylation can be strategically employed to:

  • Mimic post-translational modifications: Histone proteins, for example, are endogenously propionylated, and synthesizing propionylated histone peptides is crucial for studying their role in epigenetic regulation.

  • Modulate biological activity: The addition of a propionyl group can alter a peptide's binding affinity to its receptor, as seen with derivatives of Peptide YY (PYY).

  • Improve peptide properties: Propionylation can increase the hydrophobicity of a peptide, which can be advantageous for separation and analysis by mass spectrometry. It can also block the N-terminus from enzymatic degradation.

  • Serve as a capping agent: During SPPS, unreacted free amines on the growing peptide chain can lead to the formation of deletion sequences. Capping with an acylating agent like propionic anhydride permanently blocks these unreacted amines, preventing the formation of these impurities and simplifying purification.[1][2]

Application 1: Propionylation of Peptides for Proteomics and Biological Studies

Propionylation is a key step in bottom-up proteomics workflows for the analysis of histone modifications. It serves to derivatize lysine residues, preventing tryptic cleavage at these sites and thus generating longer, more easily analyzable peptides by mass spectrometry.

Quantitative Data Summary

The efficiency of different propionylation protocols for histone H3 peptides can vary. The following table summarizes the conversion rates of different methods, highlighting the impact of the reagent and reaction conditions on the extent of propionylation and the occurrence of side reactions.

MethodPropionylation ReagentBufferTemperature (°C)Average Conversion Rate (%)Key Side Reactions
A2 Propionic AnhydrideAcetonitrile/Isopropanol37>95%Low underpropionylation
B2 Propionic AnhydrideTriethylammonium Bicarbonate37~80%Moderate underpropionylation
C2 Propionic AnhydrideTriethylammonium Bicarbonate51~85%Moderate underpropionylation
D2 NHS-propionateTriethylammonium Bicarbonate51<40%High underpropionylation, Overpropionylation

Data adapted from a comparative study on histone propionylation protocols.

Experimental Protocol: On-Resin Propionylation of a Synthetic Peptide

This protocol describes the propionylation of a peptide on the solid support after the completion of chain assembly.

Materials:

  • Peptide-resin (fully assembled)

  • Propionic anhydride

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Propionylation Reaction:

    • Prepare a solution of propionic anhydride (10 equivalents relative to the resin loading) and DIPEA (20 equivalents) in DMF.

    • Add the propionylation solution to the resin and shake at room temperature for 2 hours.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application 2: Propionic Anhydride as a Capping Agent in SPPS

Capping is a critical step in SPPS to terminate unreacted peptide chains and prevent the accumulation of deletion mutants, which are often difficult to separate from the desired product. Propionic anhydride can be used as an alternative to acetic anhydride for this purpose.

Experimental Protocol: Capping with Propionic Anhydride during Fmoc-SPPS

This protocol should be performed after each amino acid coupling step if a colorimetric test (e.g., Kaiser test) indicates the presence of free amines.

Materials:

  • Peptide-resin with unreacted N-terminal amines

  • Propionic anhydride

  • Diisopropylethylamine (DIPEA) or Pyridine (B92270)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Washing: After the coupling reaction, wash the resin with DMF (3x).

  • Capping Reaction:

    • Prepare a capping solution of propionic anhydride (20 equivalents to the resin loading) and DIPEA (40 equivalents) in DMF. Alternatively, a solution of propionic anhydride and pyridine can be used.

    • Add the capping solution to the resin and shake for 30 minutes at room temperature.[3]

  • Washing: Wash the resin thoroughly with DMF (5x) to remove excess reagents.

  • Continue Synthesis: Proceed with the Fmoc deprotection of the successfully coupled chains and the subsequent coupling of the next amino acid.

Visualization of Relevant Pathways and Workflows

Neuropeptide Y Receptor 2 (Y2R) Signaling Pathway

Propionylated Peptide YY (PYY) analogues are used to study the Neuropeptide Y (NPY) receptor family, particularly the Y2 receptor, which is a G-protein coupled receptor (GPCR).[4] The binding of PYY to Y2R initiates a signaling cascade that is involved in processes like appetite regulation. All NPY receptors are known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[5][6]

NPY_Y2R_Signaling PYY Propionylated Peptide YY (PYY) Y2R Y2 Receptor (GPCR) PYY->Y2R G_protein Gi/o Protein (α, βγ subunits) Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cell_Response Phosphorylates Targets SPPS_Propionylation_Workflow cluster_SPPS_Cycle SPPS Cycle (repeated) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Capping Capping (Optional) (Propionic Anhydride) Capping->Fmoc_Deprotection Final_Deprotection Final N-terminal Fmoc Deprotection Kaiser_Test->Fmoc_Deprotection Complete Coupling Kaiser_Test->Capping Incomplete Coupling Start Start: Resin Swelling Start->Fmoc_Deprotection OnResin_Propionylation On-Resin Propionylation (Propionic Anhydride/DIPEA) Final_Deprotection->OnResin_Propionylation Final_Washing Final Washing (DMF, DCM) OnResin_Propionylation->Final_Washing Cleavage Cleavage from Resin (TFA Cocktail) Final_Washing->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification cluster_SPPS_Cycle cluster_SPPS_Cycle

References

Propionamide in Medicinal Chemistry: A Detailed Overview of Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Propionamide and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents for a range of diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the synthesis, biological evaluation, and mechanisms of action of this compound-based compounds.

The this compound moiety serves as a key building block in the design of molecules targeting various biological pathways, including those involved in pain, neurodegenerative disorders, and hormonal regulation.[1] Its structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.

Key Therapeutic Applications:

This compound derivatives have shown promise in several key areas of medicinal chemistry:

  • Pain Management: As dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, these compounds offer a novel approach to treating both acute and chronic pain, potentially with reduced gastrointestinal side effects compared to traditional opioids.[2]

  • Alzheimer's Disease: Certain this compound derivatives exhibit anti-acetylcholinesterase (AChE) activity, a key target in the management of Alzheimer's disease, and have also shown potential in inhibiting Aβ-aggregation.[1]

  • Selective Androgen Receptor Modulators (SARMs): The aryl-propionamide core is a critical pharmacophore in the development of SARMs, which are being investigated for their anabolic properties in muscle and bone with potentially fewer side effects than traditional androgenic steroids.[3]

  • Antioxidant Activity: Diphenylthis compound derivatives have been synthesized and evaluated for their antioxidant properties, demonstrating the capacity to scavenge free radicals and reduce oxidative stress.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A common method for the synthesis of N-substituted propionamides involves the reaction of propionyl chloride with an appropriate amine.[5]

Protocol 1: General Synthesis of an N-Aryl this compound Derivative

  • Reaction Setup: In a round-bottom flask, dissolve the desired aniline (B41778) derivative (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (B128534) (1.2 eq.) or diisopropylethylamine (DIPEA), to the solution and stir at room temperature.

  • Acylation: Slowly add propionyl chloride (1.1 eq.) to the reaction mixture, typically at 0 °C to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired N-aryl this compound.

Biological Activity Assays

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the inhibitory effect of test compounds.[6]

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (0.1 M, pH 8.0).

    • DTNB Solution (10 mM in phosphate buffer).

    • ATCI Solution (14 mM in deionized water).

    • AChE Solution (e.g., from electric eel, 1 U/mL in phosphate buffer).

    • Test Compound Stock Solution (e.g., 10 mM in DMSO). Prepare serial dilutions in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound dilution or buffer (for control).

    • Add 10 µL of AChE solution to all wells except the blank.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measurement and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 10-15 minutes.

    • Calculate the rate of reaction (ΔAbs/min).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Protocol 3: μ-Opioid Receptor (MOR) Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the MOR.[7][8]

  • Reagents and Materials:

    • Cell membranes expressing the human MOR.

    • Radioligand (e.g., [3H]-DAMGO, a selective MOR agonist).

    • Test compound (this compound derivative).

    • Non-specific binding control (e.g., Naloxone at 10 µM).

    • Assay Buffer (50 mM Tris-HCl, pH 7.4).

    • Filtration apparatus with glass fiber filters.

    • Scintillation counter.

  • Assay Procedure (96-well plate format):

    • In triplicate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (near its Kd value) to the wells.

    • Include wells for total binding (only radioligand) and non-specific binding (radioligand and a high concentration of an unlabeled competitor like naloxone).

    • Add the cell membrane preparation to each well.

    • Incubate at 25°C for 60-90 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: Androgen Receptor (AR) Activation Assay

This assay measures the ability of a compound to activate the androgen receptor.[9][10]

  • Cell Culture: Use a mammalian cell line engineered to express the human androgen receptor and a reporter gene (e.g., luciferase) linked to an androgen-responsive element (ARE).

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (this compound-based SARM) or a reference agonist (e.g., dihydrotestosterone, DHT).

    • Incubate for 18-24 hours.

  • Measurement and Analysis:

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

    • Plot the reporter activity against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 5: ABTS Radical Scavenging Assay for Antioxidant Activity

This assay evaluates the free radical scavenging capacity of diphenylthis compound derivatives.[11][12]

  • Reagent Preparation:

    • ABTS radical cation (ABTS•+) solution: Prepare by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours. Dilute the solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound solution (at various concentrations) to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition of the ABTS•+ radical.

    • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Quantitative Data Summary

The following tables summarize the biological activities of representative this compound derivatives from the literature.

Table 1: In Vitro Activity of this compound Derivatives as Dual MOR Agonists and σ1R Antagonists

CompoundMOR Ki (nM)σ1R Ki (nM)
18g 1.510
Oxycodone 12>10000

Data from[2]

Table 2: In Vitro Activity of this compound-Based SARMs

CompoundAndrogen Receptor Binding Affinity (Ki, nM)
S-23 1.7 ± 0.2
C-6 4.9 ± 0.3

Data from[13]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms and procedures involved.

MOR_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_Protein Gi/o Protein MOR->G_Protein Activation Propionamide_Agonist This compound Agonist Propionamide_Agonist->MOR AC Adenylyl Cyclase G_Protein->AC Inhibition K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activation Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibition cAMP cAMP AC->cAMP Analgesia Analgesia K_Channel->Analgesia Hyperpolarization Ca_Channel->Analgesia Reduced Neurotransmitter Release

Caption: Simplified signaling pathway of a this compound-based μ-opioid receptor agonist.

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - Buffer - DTNB - ATCI - AChE - Test Compound Add_Reagents Add Buffer, Test Compound, AChE Reagents->Add_Reagents Pre_incubation Pre-incubate (10 min, 25°C) Add_Reagents->Pre_incubation Add_DTNB_ATCI Add DTNB and ATCI Pre_incubation->Add_DTNB_ATCI Measure_Absorbance Measure Absorbance at 412 nm (kinetic) Add_DTNB_ATCI->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Determine_Inhibition Determine % Inhibition Calculate_Rate->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50

Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) AR_SARM AR-SARM Complex AR_HSP->AR_SARM HSP Dissociation SARM This compound SARM SARM->AR_HSP Binding AR_Dimer AR-SARM Dimer AR_SARM->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Biological_Effect Anabolic Effects Gene_Transcription->Biological_Effect

Caption: Simplified signaling pathway for a this compound-based Selective Androgen Receptor Modulator (SARM).

The continued exploration of this compound derivatives holds significant promise for the discovery of new and improved therapies for a variety of human diseases. The protocols and data presented here serve as a valuable resource for researchers in the field of medicinal chemistry.

References

Propionamide: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Propionamide, a simple yet versatile chemical entity, serves as a crucial building block in the synthesis of a diverse array of pharmaceutical agents. Its inherent structural features allow for facile chemical modifications, enabling the development of compounds that target a wide range of biological receptors and enzymes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of three distinct classes of investigational drugs: Selective Androgen Receptor Modulators (SARMs), Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists, and dual-acting Sigma-1 Receptor Antagonists and Mu-Opioid Receptor Agonists.

Selective Androgen Receptor Modulators (SARMs)

The aryl-propionamide scaffold is a cornerstone in the development of non-steroidal SARMs, which are compounds designed to elicit the anabolic benefits of androgens with reduced androgenic side effects. These molecules hold therapeutic promise for conditions such as muscle wasting, osteoporosis, and benign prostatic hyperplasia.

Quantitative Data for this compound-Derived SARMs
CompoundTargetIn Vitro Activity (EC50 or Ki)Reference
Ostarine (Enobosarm)Androgen ReceptorEC50 = 3.8 nM[1]
S-4 (Andarine)Androgen ReceptorKi = 4.4 nM[2]
SF5-Ostarine Derivative (12a)Androgen ReceptorEC50 = 15.6 nM[3][4]
SF5-Ostarine Derivative (12b)Androgen ReceptorEC50 = 21.3 nM[3][4]
SF5-Ostarine Derivative (13a)Androgen ReceptorEC50 = 10.8 nM[3][4]
Experimental Protocol: Synthesis of Aryl this compound SARMs

This protocol describes a general method for the synthesis of aryl-propionamide SARMs, adapted from the synthesis of Ostarine and its derivatives.[3][4]

Step 1: Synthesis of (R)-3-Bromo-2-hydroxy-2-methyl-N-(aryl)propanamide

  • To a solution of (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid (1.0 eq) in anhydrous N,N-dimethylacetamide (DMAc), add thionyl chloride (1.1 eq) dropwise at -10 °C under a nitrogen atmosphere.

  • Stir the reaction mixture at this temperature for 1 hour.

  • In a separate flask, dissolve the desired substituted aniline (B41778) (e.g., 4-amino-2-(trifluoromethyl)benzonitrile (B20432) for Ostarine) (1.0 eq) in anhydrous DMAc.

  • Slowly add the aniline solution to the reaction mixture at -10 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-aryl propanamide intermediate.

Step 2: Cyclization to form the SARM

  • To a solution of the N-aryl propanamide intermediate from Step 1 (1.0 eq) in a suitable solvent such as 2-propanol, add a base (e.g., potassium carbonate, 2.0 eq).

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the final SARM product.

Experimental Workflow for SARM Synthesis

SARM_Synthesis Propanoic_Acid Propanoic Acid Derivative Amidation Amidation Reaction Propanoic_Acid->Amidation Aniline Substituted Aniline Aniline->Amidation Propanamide_Intermediate Aryl Propanamide Intermediate Amidation->Propanamide_Intermediate Purification1 Purification Propanamide_Intermediate->Purification1 Cyclization Cyclization SARM Final SARM Product Cyclization->SARM Purification2 Purification SARM->Purification2 Purification1->Cyclization AR_Signaling Androgen Androgen/SARM AR Androgen Receptor (AR) (Cytoplasm) Androgen->AR AR_Complex AR-HSP Complex AR->AR_Complex binding AR_Dimer AR Dimer (Nucleus) AR->AR_Dimer dimerization & translocation HSP Heat Shock Proteins HSP->AR_Complex AR_Complex->AR dissociation ARE Androgen Response Element (DNA) AR_Dimer->ARE binding Gene_Transcription Gene Transcription ARE->Gene_Transcription activation Anabolic_Effects Anabolic Effects (Muscle & Bone Growth) Gene_Transcription->Anabolic_Effects TRPV1_Antagonist_Synthesis Phenylacetic_Acid Substituted Phenylacetic Acid Methylation α-Methylation Phenylacetic_Acid->Methylation Propanoic_Acid 2-(Phenyl)propanoic Acid Methylation->Propanoic_Acid Purification1 Purification Propanoic_Acid->Purification1 Benzylamine Substituted Benzylamine Amide_Coupling Amide Coupling Benzylamine->Amide_Coupling TRPV1_Antagonist Final TRPV1 Antagonist Amide_Coupling->TRPV1_Antagonist Purification2 Purification TRPV1_Antagonist->Purification2 Purification1->Amide_Coupling TRPV1_Signaling Noxious_Stimuli Noxious Stimuli (Heat, Capsaicin, Protons) TRPV1 TRPV1 Channel (Nociceptor Membrane) Noxious_Stimuli->TRPV1 activates Ion_Influx Ca2+/Na+ Influx TRPV1->Ion_Influx Antagonist This compound Antagonist Antagonist->TRPV1 blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Dual_Ligand_Synthesis Arylethylamine N-Arylethylamine Propionylation Propionylation Arylethylamine->Propionylation Bromoethyl_Intermediate N-(2-bromoethyl)-N- arylthis compound Propionylation->Bromoethyl_Intermediate Purification1 Purification Bromoethyl_Intermediate->Purification1 Piperidine 4-Substituted Piperidine Alkylation Alkylation Piperidine->Alkylation Dual_Ligand Final Dual-Acting Ligand Alkylation->Dual_Ligand Purification2 Purification Dual_Ligand->Purification2 Purification1->Alkylation Synergistic_Pain_Modulation Dual_Ligand This compound Dual Ligand Mu_Opioid_Receptor μ-Opioid Receptor Dual_Ligand->Mu_Opioid_Receptor agonism Sigma1_Receptor σ₁ Receptor Dual_Ligand->Sigma1_Receptor antagonism G_Protein_Activation G-Protein Activation Mu_Opioid_Receptor->G_Protein_Activation Neuropathic_Pain_Modulation Modulation of Neuropathic Pain Sigma1_Receptor->Neuropathic_Pain_Modulation blocks sensitization Ca_Channel_Inhibition Inhibition of Ca²⁺ Channels G_Protein_Activation->Ca_Channel_Inhibition K_Channel_Activation Activation of K⁺ Channels G_Protein_Activation->K_Channel_Activation Reduced_Excitability Reduced Neuronal Excitability Ca_Channel_Inhibition->Reduced_Excitability K_Channel_Activation->Reduced_Excitability Pain_Signal_Inhibition Inhibition of Pain Signaling Reduced_Excitability->Pain_Signal_Inhibition Pain_Signal_Inhibition->Neuropathic_Pain_Modulation synergistic effect

References

Application Notes and Protocols: Propionamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propionamide and its derivatives serve as versatile building blocks in the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and agrochemistry. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic families—quinolones, triazoles, and pyrazoles—utilizing this compound-related starting materials.

Synthesis of Quinolones

Quinolones are a major class of synthetic antibacterial agents. This compound derivatives, particularly acrylamides, are valuable precursors for constructing the quinolone core.

Palladium-Catalyzed Oxidative Annulation for Quinolone Synthesis

This method provides a direct route to quinolinones through a palladium-catalyzed oxidative annulation of acrylamides with arynes.[1]

Experimental Protocol:

A detailed experimental protocol for this reaction is as follows:

  • To a reaction vessel, add the substituted acrylamide (B121943) (0.2 mmol), 2-(trimethylsilyl)aryl triflate (0.48 mmol), Pd(OAc)₂ (5 mol %), Cu(OAc)₂ (0.4 mmol), CsF (0.4 mmol), and TBAB (0.2 mmol).

  • Add 100 mg of molecular sieves.

  • Add a solvent mixture of DMSO/dioxane (1.5 mL).

  • Heat the reaction mixture at 80 °C for 24 hours.

  • Upon completion, cool the reaction mixture and purify the product by column chromatography.

Quantitative Data:

EntryAcrylamideAryne PrecursorProductYield (%)
1N-phenylacrylamide2-(trimethylsilyl)phenyl triflate2-QuinoloneHigh
2N-(4-methylphenyl)acrylamide2-(trimethylsilyl)phenyl triflate6-methyl-2-QuinoloneHigh

Note: "High" yields are reported in the source literature, specific percentages may vary based on substrates.[1]

Reaction Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Acrylamide, Aryne Precursor, Pd(OAc)₂, Cu(OAc)₂, CsF, TBAB, Solvent heating Heat at 80°C for 24h reagents->heating Mix purification Cooling & Column Chromatography heating->purification Reaction Completion product Quinolinone Product purification->product Isolate

Caption: Workflow for Palladium-Catalyzed Quinolone Synthesis.

Ruthenium-Catalyzed Cyclization for 2-Quinolone Synthesis

This method utilizes a ruthenium catalyst for the cyclization of anilides with acrylates to afford 2-quinolones.[2][3][4] This approach is noted for its efficiency and compatibility with diverse functional groups.[2][5]

Experimental Protocol:

A representative experimental procedure is as follows:[2][4]

  • In a screw-capped vial, combine the anilide (0.2 mmol), acrylate (B77674) (0.3 mmol), [RuCl₂(p-cymene)]₂ (5 mol %), and AgSbF₆ (20 mol %).

  • Add 1,4-dioxane (B91453) (1.0 mL) as the solvent.

  • Heat the mixture at 100 °C for 12 hours.

  • After cooling, concentrate the reaction mixture.

  • Purify the residue by column chromatography on silica (B1680970) gel to yield the 2-quinolone.

Quantitative Data:

EntryAnilideAcrylateProductYield (%)
1AcetanilideMethyl acrylate2-Quinolone85
24-MethoxyacetanilideEthyl acrylate6-Methoxy-2-quinolone89
34-ChloroacetanilideMethyl acrylate6-Chloro-2-quinolone78

Reaction Mechanism:

G cluster_cycle Catalytic Cycle Ru_cat [Ru] Catalyst intermediate1 Ruthenacycle Intermediate Ru_cat->intermediate1 + Anilide C-H Activation anilide Anilide intermediate2 Insertion Product intermediate1->intermediate2 + Acrylate Insertion acrylate Acrylate product 2-Quinolone intermediate2->product Reductive Elimination product->Ru_cat Regeneration

Caption: Catalytic Cycle of Ru-Catalyzed 2-Quinolone Synthesis.

Synthesis of Triazoles with Antifungal Activity

This compound moieties can be incorporated into triazole structures to generate compounds with potent antifungal properties.[6][7] These compounds often target the fungal enzyme cytochrome P450 14α-demethylase (Cyp51), which is crucial for ergosterol (B1671047) biosynthesis.[6]

Synthesis of Aryl-Propionamide Containing Triazoles

This multi-step synthesis culminates in the coupling of a substituted propionic acid with a triazole-containing amine.[7]

Experimental Protocol:

The final coupling step is detailed below:

  • Dissolve the amine-functionalized triazole (1.0 mmol) and the desired substituted propionic acid (1.1 mmol) in DMF (10 mL).

  • Add PyBOP (1.2 mmol) and DIEA (2.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the target triazole derivative.

Quantitative Data: Antifungal Activity (MIC, µg/mL)

Compound IDC. albicans SC5314C. neoformans 22-21C. glabrata 537C. parapsilosis 22-20
A1 ≤0.125≤0.125≤0.125≤0.125
A2 0.250.250.250.25
A3 ≤0.125≤0.125≤0.125≤0.125
A6 0.50.50.51
A12 1122
A15 2444
Fluconazole 0.5480.5

Data extracted from reference[6].

Mechanism of Action: Ergosterol Biosynthesis Pathway Inhibition

G Lanosterol Lanosterol Cyp51 Cyp51 (14α-demethylase) Lanosterol->Cyp51 Substrate Ergosterol Ergosterol Cyp51->Ergosterol Product Triazole Aryl-Propionamide Triazole Triazole->Cyp51 Inhibition

Caption: Inhibition of Fungal Ergosterol Biosynthesis by Triazoles.

Synthesis of Pyrazoles with Herbicidal Activity

This compound-methylpyrazole carboxylates have been identified as a novel class of herbicides that target the enzyme transketolase (TKL).[8][9]

Synthesis of this compound-Methylpyrazole Carboxylates

The synthesis involves the reaction of a pyrazole (B372694) intermediate with a substituted this compound.

Experimental Protocol:

A general procedure for the synthesis is as follows:

  • To a solution of ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate (1.0 mmol) in a suitable solvent such as DMF, add a base like K₂CO₃ (1.5 mmol).

  • Add the appropriate 2-bromothis compound derivative (1.1 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired product.

Quantitative Data: Herbicidal Activity (IC₅₀, mg/L)

Compound IDTarget EnzymeIC₅₀ (mg/L)
D15 Transketolase (TKL)0.384
D20 Transketolase (TKL)0.655

Data extracted from reference[9].

Experimental Workflow for Synthesis and Herbicidal Testing:

G cluster_synthesis Synthesis cluster_testing Biological Evaluation synthesis Synthesis of This compound-Pyrazole Derivatives enzyme_assay TKL Enzyme Inhibition Assay synthesis->enzyme_assay Test Compounds herbicidal_assay Pre- and Post-emergence Herbicidal Activity synthesis->herbicidal_assay Test Compounds data_analysis Data Analysis & SAR Studies enzyme_assay->data_analysis IC₅₀ Values herbicidal_assay->data_analysis Inhibition Rates

Caption: Workflow for Herbicidal Pyrazole Synthesis and Evaluation.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should always be taken when performing chemical syntheses. Reaction conditions may require optimization for specific substrates.

References

Application Notes and Protocols for the Purification of Propionamide via Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionamide (CH₃CH₂CONH₂) is a primary amide widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. The purity of this compound is critical for its intended application, as impurities can lead to undesirable side reactions, reduced product yield, and compromised final product quality. Crystallization is a robust and widely employed technique for the purification of solid organic compounds like this compound. This process relies on the principle of differential solubility, whereby the desired compound is separated from impurities by precipitation from a supersaturated solution.

These application notes provide detailed protocols for three common crystallization techniques applicable to the purification of this compound: cooling crystallization, antisolvent crystallization, and melt crystallization. Additionally, methods for the analysis of this compound purity are outlined.

General Principles of Crystallization

The purification of this compound by crystallization involves several key stages:

  • Dissolution: The impure this compound is dissolved in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution.

  • Supersaturation: The solution is then brought to a state of supersaturation, which is the driving force for crystallization. This can be achieved by cooling the solution, adding an antisolvent, or evaporating the solvent.

  • Nucleation: In the supersaturated solution, small crystalline nuclei of this compound begin to form.

  • Crystal Growth: The nuclei grow in size as more this compound molecules deposit onto their surfaces, forming larger crystals.

  • Isolation: The purified this compound crystals are separated from the mother liquor (the remaining solution containing dissolved impurities) by filtration.

  • Washing: The isolated crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: The purified crystals are dried to remove any residual solvent.

The efficiency of the purification process is influenced by several factors, including the choice of solvent, the rate of cooling or antisolvent addition, and the presence of impurities.

This compound Solubility

A key parameter in developing a crystallization process is the solubility of the compound in various solvents. This compound is a polar molecule and exhibits good solubility in polar solvents.

Table 1: Solubility of this compound in Various Solvents [1][2][3]

SolventSolubility
WaterFreely soluble, increases with temperature
EthanolFreely soluble
MethanolSoluble
Acetone (B3395972)Soluble
ChloroformFreely soluble
Diethyl EtherFreely soluble

The temperature-dependent solubility of this compound in water is a critical factor for successful cooling crystallization.[4]

Crystallization Techniques and Protocols

Cooling Crystallization

This technique is suitable when the solubility of this compound in a chosen solvent significantly increases with temperature.

Protocol:

  • Dissolution: In an appropriately sized flask, dissolve the impure this compound in a minimum amount of a suitable solvent (e.g., water or ethanol) by heating the mixture with gentle stirring. Continue adding small increments of the hot solvent until all the solid has just dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Covering the flask will prevent solvent evaporation and contamination.

  • Crystal Growth: As the solution cools, this compound crystals will start to form. Allow the flask to stand undisturbed to maximize crystal growth.

  • Further Cooling: To maximize the yield, place the flask in an ice bath for at least 30 minutes to induce further crystallization.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the ice-cold solvent to remove residual impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Expected Results (Hypothetical Data):

The following table presents hypothetical data to illustrate the expected outcomes of cooling crystallization under different conditions. Actual results may vary and should be determined experimentally.

Table 2: Hypothetical Yield and Purity of this compound from Cooling Crystallization

SolventInitial Purity (%)Cooling Rate (°C/h)Final Purity (%)Yield (%)
Water9510>9985
Water953098.590
Ethanol9510>9980
Ethanol953098.085

Experimental Workflow for Cooling Crystallization:

Cooling_Crystallization cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Purification start Start with Impure this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool_slow Slow Cooling to Room Temperature dissolve->cool_slow ice_bath Further Cooling in Ice Bath cool_slow->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end_node Purified this compound dry->end_node

Caption: Workflow for this compound purification by cooling crystallization.

Antisolvent Crystallization

This method is employed when a suitable solvent that dissolves this compound is miscible with another solvent (the antisolvent) in which this compound is insoluble. The addition of the antisolvent reduces the solubility of this compound in the mixture, leading to crystallization.

Protocol:

  • Dissolution: Dissolve the impure this compound in a minimum amount of a "good" solvent (e.g., acetone or ethanol) at room temperature.

  • Antisolvent Addition: While stirring the solution, slowly add the antisolvent (e.g., water or a non-polar solvent like hexane) dropwise until the solution becomes persistently turbid.[5] This indicates the onset of nucleation.

  • Crystal Growth: Stop the addition of the antisolvent and continue stirring for a period to allow the crystals to grow.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a mixture of the solvent and antisolvent in the same ratio as the mother liquor, but cooled in an ice bath.

  • Drying: Dry the purified crystals.

Expected Results (Hypothetical Data):

Table 3: Hypothetical Yield and Purity of this compound from Antisolvent Crystallization

SolventAntisolventSolvent:Antisolvent Ratio (v/v)Final Purity (%)Yield (%)
AcetoneWater1:2>9990
AcetoneWater1:398.895
EthanolHexane1:1>9988
EthanolHexane1:298.592

Experimental Workflow for Antisolvent Crystallization:

Antisolvent_Crystallization cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Purification start Start with Impure this compound dissolve Dissolve in 'Good' Solvent start->dissolve add_antisolvent Slowly Add Antisolvent dissolve->add_antisolvent stir Stir for Crystal Growth add_antisolvent->stir filter Vacuum Filtration stir->filter wash Wash with Cold Solvent/Antisolvent Mixture filter->wash dry Dry Crystals wash->dry end_node Purified this compound dry->end_node

Caption: Workflow for this compound purification by antisolvent crystallization.

Melt Crystallization

Melt crystallization is a purification technique that does not require the use of a solvent. The impure solid is melted and then slowly cooled to induce crystallization. The impurities tend to concentrate in the remaining liquid phase.

Protocol:

  • Melting: Place the impure this compound in a suitable vessel and heat it until it is completely molten. The melting point of this compound is in the range of 76-79 °C.

  • Cooling and Crystallization: Slowly cool the molten this compound. Crystallization will initiate as the temperature drops below the melting point. A controlled, slow cooling rate is essential for effective purification.

  • Sweating (Optional): To further purify the crystals, the temperature can be slowly raised to a point just below the melting point of pure this compound. This "sweating" step allows impurities trapped within the crystal lattice to melt and be expelled.

  • Separation: The purified solid phase is separated from the impure liquid phase. This can be achieved by decantation or by using a heated filter.

  • Repetition: For higher purity, the process can be repeated multiple times.

Expected Results (Hypothetical Data):

Table 4: Hypothetical Purity of this compound from Melt Crystallization

Number of CyclesCooling Rate (°C/h)Final Purity (%)
1298.5
2299.5
32>99.8
1597.8

Logical Relationship for Melt Crystallization:

Melt_Crystallization start Impure this compound melt Heat to Molten State start->melt cool Slowly Cool to Induce Crystallization melt->cool separate Separate Solid and Liquid Phases cool->separate pure_solid Purified Solid this compound separate->pure_solid impure_liquid Impure Liquid separate->impure_liquid

Caption: Logical steps in the melt crystallization of this compound.

Purity Analysis

The purity of the crystallized this compound should be assessed using appropriate analytical techniques.

5.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. A reversed-phase HPLC method is suitable for this compound analysis.

Protocol:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The exact ratio should be optimized to achieve good separation.

  • Detection: UV detector at a wavelength where this compound absorbs (e.g., around 210 nm).

  • Quantification: The purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

5.2 Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds like this compound.

Protocol:

  • Column: A polar capillary column (e.g., WAX or FFAP).

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperature: Typically set above the boiling point of this compound (213 °C).

  • Oven Temperature Program: A temperature ramp to ensure good separation of this compound from any impurities.

  • Detector: Flame Ionization Detector (FID) is commonly used for organic compounds.

  • Quantification: Purity is calculated based on the relative peak areas.

Table 5: Comparison of Analytical Techniques for Purity Determination

TechniquePrincipleAdvantagesDisadvantages
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.High resolution, suitable for non-volatile and thermally labile compounds.Requires solvent consumption.
GC Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency, suitable for volatile compounds.Requires the analyte to be thermally stable.

Troubleshooting

Table 6: Common Crystallization Problems and Solutions

ProblemPossible CauseSolution
No crystals form - Too much solvent used.- Solution is not sufficiently supersaturated.- Evaporate some of the solvent.- Cool the solution to a lower temperature.- Add a seed crystal.
Oiling out - The solution is too concentrated.- The cooling rate is too fast.- Add more solvent and reheat to dissolve the oil, then cool slowly.- Use a different solvent.
Low yield - Incomplete crystallization.- Crystals redissolved during washing.- Ensure sufficient cooling time.- Use ice-cold washing solvent and use a minimal amount.
Low purity - Impurities co-crystallized.- Inefficient washing.- Recrystallize the product.- Use a different solvent system.- Ensure thorough washing with cold solvent.

Conclusion

The choice of crystallization technique for the purification of this compound depends on its solubility characteristics and the nature of the impurities. Cooling crystallization is effective when a suitable solvent with temperature-dependent solubility is found. Antisolvent crystallization offers an alternative when a good solvent/antisolvent pair can be identified. Melt crystallization is an attractive solvent-free option. For all techniques, careful control of parameters such as cooling rate, solvent ratios, and stirring is crucial to obtain high-purity this compound with good yield. The purity of the final product should always be verified using appropriate analytical methods like HPLC or GC.

References

The Emergence of Propionamide in Crafting Non-Covalent GPX4 Degraders for Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted protein degradation, the strategic use of specific chemical moieties is paramount to achieving desired therapeutic outcomes. Recent advancements have highlighted the critical role of propionamide in the development of non-covalent Glutathione (B108866) Peroxidase 4 (GPX4) degraders. This novel approach offers a promising alternative to traditional covalent inhibitors, potentially mitigating off-target effects and enhancing the safety profile of agents designed to induce ferroptosis, a key mechanism in cancer cell death.

Glutathione Peroxidase 4 (GPX4) is a central regulator of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1][2] By degrading GPX4, cancer cells are rendered susceptible to ferroptotic death, making GPX4 a compelling target for cancer therapy.[3][4] The development of proteolysis-targeting chimeras (PROTACs) has emerged as a powerful strategy to eliminate GPX4.[1][2][5] These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2]

A key innovation in this field is the development of non-covalent GPX4 degraders. One notable example involves the modification of a covalent GPX4 degrader, R17, which contains a reactive chloracetylamine group. By replacing this group with a this compound moiety, researchers have successfully created a non-covalent degrader, NC-R17.[6] This modification resulted in a degrader with moderate GPX4 degradation activity, demonstrating a viable strategy for the development of non-covalent GPX4 PROTACs.[6] This approach is significant as it provides a proof-of-concept for designing degraders that may offer improved selectivity and reduced potential for off-target reactivity compared to their covalent counterparts.

The development of such degraders, like ZX703 and others, has been shown to induce the accumulation of lipid reactive oxygen species (ROS) in cancer cells, a hallmark of ferroptosis.[1][2][7] These degraders often act through the ubiquitin-proteasome system, and in some cases, also involve the autophagy-lysosome pathway to achieve GPX4 degradation.[1][2][3][7]

This application note provides an overview of the role of this compound in developing GPX4 degraders, alongside detailed protocols for key experiments in their evaluation.

Quantitative Data Summary

The following tables summarize the performance of various GPX4 degraders, including those developed using a non-covalent strategy.

Table 1: Degradation Potency of Select GPX4 Degraders

CompoundE3 Ligase LigandLinker TypeDC50DmaxCell LineReference
NC-R17LenalidomideCarbon ChainModerate ActivityNot SpecifiedNot Specified[6]
ZX703 (5i)VHLAlkyl Chain0.135 µM>80% at 12hHT1080[2]
GDC-11CRBNNot Specified33% degradation at 10 µMNot SpecifiedNot Specified[5][8]
18acIAPNot Specified1.68 µM (48h)85% (48h)HT1080[9]
8eNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3][4]

Table 2: Anti-proliferative Activity of Select GPX4 Degraders

CompoundIC50Cell LineReference
ZX703 (5i)Not SpecifiedHT1080[2]
GDC-1111.69 µMNot Specified[5][8]
18a2.37 ± 0.17 µMHT1080[9]
8e2-3 times more potent than RSL3Not Specified[3][4]

Signaling Pathways and Experimental Workflows

GPX4_Ferroptosis_Pathway PUFA Polyunsaturated Fatty Acids L_OOH Lipid Hydroperoxides (L-OOH) PUFA->L_OOH Lipid Peroxidation Ferroptosis Ferroptosis L_OOH->Ferroptosis Accumulation GPX4 GPX4 L_OOH->GPX4 L_OH Lipid Alcohols (L-OH) GPX4->L_OH Reduction GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Propionamide_Degrader This compound-based GPX4 Degrader Propionamide_Degrader->GPX4 Degradation

Caption: GPX4 signaling pathway in ferroptosis regulation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound-based GPX4 Degrader (PROTAC) GPX4 GPX4 (Target Protein) PROTAC->GPX4 E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (GPX4-PROTAC-E3) PROTAC->Ternary_Complex GPX4->Ternary_Complex E3_Ligase->Ternary_Complex Ub_GPX4 Polyubiquitinated GPX4 Ternary_Complex->Ub_GPX4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_GPX4->Proteasome Recognition Degraded_GPX4 Degraded Peptides Proteasome->Degraded_GPX4 Degradation

Caption: Mechanism of this compound-based GPX4 PROTAC.

Experimental_Workflow Start Start: Cancer Cell Line Treatment Treat with this compound-based GPX4 Degrader (Dose-Response) Start->Treatment Incubation Incubate for a Defined Period (e.g., 24h) Treatment->Incubation Endpoint_Assays Endpoint Assays Incubation->Endpoint_Assays Western_Blot Western Blot for GPX4 Degradation Endpoint_Assays->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) Endpoint_Assays->Viability_Assay ROS_Assay Lipid ROS Assay (e.g., C11-BODIPY) Endpoint_Assays->ROS_Assay Data_Analysis Data Analysis: DC50, IC50, ROS levels Western_Blot->Data_Analysis Viability_Assay->Data_Analysis ROS_Assay->Data_Analysis Conclusion Conclusion on Degrader Efficacy and Mechanism Data_Analysis->Conclusion

References

Application Notes and Protocols for the Synthesis of N-Substituted Propionamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted propionamide derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. These derivatives have shown potential as anti-inflammatory, anticancer, and selective androgen receptor modulators (SARMs).[1][2][3][4][5][6] This guide offers a summary of common synthetic methods, detailed experimental procedures, and visual representations of workflows and relevant biological pathways.

I. Synthetic Methodologies: A Comparative Overview

The synthesis of N-substituted propionamides typically involves the coupling of a propionic acid derivative with a primary or secondary amine. Various methods have been developed to facilitate this amide bond formation, ranging from direct thermal condensation to catalyst-mediated reactions. The choice of method often depends on the substrate scope, desired yield, and reaction conditions. Below is a summary of common catalytic methods.

MethodCatalyst/ReagentReactantsSolventTemperatureReaction TimeYield (%)Ref.
Boron-Based Catalysis Boric Acid / Boronic AcidsCarboxylic Acid, AmineToluene (B28343)Reflux2.5 - 24 hHigh[7][8][9]
B(OCH₂CF₃)₃Carboxylic Acid, AmineMeCNRoom Temp.16 h85-95[10][11]
Transition Metal Catalysis Titanium(IV) isopropoxide (Ti(OⁱPr)₄)Carboxylic Acid, AmineTolueneReflux12-24 hGood[7]
Zinc(II) chloride (ZnCl₂)Carboxylic Acid, AmineDichloromethaneRoom Temp.24 hModerate[7]
Coupling Agent-Mediated HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)Carboxylic Acid, Amine, Hünig's baseDMFRoom Temp.1-2 hVery Good[12]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Carboxylic Acid, Amine, DIPEADMFRoom Temp.2-4 hHigh[13]
Acyl Chloride Method Thionyl Chloride (SOCl₂)Carboxylic Acid, AmineDMAc-10 °C to RT3-16 h88-96[2][14]
Umpolung Amide Synthesis Cs₂CO₃α-fluoronitroalkane, N-aryl hydroxylamineVariousRoom Temp.24 hGood[15]

II. Experimental Protocols

This section provides detailed step-by-step protocols for two common methods for synthesizing N-substituted this compound derivatives.

Protocol 1: Boronic Acid-Catalyzed Amidation

This protocol describes a general procedure for the direct amidation of a carboxylic acid and an amine using a boronic acid catalyst with azeotropic removal of water.[9][12]

Materials:

  • Propionic acid derivative (1.0 eq)

  • Amine (primary or secondary) (1.0-1.2 eq)

  • Arylboronic acid catalyst (e.g., phenylboronic acid, 5-10 mol%)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the propionic acid derivative (1.0 eq), the amine (1.0-1.2 eq), and the arylboronic acid catalyst (5-10 mol%).

  • Add a sufficient volume of toluene to dissolve the reactants and to fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel, recrystallization, or distillation, depending on the physical properties of the desired N-substituted this compound.

  • Characterize the purified product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis via Acyl Chloride Intermediate

This protocol details the synthesis of N-aryl propionamides from a carboxylic acid via an acyl chloride intermediate, a method often employed for less reactive amines.[2][14]

Materials:

  • (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid (or other suitable propionic acid derivative) (1.7 eq)

  • Thionyl chloride (SOCl₂) (1.85 eq)

  • Substituted aniline (B41778) (1.0 eq)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or argon atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the propionic acid derivative (1.7 eq) in anhydrous DMAc.

  • Cool the solution to -10 °C using an ice-salt bath with continuous stirring.

  • Slowly add thionyl chloride (1.85 eq) to the cooled solution. Maintain the temperature at or below -5 °C during the addition.

  • Stir the reaction mixture at -5 °C for 3 hours to form the acyl chloride intermediate.

  • In a separate flask, prepare a solution of the substituted aniline (1.0 eq) in anhydrous DMAc.

  • Add the aniline solution to the reaction mixture containing the acyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring the mixture into ice water.

  • The precipitated solid product can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

  • Confirm the structure of the final product by spectroscopic methods (NMR, IR, MS).

III. Visualizing Workflows and Pathways

A. General Synthetic Workflow for N-Substituted this compound Synthesis

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of N-substituted this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Propionic Acid + Amine + Catalyst Crude_Product Crude_Product Reaction->Crude_Product Purification_Method Column Chromatography or Recrystallization Crude_Product->Purification_Method Pure_Product Pure_Product Purification_Method->Pure_Product Characterization NMR, MS, IR Pure_Product->Characterization Final_Compound N-Substituted This compound Characterization->Final_Compound

Caption: A generalized workflow for the synthesis of N-substituted propionamides.

B. NF-κB Signaling Pathway and Potential Inhibition by N-Substituted Amides

Certain N-substituted amide derivatives have demonstrated anti-inflammatory properties, which may be attributed to their interaction with key signaling pathways involved in inflammation, such as the NF-κB pathway.[16] The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNFα, LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters in cytoplasm Degradation IkB->Degradation ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription activates Inhibitor N-Substituted This compound Derivative Inhibitor->IKK_Complex inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

References

Application Notes and Protocols for the Hydrolysis of Propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the acid- and base-catalyzed hydrolysis of propionamide to produce propionic acid and ammonia (B1221849). The protocols are designed for use in a laboratory setting and include information on reaction setup, monitoring, product isolation, and analysis.

Introduction

This compound is a simple amide that can be hydrolyzed to propionic acid and ammonia under acidic or basic conditions.[1][2] This reaction is a fundamental transformation in organic chemistry and is relevant to various fields, including the study of drug metabolism, the synthesis of carboxylic acids, and the investigation of peptide bond cleavage.[2][3] Generally, amides are resistant to hydrolysis in neutral water, requiring the presence of a strong acid or base and often elevated temperatures to proceed at a practical rate.[1][2]

This document outlines detailed protocols for both acid- and base-catalyzed hydrolysis of this compound, along with methods for monitoring the reaction progress and quantifying the products.

Data Presentation

The following tables summarize typical quantitative data that can be expected from the described hydrolysis procedures. These values are illustrative and may vary depending on the specific experimental conditions and scale.

Table 1: Acid-Catalyzed Hydrolysis of this compound

ParameterCondition 1Condition 2
Catalyst 3 M H₂SO₄6 M HCl
Temperature 100°C (Reflux)100°C (Reflux)
Reaction Time 4 hours2.5 hours
Yield of Propionic Acid ~85%~92%
Purity (by GC) >95%>97%

Table 2: Base-Catalyzed Hydrolysis of this compound

ParameterCondition 1Condition 2
Catalyst 5 M NaOH10 M KOH
Temperature 100°C (Reflux)100°C (Reflux)
Reaction Time 6 hours4 hours
Yield of Sodium Propionate (B1217596) ~90%~95%
Purity (by titration) >98%>99%

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol describes the hydrolysis of this compound using a strong acid catalyst to produce propionic acid and the corresponding ammonium (B1175870) salt.[4]

Materials:

  • This compound

  • 3 M Sulfuric Acid (H₂SO₄) or 6 M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution (for neutralization and workup)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place this compound (e.g., 0.1 mol).

  • Addition of Acid: Carefully add the acidic solution (e.g., 50 mL of 3 M H₂SO₄) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 100°C) using a heating mantle.[2]

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing for the disappearance of this compound or the formation of ammonia. A simple qualitative test for ammonia can be performed by holding a moist red litmus (B1172312) paper near the top of the condenser; it will turn blue in the presence of ammonia.[4]

  • Cooling and Neutralization: After the reaction is complete (typically 2.5-4 hours), cool the mixture to room temperature.[2]

  • Workup and Extraction:

    • Carefully neutralize the excess acid with a suitable base (e.g., 6 M NaOH) to a pH of approximately 2-3. The product, propionic acid, will be in its protonated form.

    • Transfer the mixture to a separatory funnel and extract the propionic acid with an organic solvent (e.g., 3 x 50 mL of diethyl ether).

    • Combine the organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄).

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation to yield the crude propionic acid.

  • Purification (Optional): The crude propionic acid can be further purified by distillation.

Protocol 2: Base-Catalyzed Hydrolysis of this compound

This protocol details the hydrolysis of this compound using a strong base, which results in the formation of the sodium salt of propionic acid and ammonia gas.[4][5]

Materials:

  • This compound

  • 5 M Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl) solution (for acidification)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a gas outlet connected to a trap (e.g., a beaker with dilute acid)

  • Heating mantle

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place this compound (e.g., 0.1 mol). The condenser outlet should be connected to a gas trap to capture the ammonia gas produced.

  • Addition of Base: Add the sodium hydroxide solution (e.g., 60 mL of 5 M NaOH) to the flask.

  • Reflux: Heat the mixture to reflux (approximately 100°C) with constant stirring.[4]

  • Reaction Monitoring: The evolution of ammonia gas, which can be detected by its characteristic odor or by bubbling the outlet gas through a pH indicator solution, signifies the progress of the reaction.[4]

  • Cooling: Once the reaction is complete (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Acidification and Extraction:

    • Carefully acidify the cooled solution with concentrated HCl to a pH of about 2 to convert the sodium propionate to propionic acid.

    • Transfer the acidified solution to a separatory funnel and extract the propionic acid with an organic solvent (e.g., 3 x 50 mL of diethyl ether).

    • Combine the organic extracts.

  • Drying and Solvent Removal:

    • Dry the combined organic layers over anhydrous MgSO₄.

    • Filter and remove the solvent via rotary evaporation to obtain propionic acid.

  • Purification (Optional): Purify the product by distillation if necessary.

Analytical Methods

Several methods can be employed to monitor the reaction and quantify the products.

  • Titration: The concentration of propionic acid in the final product can be determined by titration with a standardized solution of sodium hydroxide using phenolphthalein (B1677637) as an indicator.[6]

  • Gas Chromatography (GC): GC is a powerful technique for assessing the purity of the final propionic acid product and for monitoring the disappearance of the starting this compound.[7][8]

  • Spectroscopy: Near-infrared (NIR) spectroscopy can be used for the in-situ monitoring of the concentration of propionic acid in the reaction mixture.[9][10]

  • Ammonia Determination: The amount of ammonia produced can be quantified, for example, by trapping the evolved gas in a known volume of standardized acid and then back-titrating the excess acid.[4]

Visualizations

Signaling Pathways and Experimental Workflows

acid_hydrolysis_mechanism This compound This compound Protonated_Amide Protonated Amide This compound->Protonated_Amide + H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate + H₂O Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate + H₃O⁺ Propionic_Acid Propionic Acid Protonated_Intermediate->Propionic_Acid - NH₄⁺ Ammonia Ammonia H3O H₃O⁺ H2O H₂O NH4 NH₄⁺

Caption: Mechanism of Acid-Catalyzed this compound Hydrolysis.

base_hydrolysis_mechanism This compound This compound Tetrahedral_Intermediate Tetrahedral Intermediate This compound->Tetrahedral_Intermediate + OH⁻ Propionic_Acid Propionic Acid Tetrahedral_Intermediate->Propionic_Acid - NH₂⁻ Ammonia Ammonia Propionate Propionate Anion Propionic_Acid->Propionate + OH⁻ OH OH⁻ H2O H₂O

Caption: Mechanism of Base-Catalyzed this compound Hydrolysis.

experimental_workflow cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start Mix this compound and Acid A_Reflux Heat to Reflux A_Start->A_Reflux A_Monitor Monitor Reaction A_Reflux->A_Monitor A_Cool Cool to RT A_Monitor->A_Cool A_Neutralize Neutralize (pH 2-3) A_Cool->A_Neutralize A_Extract Extract with Organic Solvent A_Neutralize->A_Extract A_Dry Dry and Evaporate Solvent A_Extract->A_Dry A_Product Propionic Acid A_Dry->A_Product B_Start Mix this compound and Base B_Reflux Heat to Reflux B_Start->B_Reflux B_Monitor Monitor NH₃ Evolution B_Reflux->B_Monitor B_Cool Cool to RT B_Monitor->B_Cool B_Acidify Acidify (pH ~2) B_Cool->B_Acidify B_Extract Extract with Organic Solvent B_Acidify->B_Extract B_Dry Dry and Evaporate Solvent B_Extract->B_Dry B_Product Propionic Acid B_Dry->B_Product

Caption: Experimental Workflow for this compound Hydrolysis.

References

Propionamide as a Solvent in Organic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of propionamide's potential as a solvent in organic synthesis. While not as commonly employed as other amide solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), its unique physical and chemical properties suggest its utility in specific applications, particularly those requiring a high-boiling, polar, protic-like medium. This document outlines its properties, potential applications, and provides a hypothetical experimental protocol to guide researchers in exploring its use.

Physical and Chemical Properties of this compound

This compound is a polar organic compound that is a solid at room temperature.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with a high dielectric constant, makes it an interesting candidate for a reaction solvent.[3] Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
CAS Number 79-05-0[4]
Molecular Formula C₃H₇NO[4]
Molecular Weight 73.09 g/mol [2]
Appearance White crystalline solid[5]
Melting Point 79-81 °C[3]
Boiling Point 222.2 °C[3]
Density 1.034 g/cm³ at 20 °C[3]
Solubility Soluble in water, ethanol, and chloroform.[3]

Data Presentation: Evaluating this compound as a Solvent

To systematically evaluate the efficacy of this compound as a solvent for a specific organic reaction, it is crucial to compare its performance against established solvents. The following table provides a template for recording and comparing quantitative data.

SolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)Notes
This compound
DMF
NMP
DMSO
Acetonitrile
Toluene

Applications in Organic Synthesis

While specific documented examples in peer-reviewed literature are scarce, patent literature suggests that this compound's high dielectric constant and boiling point make it a "fine solvent" for various industrial applications, including as a medium for the synthesis of other chemicals and in polymerization processes.[3] Its polar nature and ability to dissolve a range of organic and inorganic compounds suggest its potential utility in:

  • Reactions requiring high temperatures: Its high boiling point allows for conducting reactions at elevated temperatures, which can be beneficial for reactions with high activation energies.

  • Reactions involving polar reagents and intermediates: this compound's polarity can aid in the dissolution of polar starting materials and stabilize charged intermediates, potentially influencing reaction rates and selectivity.

  • Synthesis of heterocyclic compounds: The synthesis of various heterocycles often requires polar, high-boiling solvents.[6][7]

  • As a medium for enzymatic reactions: The use of organic solvents in enzymology is an area of active research, and polar solvents can influence enzyme activity and stability.[8][9][10][11]

Illustrative Experimental Protocol: Hypothetical Nucleophilic Aromatic Substitution

The following is a hypothetical protocol for a nucleophilic aromatic substitution (SNAr) reaction, where a polar aprotic-like solvent such as molten this compound could be beneficial. This protocol is intended as a starting point for experimental design.

Reaction: Synthesis of N-(2,4-dinitrophenyl)aniline

Materials:

Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5 mL).

  • Heating: Heat the flask in an oil bath to 85-90 °C to melt the this compound and create a clear, colorless solution.

  • Addition of Reagents: To the molten this compound, add 1-chloro-2,4-dinitrobenzene (1.0 mmol), aniline (1.2 mmol), and potassium carbonate (1.5 mmol).

  • Reaction: Stir the reaction mixture vigorously at 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The this compound will solidify. Add 15 mL of water to dissolve the solid this compound and inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure N-(2,4-dinitrophenyl)aniline.

Visualizations

Experimental_Workflow A Setup: Add this compound to Flask B Heating: Melt this compound (85-90 °C) A->B C Reagent Addition: 1-chloro-2,4-dinitrobenzene, Aniline, K₂CO₃ B->C D Reaction: Stir at 120 °C (Monitor by TLC) C->D E Work-up: Cool and Add Water D->E F Extraction with Ethyl Acetate E->F G Washing with Brine F->G H Drying and Concentration G->H I Purification by Column Chromatography H->I J Product: N-(2,4-dinitrophenyl)aniline I->J

Caption: Hypothetical workflow for an SNAr reaction in this compound.

Solvation_Mechanism cluster_cation Cation Solvation cluster_anion Anion Solvation C Cation (+) P1 This compound P1->C Oδ- P2 This compound P2->C Oδ- P3 This compound P3->C Oδ- A Anion (-) P4 This compound P4->A Hδ+ P5 This compound P5->A Hδ+

Caption: Solvation by this compound via hydrogen bonding.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound presents itself as a potentially useful, high-boiling polar solvent for specific applications in organic synthesis. Its physical properties are well-defined, but its practical application as a reaction medium is not extensively documented in academic literature. The provided notes and hypothetical protocol aim to serve as a foundation for researchers to explore the utility of this compound in their own work. Further experimental investigation is necessary to fully characterize its performance and establish its role as a viable solvent in a broader range of organic transformations.

References

Application Notes and Protocols for Studying Propionamide-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionamide and its derivatives are emerging as molecules of interest in various biological contexts, from metabolic regulation to potential therapeutic applications. Understanding how these small molecules interact with their protein targets is fundamental to elucidating their mechanisms of action and advancing drug discovery efforts. These application notes provide detailed protocols for key biophysical and cellular assays to characterize this compound-protein interactions, including data presentation guidelines and visualizations of relevant biological pathways.

The primary protein targets for this compound and its related metabolites identified through structural and functional studies include metabolic enzymes such as Carbonic Anhydrase , Urocanate Reductase , and the Pyruvate (B1213749) Dehydrogenase Complex . The protocols outlined below are tailored to investigate the binding affinity, kinetics, and cellular engagement of this compound with these and other potential protein targets.

Data Presentation: Quantitative Analysis of this compound-Protein Interactions

Quantitative data from various biophysical assays are crucial for comparing the binding characteristics of this compound with different proteins or for structure-activity relationship (SAR) studies of this compound derivatives. The following tables provide templates for summarizing such data.

Table 1: Thermodynamic and Kinetic Parameters of this compound-Protein Interactions

Target ProteinMethodK_d (μM)k_on (M⁻¹s⁻¹)k_off (s⁻¹)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Carbonic Anhydrase IIITCData Not Available--Data Not AvailableData Not AvailableData Not Available
Carbonic Anhydrase IISPRData Not AvailableData Not AvailableData Not Available---
Urocanate ReductaseITCData Not Available--Data Not AvailableData Not AvailableData Not Available
Pyruvate DehydrogenaseEnzyme AssayIC₅₀: Data Not Available-----

Table 2: Cellular Target Engagement of this compound

Target ProteinCell LineMethodΔT_m (°C)EC₅₀ (μM)
Carbonic Anhydrase IIHEK293TCETSAData Not AvailableData Not Available
Pyruvate DehydrogenaseHepG2CETSAData Not AvailableData Not Available

Note: This table should be populated with data from Cellular Thermal Shift Assay (CETSA) experiments to confirm target engagement in a cellular context.

Experimental Protocols

Detailed methodologies for three key experiments are provided below. These protocols are generalizable and can be adapted for specific protein targets and available instrumentation.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Objective: To determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-protein interaction.

Materials:

  • Purified target protein (e.g., Carbonic Anhydrase II) in ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • This compound solution in the same ITC buffer.

  • Isothermal titration calorimeter.

  • Degassing station.

Procedure:

  • Sample Preparation:

    • Prepare a 20-50 µM solution of the target protein in ITC buffer.

    • Prepare a 200-500 µM solution of this compound in the exact same buffer. The ligand concentration should be 10-20 times that of the protein.

    • Thoroughly degas both solutions for 10-15 minutes to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Equilibrate the instrument with ITC buffer.

  • Loading the Calorimeter:

    • Load the protein solution into the sample cell.

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Perform an initial injection of 0.5-1 µL to remove any air from the syringe tip and to account for initial dilution effects.

    • Proceed with a series of 1-2 µL injections of the this compound solution into the protein solution, with a spacing of 120-180 seconds between injections to allow for thermal equilibration.

    • Continue the titration until the binding isotherm is complete (i.e., the heat changes per injection become constant, indicating saturation).

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the K_d, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(K_a) = ΔH - TΔS, where K_a = 1/K_d.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates).

Objective: To determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_d) for the this compound-protein interaction.

Materials:

  • SPR instrument.

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target protein (e.g., Carbonic Anhydrase II) in a suitable buffer for immobilization (e.g., 10 mM sodium acetate, pH 4.5).

  • This compound solutions at various concentrations in running buffer (e.g., HBS-EP+ buffer).

  • Running buffer.

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the purified protein solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Inject a series of increasing concentrations of this compound in running buffer over both the protein-immobilized and reference flow cells.

    • Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.

    • Between each this compound concentration, regenerate the sensor surface if necessary using a mild regeneration solution to remove any bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves from all this compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine k_on and k_off.

    • Calculate the equilibrium dissociation constant (K_d) from the ratio of the rate constants (K_d = k_off / k_on).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular environment. It is based on the principle that a protein's thermal stability increases upon ligand binding.

Objective: To confirm the direct binding of this compound to its target protein in intact cells and to determine a dose-dependent thermal stabilization.

Materials:

  • Cultured cells expressing the target protein (e.g., HEK293T cells overexpressing Carbonic Anhydrase II).

  • Cell culture medium and reagents.

  • This compound stock solution (e.g., in DMSO).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Thermocycler or heating blocks.

  • Lysis buffer.

  • Equipment for protein quantification (e.g., Western blot or ELISA).

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Shock:

    • Harvest cells and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Detection of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein in each sample by Western blot or another quantitative protein detection method.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates thermal stabilization and target engagement.

    • Isothermal Dose-Response: At a fixed temperature (chosen from the melt curve where a significant difference is observed), plot the amount of soluble protein as a function of this compound concentration to determine the EC₅₀ of thermal stabilization.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow General Workflow for this compound-Protein Interaction Studies cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays ITC Isothermal Titration Calorimetry Binding_Affinity_Thermo Binding_Affinity_Thermo ITC->Binding_Affinity_Thermo Kd, n, ΔH, ΔS SPR Surface Plasmon Resonance Binding_Kinetics Binding_Kinetics SPR->Binding_Kinetics kon, koff, Kd Thermofluor Differential Scanning Fluorimetry (DSF) Thermal_Stability Thermal_Stability Thermofluor->Thermal_Stability ΔTm CETSA Cellular Thermal Shift Assay Target_Engagement Target_Engagement CETSA->Target_Engagement ΔTm, EC50 Purified_Protein Purified Target Protein Purified_Protein->ITC Purified_Protein->SPR Purified_Protein->Thermofluor This compound This compound Compound This compound->ITC This compound->SPR This compound->Thermofluor This compound->CETSA Cells Intact Cells Cells->CETSA

Caption: Workflow for characterizing this compound-protein interactions.

Signaling Pathway Diagram

The pyruvate dehydrogenase complex (PDC) is a critical enzyme linking glycolysis to the citric acid cycle. Its activity is tightly regulated by phosphorylation and dephosphorylation, as well as by allosteric effectors. Propionate (B1217596) has been shown to inhibit the PDC, likely through the inhibition of pyruvate dehydrogenase kinase (PDK), which leads to a more active, dephosphorylated state of PDC at higher concentrations.[2]

PDC_Regulation Regulation of the Pyruvate Dehydrogenase Complex (PDC) Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC_active PDK Pyruvate Dehydrogenase Kinase (PDK) Pyruvate->PDK Inhibits TCA TCA Cycle AcetylCoA->TCA AcetylCoA->PDK Activates PDC_active PDC (active) Dephosphorylated PDC_inactive PDC (inactive) Phosphorylated PDC_active->PDC_inactive PDK PDC_inactive->PDC_active PDP PDP Pyruvate Dehydrogenase Phosphatase (PDP) This compound This compound / Propionate This compound->PDK Inhibits NADH NADH/NAD+ ratio NADH->PDK Activates ATP ATP/ADP ratio ATP->PDK Activates Ca2 Ca2+ Ca2->PDP Activates

Caption: Regulation of the Pyruvate Dehydrogenase Complex.

References

Application Notes and Protocols for the Use of Propionamide in Biotransformation Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidases (EC 3.5.1.4) are a versatile class of hydrolases that catalyze the cleavage of non-peptide carbon-nitrogen bonds in amides, producing the corresponding carboxylic acid and ammonia (B1221849).[1] This enzymatic activity is of significant interest in various biotechnological applications, including organic synthesis, bioremediation, and the production of valuable chemicals. Propionamide, a simple aliphatic amide, serves as an excellent substrate for a wide range of amidases, making it a valuable tool for the discovery and characterization of novel amidase biocatalysts from natural sources or through enzyme engineering.[2][3]

These application notes provide detailed protocols for the use of this compound in both primary and secondary screening of amidase activity, as well as for the kinetic characterization of identified enzymes. The methodologies described are suitable for high-throughput screening of microbial libraries, purified enzymes, and cell lysates.

Data Presentation: Enzyme Specificity and Kinetic Parameters

The following tables summarize the substrate specificity and kinetic parameters of various microbial amidases with this compound and other short-chain aliphatic amides. This data is essential for selecting appropriate enzymes for specific biotransformation applications and for comparing the performance of newly discovered biocatalysts.

Table 1: Substrate Specificity of Microbial Amidases

Enzyme SourceSubstrates Acted UponRefractory Substrates (if specified)Reference(s)
Geobacillus pallidus RAPc8Acetamide, this compound, Acrylamide, Lactamide, Isobutyramide, FormamideLong-chain aliphatic amides, aromatic amides, urea (B33335) amides[4][5]
Rhodococcus erythropolis MP50Wide range of aliphatic and aromatic amides, including 2-phenylthis compoundNot specified[2]
Geobacillus subterraneus RL-2aMid-chain aliphatic and amino acid amides, including this compound, Butyramide, NicotinamideNot specified[6]
Rhodococcus sp. N-771Acetamide, this compound, Acrylamide, BenzamideNot specified[2]

Table 2: Kinetic Parameters of Microbial Amidases with this compound

Enzyme SourceTemperature (°C)pHKm (mM)Vmax (µmol/min/mg)kcat/Km (mM⁻¹s⁻¹)Reference(s)
Rhodococcus sp. N-771Not SpecifiedNot SpecifiedNot SpecifiedNot Specified4.54 ± 0.09[2]
Geobacillus pallidus RAPc8507.0Not SpecifiedNot SpecifiedNot Specified[4][5]
Geobacillus subterraneus RL-2a707.0Not SpecifiedNot SpecifiedNot Specified[6]

Experimental Protocols

Protocol 1: Primary Screening of Amidase Activity using the Berthelot (Indophenol) Reaction

This protocol describes a colorimetric high-throughput screening assay for amidase activity based on the detection of ammonia released from the hydrolysis of this compound. The Berthelot reaction, where ammonia reacts with phenol (B47542) and hypochlorite (B82951) in an alkaline solution to form a blue indophenol (B113434) dye, is a robust and sensitive method for ammonia quantification.[7][8][9]

Materials:

  • 96-well microtiter plates

  • Enzyme source (e.g., microbial cultures, cell lysates, purified enzymes)

  • This compound solution (1 M in deionized water)

  • Phosphate (B84403) buffer (100 mM, pH 7.5)

  • Phenol-nitroprusside solution (Reagent A): 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside in deionized water. Store in a dark bottle at 4°C.

  • Alkaline hypochlorite solution (Reagent B): 0.6% (v/v) sodium hypochlorite in 0.5 M sodium hydroxide. Prepare fresh.

  • Ammonium (B1175870) chloride standard solution (100 mM)

  • Microplate reader

Procedure:

  • Enzyme Reaction:

    • Add 20 µL of the enzyme source to each well of a 96-well plate.

    • Add 160 µL of 100 mM phosphate buffer (pH 7.5) to each well.

    • To initiate the reaction, add 20 µL of 1 M this compound solution to each well (final concentration 100 mM).

    • Incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours).

  • Ammonia Detection:

    • Stop the enzymatic reaction by adding 50 µL of the Phenol-nitroprusside solution (Reagent A) to each well.

    • Add 50 µL of the Alkaline hypochlorite solution (Reagent B) to each well.

    • Mix thoroughly and incubate at room temperature for 30 minutes to allow for color development.

  • Data Analysis:

    • Measure the absorbance at 630 nm using a microplate reader.

    • Prepare a standard curve using serial dilutions of the ammonium chloride standard solution.

    • Determine the concentration of ammonia produced in each well by comparing the absorbance values to the standard curve.

    • Wells exhibiting a significant increase in absorbance compared to negative controls (e.g., heat-inactivated enzyme or no substrate) are considered positive for amidase activity.

Protocol 2: Secondary Screening and Kinetic Characterization using the Hydroxamate Assay

This colorimetric assay is suitable for more detailed characterization of amidase activity, including kinetic analysis. It measures the acyl-transferase activity of the amidase, where the enzyme catalyzes the formation of a hydroxamate from this compound and hydroxylamine (B1172632). The resulting propionohydroxamic acid forms a colored complex with ferric ions, which can be quantified spectrophotometrically.

Materials:

  • UV-Vis spectrophotometer and cuvettes

  • Purified or partially purified enzyme solution

  • This compound solution (1 M in deionized water)

  • Hydroxylamine hydrochloride solution (2 M, neutralized to pH 7.2 with NaOH)

  • Tris-HCl buffer (100 mM, pH 7.2)

  • Ferric chloride reagent: 10% (w/v) FeCl₃ and 0.7 M HCl in deionized water.

  • Propionohydroxamic acid standard solution (for calibration curve)

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine:

      • 500 µL of 100 mM Tris-HCl buffer (pH 7.2)

      • 100 µL of 2 M hydroxylamine solution

      • 100 µL of 1 M this compound solution

      • Varying concentrations of this compound can be used for kinetic studies.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 100 µL of the enzyme solution.

    • Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Color Development:

    • Stop the reaction by adding 200 µL of the ferric chloride reagent. This will also initiate the color development.

    • Centrifuge the tubes at high speed for 5 minutes to pellet any precipitated protein.

  • Data Analysis:

    • Transfer the supernatant to a cuvette and measure the absorbance at 540 nm.

    • Prepare a standard curve using known concentrations of propionohydroxamic acid.

    • Calculate the amount of propionohydroxamic acid formed in the enzymatic reaction.

    • For kinetic analysis, plot the initial reaction velocities against the substrate (this compound) concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values.

Mandatory Visualizations

Biotransformation_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Characterization EnzymeLibrary Enzyme Library (e.g., Metagenomic, Mutant) Incubation Incubation with This compound EnzymeLibrary->Incubation AmmoniaAssay Ammonia Detection (Berthelot Reaction) Incubation->AmmoniaAssay HitIdentification Hit Identification AmmoniaAssay->HitIdentification PositiveHits Positive Hits HitIdentification->PositiveHits Purification Enzyme Purification PositiveHits->Purification KineticAssay Kinetic Assay (Hydroxamate Method) Purification->KineticAssay DataAnalysis Data Analysis (Km, Vmax, kcat) KineticAssay->DataAnalysis

Caption: Workflow for biotransformation screening of amidases.

Amidase_Catalytic_Cycle E Amidase (E) ES E-Propionamide Complex E->ES binds E_Acid E-Propionic Acid Complex ES->E_Acid hydrolysis Ammonia Ammonia (NH₃) ES->Ammonia releases E_Acid->E releases PropionicAcid Propionic Acid E_Acid->PropionicAcid This compound This compound This compound->ES H2O H₂O H2O->ES

Caption: Catalytic cycle of amidase with this compound.

References

Propionamide in Agrochemical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionamide and its derivatives are emerging as versatile components in modern agrochemical formulations. While simple this compound can function as a solvent, its derivatives are gaining prominence as monomers in functional polymers for controlled-release technologies and as structural motifs in the development of novel active ingredients. These compounds offer potential solutions to challenges in pesticide stability, efficacy, and environmental impact.

This document provides detailed application notes and protocols for the use of this compound and its derivatives in agrochemical research and development. It covers their application as polymer components for microencapsulation and as building blocks for new fungicidal and herbicidal agents.

Application I: this compound Derivatives in Polymeric Microencapsulation

This compound derivatives, particularly N-vinyl this compound, are valuable co-monomers in the synthesis of polymers used for encapsulating pesticide active ingredients. These polymers form a protective shell around the active ingredient, offering benefits such as controlled release, protection from environmental degradation, and reduced phytotoxicity.

Data on this compound Co-monomers in Formulations

The inclusion of this compound derivatives can influence the physical and chemical properties of the resulting polymer, thereby affecting the performance of the encapsulated pesticide. The following table summarizes key parameters for polymers incorporating N-vinyl this compound.

Polymer ConstituentCo-monomer Ratio (w/w)Average Particle Size (μm)Encapsulation Efficiency (%)Release Half-life (t½) in Water (days)
Poly(methyl methacrylate (B99206) -co- N-vinyl this compound)95:515.292.521
Poly(methyl methacrylate -co- N-vinyl this compound)90:1012.895.118
Poly(styrene -co- N-vinyl this compound)95:520.589.725
Poly(styrene -co- N-vinyl this compound)90:1018.191.322

Note: The data presented in this table is illustrative and intended to provide a framework for the evaluation of this compound-based co-monomers in microencapsulation formulations.

Experimental Protocol: Synthesis of Pesticide-Loaded Microcapsules via Interfacial Polymerization

This protocol describes a general method for the preparation of pesticide-loaded microcapsules using a polymer shell incorporating a this compound derivative.

Materials:

  • Pesticide active ingredient

  • Monomer A (e.g., methyl methacrylate)

  • Co-monomer B (e.g., N-vinyl this compound)

  • Diisocyanate (e.g., toluene (B28343) diisocyanate)

  • Polyvinyl alcohol (PVA)

  • Organic solvent (e.g., dichloromethane)

  • Deionized water

  • Magnetic stirrer

  • Homogenizer

  • Reaction vessel

Procedure:

  • Oil Phase Preparation: Dissolve the pesticide active ingredient, monomer A, co-monomer B, and diisocyanate in the organic solvent.

  • Aqueous Phase Preparation: Dissolve polyvinyl alcohol in deionized water to create a stabilizer solution.

  • Emulsification: Add the oil phase to the aqueous phase while stirring vigorously with a homogenizer to form an oil-in-water emulsion. The droplet size will determine the final microcapsule size.

  • Polymerization: Heat the emulsion to a specific temperature (e.g., 60-80°C) with continuous gentle stirring to initiate interfacial polymerization at the oil-water interface.

  • Curing: Maintain the temperature for several hours to allow for the complete formation and curing of the polymer shell.

  • Isolation: Cool the suspension and isolate the microcapsules by filtration or centrifugation.

  • Washing and Drying: Wash the microcapsules with deionized water to remove unreacted monomers and stabilizer, followed by drying under vacuum.

Diagram: Role of this compound Derivative in Microencapsulation

G cluster_microcapsule Microcapsule Cross-Section cluster_polymer Polymer Structure Pesticide Pesticide Core PolymerShell Polymer Shell PolymerChain Monomer A N-Vinyl this compound Co-monomer Monomer A PolymerShell->PolymerChain Composed of Release Controlled Release PolymerShell->Release Governs G cluster_synthesis Synthesis cluster_screening Screening cluster_development Further Development Start This compound Precursor React Reaction with Amine Library Start->React Purify Purification & Characterization React->Purify InVitro In Vitro Bioassays (Fungicidal/Herbicidal) Purify->InVitro Active Identify Active Compounds InVitro->Active Active->Start No IC50 Determine IC50/EC50 Active->IC50 Yes Lead Lead Optimization IC50->Lead

Troubleshooting & Optimization

Propionamide Synthesis: A Technical Support Guide for Optimal Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of propionamide, addressing common challenges to help researchers optimize for both high yield and exceptional purity. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to support your laboratory work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solutions
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or GC. - Ensure the reaction is heated to the recommended temperature for the specified duration (e.g., 1-2 hours at 210-220°C for the dehydration of ammonium (B1175870) propionate).[1] - For the propionyl chloride method, ensure vigorous stirring to maximize contact between reactants.
Hydrolysis of Acyl Chloride: Use of wet reagents or solvents when starting with propionyl chloride.- Use anhydrous solvents and freshly opened or distilled propionyl chloride. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Loss During Workup: Product loss during extraction, filtration, or transfer steps.- Ensure complete extraction by using an appropriate solvent and performing multiple extractions. - When filtering, wash the collected solid with a small amount of ice-cold solvent to minimize dissolution of the product.
Product is an Oil or Sticky Solid During Recrystallization Presence of Impurities: Significant amounts of impurities can lower the melting point of the product, causing it to "oil out".- Attempt to purify the crude product further before recrystallization, for example, by washing with a suitable solvent to remove some impurities. - Add a small amount of activated charcoal to the hot solution to remove colored impurities, then filter before cooling.[2]
Supersaturation or Rapid Cooling: The solution may be too concentrated, or cooling may be too rapid for crystals to form properly.- Reheat the solution and add a small amount of additional hot solvent to reduce saturation.[2] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.[3]
Final Product has a Low Melting Point or Broad Melting Range Contamination with Starting Materials: Unreacted propionic acid or other starting materials may be present.- Ensure the reaction goes to completion. - During workup for the propionyl chloride method, wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted acid.
Contamination with Byproducts: Presence of side-reaction products.- Optimize reaction conditions to minimize side reactions (e.g., use of excess ammonia (B1221849) in the propionyl chloride method to neutralize HCl).[4][5] - Perform a second recrystallization to improve purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods include the thermal dehydration of ammonium propionate (B1217596) (formed from propionic acid and ammonia) and the reaction of propionyl chloride with ammonia or ammonium carbonate.[1] Other methods involve the hydrolysis of propanenitrile and the condensation of urea (B33335) with propanoic acid.

Q2: How do I choose the best synthesis method?

A2: The choice depends on the available starting materials, scale, and desired purity. The reaction of propionyl chloride with aqueous ammonia is a rapid, high-yield laboratory method, often achieving yields of around 87%.[6] The thermal dehydration of ammonium propionate is a common industrial process that avoids the use of a highly reactive acyl chloride and can produce high-purity product (>99%) after purification, with yields around 60.5%.[7]

Q3: My final product is slightly yellow. What is the cause and how can I decolorize it?

A3: A yellow tint often indicates the presence of impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q4: What is the most effective solvent for recrystallizing this compound?

A4: this compound can be recrystallized from several solvents, including ethanol (B145695), acetone, benzene, chloroform, and water, or a mixture such as acetone/water.[1] A 95% ethanol solution has been shown to be effective in producing high-purity crystals.[7] The ideal solvent is one in which this compound is highly soluble at high temperatures and sparingly soluble at low temperatures.

Q5: How can I confirm the purity of my synthesized this compound?

A5: Purity can be assessed by several methods. Melting point determination is a straightforward technique; pure this compound has a melting point of 79°C. A broad melting range or a depressed melting point suggests the presence of impurities. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are highly effective.[8][9] GC-MS can be used to both quantify and identify specific impurities.[8][10]

Quantitative Data on this compound Synthesis

The following table summarizes yield and purity data from common synthesis methods under various conditions.

Synthesis MethodKey ReactantsTemperature (°C)Reaction TimeReported Yield (%)Reported Purity (%)Reference(s)
From Propionyl ChloridePropionyl Chloride, Aqueous Ammonia200.5 hours87Not Specified[6]
From Propionic AcidPropionic Acid, Ammonium Hydroxide (B78521)1503 hoursNot Specified>99 (after purification)[7]
From Propionic AcidPropionic Acid, Ammonium Hydroxide2003 hours60.5>99 (after purification)[7]
From Propionic AcidPropionic Acid, Ammonia210-2201-2 hoursNot SpecifiedNot Specified[1]

Experimental Protocols

Protocol 1: Synthesis from Propionyl Chloride and Aqueous Ammonia

This method is a reliable laboratory-scale synthesis with a high yield.

Materials:

  • Propionyl chloride (5.0 mL, 57.5 mmol)

  • Concentrated aqueous ammonia (NH₃·H₂O, 28-30%, 80.0 mL)

  • Ethanol

  • Ice bath

Procedure:

  • Cool the aqueous ammonia in an ice bath.

  • Slowly add the propionyl chloride to the cold, stirred aqueous ammonia. The reaction is exothermic and will generate fumes of HCl, which are neutralized by the excess ammonia.

  • After the addition is complete, continue to stir the mixture at room temperature for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure to remove excess water and ammonia.

  • Treat the residue with a minimal amount of cold ethanol and filter to collect the crude this compound.

  • Concentrate the filtrate to recover more product.

  • Recrystallize the combined crude product from ethanol to obtain pure this compound crystals. An expected yield is approximately 87%.[6]

Protocol 2: Synthesis from Propionic Acid and Ammonium Hydroxide

This protocol is based on the thermal dehydration of the intermediate ammonium propionate salt.

Materials:

  • Propionic acid (e.g., 400g, 99%)

  • Concentrated ammonium hydroxide (e.g., 360g, 28%)

  • Heating mantle with a controller

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a stirrer and distillation setup, add the propionic acid.

  • Begin stirring and slowly add the ammonium hydroxide. An acid-base reaction will occur, forming ammonium propionate.

  • Gradually heat the mixture. Water will begin to distill off.

  • Increase the temperature to 150-200°C and maintain it for approximately 3 hours to drive the dehydration of ammonium propionate to this compound.[7]

  • After the reaction is complete, allow the mixture to cool to about 100°C.

  • The crude this compound can then be purified by vacuum distillation followed by recrystallization from a suitable solvent like 95% ethanol.[7]

Visualizations

The following diagrams illustrate key pathways and logical workflows in this compound synthesis.

reaction_pathway_propionic_acid prop_acid Propionic Acid ammonium_prop Ammonium Propionate (Intermediate Salt) prop_acid->ammonium_prop ammonia Ammonia ammonia->ammonium_prop This compound This compound ammonium_prop->this compound Heat (Δ) -H₂O water Water reaction_pathway_propionyl_chloride prop_chloride Propionyl Chloride This compound This compound prop_chloride->this compound ammonia_excess Ammonia (excess) ammonia_excess->this compound Nucleophilic Acyl Substitution ammonium_chloride Ammonium Chloride troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/GC) start->check_reaction check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_workup Review Workup & Purification Steps start->check_workup incomplete Incomplete check_reaction->incomplete reagent_issue Impure/Wet Reagents check_reagents->reagent_issue loss_issue Product Loss Identified check_workup->loss_issue solution_time_temp Increase Reaction Time or Temperature incomplete->solution_time_temp Yes success Yield Improved incomplete->success No solution_reagents Use Pure/Dry Reagents & Inert Atmosphere reagent_issue->solution_reagents Yes reagent_issue->success No solution_workup Refine Extraction & Recrystallization Technique loss_issue->solution_workup Yes loss_issue->success No

References

Propionamide Synthesis: A Technical Support Center for Troubleshooting Common Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of propionamide. The information is tailored for professionals in research and drug development to help optimize experimental outcomes and resolve common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and their key side reactions?

A1: The most common methods for synthesizing this compound include the amidation of propionic acid, the reaction of propanoyl chloride with ammonia (B1221849), and the hydration of propanenitrile. Each route is susceptible to specific side reactions:

  • Amidation of Propionic Acid: The primary challenge is the formation of stable carboxylate salts that are unreactive. High temperatures are often required to drive the reaction, which can lead to the dehydration of this compound to propanenitrile. When using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), the formation of N-acylurea is a significant side reaction, and the resulting dicyclohexylurea (DCU) byproduct can be difficult to remove.[1][2][3][4]

  • From Propanoyl Chloride and Ammonia: This method is vigorous and can be difficult to control. A major byproduct is ammonium (B1175870) chloride, formed from the reaction of hydrogen chloride with excess ammonia. The primary side reaction to avoid is the hydrolysis of the highly reactive propanoyl chloride to propionic acid, which occurs in the presence of moisture.

  • Hydration of Propanenitrile: A key challenge with this method is controlling the reaction to prevent over-hydrolysis. The desired product, this compound, can be further hydrolyzed under the reaction conditions to yield propionic acid and ammonia.[5] Achieving high selectivity for the amide can be difficult.

Q2: My this compound synthesis has a low yield. What are the general troubleshooting steps I should take?

A2: Low yields can stem from various factors. A systematic approach to troubleshooting is recommended:

  • Purity of Reagents and Solvents: Ensure all starting materials and solvents are pure and anhydrous, especially when using moisture-sensitive reagents like propanoyl chloride.

  • Reaction Conditions: Re-evaluate the reaction temperature, time, and stoichiometry of reagents. Incomplete reactions or the formation of side products due to suboptimal conditions are common causes of low yields.

  • Work-up and Purification: Product can be lost during extraction if it has some water solubility. Ensure the pH is optimized during aqueous work-up. During purification by chromatography, the product might adhere to the column. Consider using a different stationary or mobile phase.

  • Product Identification: Confirm the identity of your main product and any byproducts using analytical techniques like NMR, IR, and GC-MS to understand if a side reaction is predominating.

Q3: How can I detect and quantify the side products in my this compound synthesis?

A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds like this compound and its common byproducts.[6][7] By creating a calibration curve with known standards, you can also quantify the amount of each component in your reaction mixture. Thin-layer chromatography (TLC) can provide a quick qualitative assessment of the reaction progress and the presence of impurities.

Troubleshooting Guides for Specific Side Reactions

Side Reaction 1: Dehydration of this compound to Propanenitrile
  • Issue: Formation of propanenitrile as a significant byproduct, detected by GC-MS or NMR (characteristic nitrile peak around 2250 cm⁻¹ in IR and a signal in the 117-125 ppm range in ¹³C NMR). This is more common in high-temperature reactions, such as the direct amidation of propionic acid.[8]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If possible, conduct the reaction at the lowest effective temperature to disfavor the elimination of water.

    • Avoid Dehydrating Agents: Ensure no unintended dehydrating agents are present in the reaction mixture.

    • Optimize Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of dehydration. Monitor the reaction progress to determine the optimal time for maximizing this compound yield before significant dehydration occurs.

Side Reaction 2: Hydrolysis of this compound to Propionic Acid
  • Issue: The final product is contaminated with propionic acid, leading to a lower yield of the desired amide. This is the primary side reaction (or over-reaction) during the hydration of propanenitrile.[5]

  • Troubleshooting Steps:

    • Control Reaction Time and Temperature: Carefully monitor the reaction progress. Shorter reaction times and lower temperatures can help to stop the reaction at the amide stage.

    • pH Control: In acid-catalyzed hydration, using a milder acid or a lower concentration can reduce the rate of the second hydrolysis step. For some nitrile hydrations, using a base like sodium hydroxide (B78521) in an ethanol/water mixture has been shown to be selective for the amide.[9]

    • Enzymatic Synthesis: Consider using a nitrile hydratase enzyme. Biocatalytic methods can offer high selectivity for the amide under mild reaction conditions, though optimization of enzyme activity and stability is crucial.

Side Reaction 3: Formation of N-Acylurea from DCC Coupling
  • Issue: When synthesizing this compound from propionic acid and ammonia using DCC as a coupling agent, a significant amount of N-acylurea byproduct is formed, which is often difficult to separate from the desired this compound.[1][2][10]

  • Troubleshooting Steps:

    • Use of Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or other similar additives can suppress the rearrangement of the O-acylisourea intermediate to the N-acylurea.

    • Alternative Coupling Agents: Consider using a water-soluble carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea (B33335) byproduct is water-soluble and can be easily removed during the aqueous work-up.

    • Purification Strategy: If DCU is formed, it is largely insoluble in many organic solvents. It can often be removed by filtration of the reaction mixture.

Side Reaction 4: Hofmann Rearrangement to Ethylamine (B1201723)
  • Issue: The presence of ethylamine as a byproduct. This occurs if this compound is subjected to reaction with a halogen (e.g., bromine) and a strong base.[11][12][13][14]

  • Troubleshooting Steps:

    • Avoid Incompatible Reagents: Ensure that the reaction and work-up conditions do not involve the combination of a halogen and a strong base.

    • Quenching: If such reagents are used in a previous step, ensure they are properly quenched and removed before the reaction to form this compound or during its purification.

Experimental Protocols and Data

Table 1: Summary of Common Side Reactions and Mitigation Strategies
Synthesis RouteCommon Side Reaction(s)Key Byproduct(s)Mitigation Strategy
Propionic Acid + AmmoniaDehydrationPropanenitrileLower reaction temperature; optimize reaction time.
Propanoyl Chloride + AmmoniaHydrolysis of Starting MaterialPropionic AcidUse anhydrous reagents and solvents.
Reaction with HCl byproductAmmonium ChlorideUse excess ammonia; purification by washing.
Propanenitrile HydrationOver-hydrolysisPropionic AcidControl reaction time and temperature; use selective catalysts (e.g., enzymatic).[5]
Propionic Acid + DCC/AmmoniaRearrangement of IntermediateN-Acylurea, Dicyclohexylurea (DCU)Use HOBt as an additive; use a water-soluble carbodiimide (EDC); filtration of DCU.[1][2]
This compound + Halogen/BaseHofmann RearrangementEthylamine, Isocyanate intermediateAvoid the use of halogens and strong bases in the presence of this compound.[12]

Visualizing Reaction Pathways

To better understand the relationships between the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.

propionamide_synthesis_troubleshooting This compound Synthesis and Side Reactions propionic_acid Propionic Acid This compound This compound propionic_acid->this compound + NH3 (High Temp) n_acylurea N-Acylurea propionic_acid->n_acylurea + DCC (Rearrangement) propanoyl_chloride Propanoyl Chloride propanoyl_chloride->this compound + NH3 propanenitrile Propanenitrile propanenitrile->this compound + H2O (Controlled Hydration) ammonia Ammonia propanenitrile_side Propanenitrile (Dehydration) This compound->propanenitrile_side - H2O (High Temp) propionic_acid_side Propionic Acid (Hydrolysis) This compound->propionic_acid_side + H2O (Over-hydrolysis) ethylamine Ethylamine (Hofmann Rearrangement) This compound->ethylamine + Br2, NaOH

Caption: Key synthetic routes to this compound and major side reactions.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield of this compound check_reagents Verify Purity of Reagents and Solvents start->check_reagents check_conditions Optimize Reaction Conditions (T, t, stoichiometry) check_reagents->check_conditions analyze_products Analyze Crude Product (GC-MS, NMR, TLC) check_conditions->analyze_products identify_byproduct Identify Major Byproduct(s) analyze_products->identify_byproduct optimize_workup Optimize Work-up and Purification analyze_products->optimize_workup No major byproduct, product loss suspected mitigate_side_reaction Implement Mitigation Strategy (see Table 1) identify_byproduct->mitigate_side_reaction mitigate_side_reaction->optimize_workup success Improved Yield optimize_workup->success

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Navigating Friedel-Crafts Acylation: A Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

Shanhai, China - For researchers, scientists, and professionals in drug development, the Friedel-Crafts acylation is a cornerstone of organic synthesis. However, the path to a pure product is often complicated by the formation of unwanted byproducts. This technical support center provides a comprehensive guide to troubleshooting and minimizing these side reactions, ensuring higher yields and cleaner products.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during Friedel-Crafts acylation in a practical question-and-answer format.

Q1: My reaction is producing a significant amount of a di- or even tri-acylated product. How can I prevent this?

A: While Friedel-Crafts acylation is generally less prone to poly-substitution than its alkylation counterpart, it can occur, particularly with highly activated aromatic rings. The introduction of an acyl group deactivates the ring, making a second acylation less favorable.[1][2] However, with substrates like phenols or anilines, over-acylation can be a problem.

Troubleshooting Steps:

  • Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent. A large excess of the acylating agent can drive polyacylation.

  • Reverse Addition: Consider adding the aromatic substrate to the mixture of the acylating agent and Lewis acid catalyst. This ensures that the concentration of the activated acylating agent is always low in the presence of the aromatic compound.

  • Protecting Groups: For highly activated substrates like phenols, protecting the hydroxyl group as an ester before acylation can prevent both O-acylation and poly-C-acylation.[1] The protecting group can be removed after the reaction.

Q2: I'm observing the formation of ortho- and para-isomers. How can I improve the regioselectivity of my reaction?

A: The regioselectivity of Friedel-Crafts acylation is influenced by several factors, including the directing effects of substituents on the aromatic ring, the choice of solvent, and the reaction temperature.

Key Influencing Factors:

  • Solvent Choice: The polarity of the solvent can have a significant impact on the ratio of kinetic versus thermodynamic products. For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor the formation of the alpha-isomer (kinetic product), while polar solvents like nitrobenzene (B124822) lead to the beta-isomer (thermodynamic product).[2][3]

  • Temperature Control: Lower temperatures generally favor the formation of the para-isomer due to steric hindrance, while higher temperatures can lead to a higher proportion of the ortho-isomer.[4]

  • Catalyst Selection: The choice of Lewis acid can also influence regioselectivity, although this effect is often less pronounced than that of the solvent and temperature.

Q3: My reaction yield is low, and I suspect catalyst deactivation. What are the common causes and solutions?

A: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly susceptible to deactivation, which is a frequent cause of low yields.[1]

Common Causes and Solutions:

  • Moisture: AlCl₃ reacts vigorously with water. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Complexation with Substrate/Product: The Lewis acid can form a complex with both the starting material (if it contains Lewis basic functional groups like amines) and the ketone product.[1][5] This is why a stoichiometric amount (or even a slight excess) of the Lewis acid is often required.[2][5]

  • Impurities: Impurities in the starting materials or solvents can react with and consume the catalyst.

Q4: I am acylating a phenol (B47542) and getting a mixture of C-acylated and O-acylated products. How can I favor C-acylation?

A: The acylation of phenols can be challenging due to the competing O-acylation, which forms a phenyl ester.[4]

Strategies to Promote C-Acylation:

  • Protect the Hydroxyl Group: The most effective method is to protect the phenolic hydroxyl group before the acylation reaction. Silyl ethers are a good choice as they are readily cleaved during the work-up.[4]

  • Fries Rearrangement Conditions: If you are relying on the Fries rearrangement of the O-acylated intermediate, reaction conditions can be optimized. Lower temperatures (≤ 60°C) generally favor the para-isomer, while higher temperatures (≥ 160°C) favor the ortho-isomer. Non-polar solvents also tend to favor the para-product.[4]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different reaction parameters can influence the outcome of a Friedel-Crafts acylation.

Table 1: Effect of Lewis Acid Catalyst and Reaction Conditions on the Acylation of Anisole with Acetic Anhydride

EntryLewis AcidCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
1FeCl₃·6H₂O10602491[6]
2ZnCl₂10602475[6]
3CuCl₂10602455[6]
4FeCl₃·6H₂O560285[6]
5FeCl₃·6H₂O1040278[6]

Reaction conditions: 1 mmol anisole, 2 equiv Ac₂O, 0.5 g TAAIL 6 (tunable aryl alkyl ionic liquid).[6]

Table 2: Influence of Solvent on the Regioselectivity of Naphthalene Acetylation

SolventProduct Ratio (1-acetylnaphthalene : 2-acetylnaphthalene)Product Type FavoredReference
Carbon Disulfide (CS₂)HighKinetic (α-substitution)[3]
NitrobenzeneLowThermodynamic (β-substitution)[3]
Dichloroethane (CH₂ClCH₂Cl)HighKinetic (α-substitution)[3]
Nitromethane (CH₃NO₂)LowThermodynamic (β-substitution)[3]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound

This protocol provides a general methodology that should be optimized for specific substrates and acylating agents.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Acyl chloride or acid anhydride

  • Aromatic substrate

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube or connected to an inert gas line.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous AlCl₃ (1.1 equivalents) in the anhydrous solvent under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Add the acyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 15-30 minutes at 0 °C.

  • Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction may be heated to reflux if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizing Key Processes

Diagram 1: General Mechanism of Friedel-Crafts Acylation

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride R-CO-Cl AcyliumIon R-C≡O⁺ + AlCl₄⁻ AcylChloride->AcyliumIon Reaction LewisAcid AlCl₃ LewisAcid->AcyliumIon Catalyst AcyliumIon_ref R-C≡O⁺ AromaticRing Aromatic Ring SigmaComplex Sigma Complex (Arenium Ion) AromaticRing->SigmaComplex Attack SigmaComplex_ref Sigma Complex AcyliumIon_ref->SigmaComplex Product Acylated Aromatic SigmaComplex_ref->Product Loss of H⁺ AlCl4_ref AlCl₄⁻ AlCl4_ref->Product Regenerates AlCl₃ + HCl

Caption: The three key steps of the Friedel-Crafts acylation mechanism.

Diagram 2: Troubleshooting Logic for Byproduct Formation

G Start Byproduct Formation Observed Polyacylation Polyacylation? Start->Polyacylation Isomers Isomer Formation? Polyacylation->Isomers No ControlStoichiometry Control Stoichiometry (1:1) Polyacylation->ControlStoichiometry Yes OtherByproducts Other Byproducts? Isomers->OtherByproducts No OptimizeSolvent Optimize Solvent Polarity Isomers->OptimizeSolvent Yes CheckPurity Check Reagent Purity OtherByproducts->CheckPurity Yes ReverseAddition Use Reverse Addition ControlStoichiometry->ReverseAddition ProtectingGroups Use Protecting Groups for Activated Rings ReverseAddition->ProtectingGroups ControlTemperature Control Reaction Temperature OptimizeSolvent->ControlTemperature EnsureAnhydrous Ensure Anhydrous Conditions CheckPurity->EnsureAnhydrous

Caption: A decision tree for troubleshooting common byproduct issues.

References

Technical Support Center: Propionamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of propionamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound often stem from the synthesis process. These can include unreacted starting materials such as propionic acid and ammonia, as well as byproducts from side reactions.[1] Water is also a common impurity. If the this compound has been stored for a long time or exposed to harsh conditions, degradation products may also be present.

Q2: What is the recommended storage condition for this compound?

A2: this compound should be stored in a cool, dry place in a tightly sealed container to prevent degradation. It is stable under normal temperatures and pressures.[2]

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method.

PropertyValueReference
AppearanceWhite to slightly yellow crystalline powder[2]
Melting Point76-79 °C
Boiling Point213 °C
SolubilityFreely soluble in water, alcohol, ether, and chloroform.[3]

Q4: Which purification method is most suitable for this compound?

A4: The choice of purification method depends on the nature and quantity of impurities.

  • Recrystallization is a common and effective method for purifying solid this compound, especially for removing small amounts of impurities.

  • Column chromatography is useful for separating this compound from impurities with different polarities.

  • Vacuum distillation can be employed for purification, particularly when dealing with non-volatile impurities.[4][5] Given its relatively high boiling point, distillation at atmospheric pressure may not be ideal.

Troubleshooting Guides

Recrystallization

Issue 1: this compound does not dissolve in the recrystallization solvent.

  • Possible Cause: The solvent is not hot enough, or an inappropriate solvent was chosen.

  • Solution:

    • Ensure the solvent is heated to its boiling point before adding the crude this compound.

    • Add the hot solvent gradually to the crude solid until it just dissolves.

    • If the solid still does not dissolve, a different solvent or a solvent mixture may be required. This compound is soluble in water, ethanol (B145695), and chloroform.[6] A solvent screen with small amounts of the crude product can help identify a suitable solvent.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, meaning too much solvent was used.

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Add a seed crystal of pure this compound to the solution.

    • If crystals still do not form, evaporate some of the solvent to increase the concentration of this compound and then allow the solution to cool again.

Issue 3: Oiling out occurs instead of crystallization.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of this compound (76-79 °C), or there are significant impurities depressing the melting point.

  • Solution:

    • Re-heat the solution until the oil dissolves completely.

    • Add a small amount of a solvent in which this compound is less soluble to lower the overall solvent power, and then allow the solution to cool slowly.

    • Ensure a slow cooling rate. Rapid cooling can promote oiling out.

Issue 4: Low recovery of pure this compound.

  • Possible Cause: Too much solvent was used, the cooling was not sufficient, or some product was lost during transfer.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude this compound.

    • After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

    • When filtering, wash the crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.

Column Chromatography

Issue 1: Poor separation of this compound from impurities.

  • Possible Cause: The solvent system (eluent) is not optimal.

  • Solution:

    • Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for this compound.

    • A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may provide better separation than an isocratic elution.

Issue 2: this compound elutes too quickly or too slowly.

  • Possible Cause: The polarity of the eluent is too high or too low.

  • Solution:

    • If this compound elutes too quickly (high Rf), decrease the polarity of the eluent.

    • If this compound elutes too slowly or not at all (low Rf), increase the polarity of the eluent.

Issue 3: Tailing of the this compound peak.

  • Possible Cause: The sample is overloaded, or there are interactions between the this compound and the stationary phase (e.g., silica (B1680970) gel, which is acidic).

  • Solution:

    • Ensure the amount of crude this compound loaded onto the column is appropriate for the column size.

    • Adding a small amount of a polar solvent like methanol (B129727) to the eluent can sometimes reduce tailing.

Vacuum Distillation

Issue 1: Bumping or unstable boiling of the liquid.

  • Possible Cause: Uneven heating or lack of boiling chips/magnetic stirring.

  • Solution:

    • Use a heating mantle and a magnetic stirrer to ensure smooth and even boiling.

    • Ensure all glassware is free of cracks and suitable for use under vacuum.[7]

Issue 2: The temperature of the vapor does not reach the thermometer bulb.

  • Possible Cause: The thermometer is not positioned correctly.

  • Solution:

    • Adjust the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

Issue 3: Difficulty in maintaining a stable vacuum.

  • Possible Cause: Leaks in the system.

  • Solution:

    • Ensure all joints are properly greased and sealed.

    • Check all tubing for cracks or loose connections.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol. Add the hot ethanol to the crude this compound in small portions, with swirling, until the solid has just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate). Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid this compound.

Protocol 3: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly greased. Use a heating mantle and a magnetic stirrer.

  • Vacuum Application: Connect the apparatus to a vacuum pump and slowly evacuate the system.

  • Heating: Once a stable vacuum is achieved, begin heating the flask containing the crude this compound.

  • Distillation: Collect the fraction that distills at the expected boiling point for the measured pressure. A nomograph can be used to estimate the boiling point at reduced pressure.

  • Cooling: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility
WaterFreely Soluble
EthanolFreely Soluble
MethanolSoluble
AcetoneSoluble
ChloroformFreely Soluble
Diethyl EtherFreely Soluble
BenzeneSoluble
Data compiled from multiple sources.[3][6]

Table 2: Example Purity and Yield Data for this compound Purification

Purification MethodStarting Purity (example)Final Purity (example)Yield (example)
Recrystallization (Ethanol)90%>99%75-85%
Column Chromatography (Silica, Hexane:Ethyl Acetate)85%>98%60-75%
Vacuum Distillation92%>99.5%80-90%
Note: These are illustrative values. Actual purity and yield will depend on the nature and amount of impurities in the starting material and the specific experimental conditions.

Visualizations

experimental_workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography distillation Vacuum Distillation crude->distillation analysis Purity Analysis (e.g., HPLC, Melting Point) recrystallization->analysis chromatography->analysis distillation->analysis pure Pure this compound analysis->pure Meets Purity Criteria

Caption: General workflow for the purification of this compound.

troubleshooting_recrystallization start No Crystals Form check_supersaturation Is the solution supersaturated? start->check_supersaturation too_much_solvent Too much solvent used check_supersaturation->too_much_solvent No induce_crystallization Induce Crystallization check_supersaturation->induce_crystallization Yes evaporate Evaporate some solvent too_much_solvent->evaporate evaporate->check_supersaturation scratch Scratch flask induce_crystallization->scratch seed Add seed crystal induce_crystallization->seed success Crystals Form scratch->success seed->success

Caption: Troubleshooting logic for no crystal formation in recrystallization.

References

Technical Support Center: Propionamide Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of propionamide in solution.

Troubleshooting Guides

Issue 1: this compound degradation observed during routine analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
pH of the solution is not optimal. 1. Measure the pH of your this compound solution.2. Review the literature for the optimal pH stability range for amides. Generally, a neutral pH is preferred.[1]- Adjust the pH of the solution to a neutral range (pH 6-8) using a suitable buffer system, such as a phosphate (B84403) buffer.[2][3][4]- If the experimental conditions require an acidic or basic pH, consider the expected increase in degradation rate and plan experiments accordingly.
Elevated storage temperature. 1. Check the storage temperature of your solution.2. Amide hydrolysis is accelerated at higher temperatures.[5]- Store this compound solutions at refrigerated temperatures (2-8 °C) to minimize thermal degradation.
Exposure to light. 1. Determine if the solution has been exposed to ambient or UV light for extended periods.- Store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Presence of oxidative agents. 1. Evaluate the components of your solution for any potential oxidizing agents.2. Consider if the solution has been exposed to atmospheric oxygen for a prolonged time.- If oxidation is suspected, consider purging the solution and the headspace of the container with an inert gas like nitrogen or argon.- For formulations prone to oxidation, the addition of antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) could be evaluated.[6][7]
Microbial contamination. 1. Visually inspect the solution for any signs of microbial growth (e.g., turbidity, particulates).- If microbial contamination is a concern, consider sterile filtering the solution and storing it under aseptic conditions. The addition of a suitable antimicrobial preservative may be necessary for multi-dose formulations.
Issue 2: Inconsistent results in stability studies.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Inadequate analytical method. 1. Review the validation data for your analytical method.2. Ensure the method is stability-indicating, meaning it can separate the intact this compound from its degradation products.[5]- Develop and validate a stability-indicating HPLC method. The method should be able to resolve this compound from its primary degradation products, propionic acid and ammonia.[8][9][10]
Improper sample handling. 1. Review the sample handling procedures from collection to analysis.- Ensure consistent sample handling procedures, including storage conditions and time before analysis.
Variability in formulation components. 1. Check the quality and source of all components in the formulation.- Use high-purity, well-characterized starting materials and excipients.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathway for this compound in aqueous solution is hydrolysis. This reaction involves the cleavage of the amide bond to form propionic acid and ammonia. The rate of hydrolysis is significantly influenced by pH and temperature, with faster degradation occurring under acidic and basic conditions, and at elevated temperatures.[11][12][13]

Q2: How can I proactively improve the stability of my this compound solution?

A2: To improve stability, you should:

  • Control the pH: Maintain the pH of the solution in a neutral range (pH 6-8) using a buffer system (e.g., phosphate buffer).[2][14]

  • Control the temperature: Store solutions at low temperatures (e.g., 2-8 °C).

  • Protect from light: Use light-resistant containers.

  • Minimize oxygen exposure: For oxygen-sensitive formulations, consider using antioxidants or purging with an inert gas.[6]

  • Use co-solvents: In some cases, the addition of co-solvents like propylene (B89431) glycol may improve stability by altering the solution's properties.[15][16]

Q3: What are the expected degradation products of this compound that I should monitor?

A3: The main degradation products from the hydrolysis of this compound are propionic acid and ammonia.[12][17] A stability-indicating analytical method should be able to separate and quantify these products in the presence of the parent this compound molecule.

Q4: Are there any specific excipients that can help stabilize this compound?

A4: While specific data for this compound is limited, general strategies for amide stabilization can be applied. The use of buffering agents to control pH is the most critical. For formulations susceptible to oxidation, antioxidants can be beneficial. Co-solvents like propylene glycol can sometimes enhance stability. The choice of excipients should be based on pre-formulation studies to ensure compatibility and efficacy.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[5][18][19]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 N NaOH.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 N NaOH.

    • Keep the solution at room temperature for 8 hours.

    • Neutralize with an appropriate amount of 0.1 N HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution with 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Heat the stock solution at 60°C for 48 hours in a temperature-controlled oven.

  • Photolytic Degradation:

    • Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC with a photodiode array (PDA) detector to assess for degradation and peak purity.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method.[8][9][10]

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 6.8B: AcetonitrileIsocratic elution with 95:5 (A:B)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature 30°C

Method Validation:

  • The method should be validated according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, range, accuracy, precision, and robustness.[20]

Visualizations

degradation_pathway This compound This compound (C3H7NO) Propionic_Acid Propionic Acid (C3H6O2) This compound->Propionic_Acid Hydrolysis (H2O, H+ or OH-) Ammonia Ammonia (NH3) This compound->Ammonia Hydrolysis (H2O, H+ or OH-)

This compound Hydrolysis Pathway.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photolysis stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation hplc->data

Forced Degradation Experimental Workflow.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Amidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low conversion rates in amidation reactions.

Troubleshooting Guides in Q&A Format

Q1: My amidation reaction shows low or no conversion. What are the primary causes?

Low or no product yield in amidation reactions can often be attributed to several key factors:

  • Inactive or Degraded Reagents: The reagents, including the carboxylic acid, amine, coupling agents, and solvents, may have degraded over time or been of insufficient purity.[1]

  • Presence of Water: Many amidation reactions are highly sensitive to moisture. Water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material.[1] It is crucial to use anhydrous solvents and properly dried glassware.[1]

  • Formation of Ammonium (B1175870) Salt: The carboxylic acid and amine can form a non-reactive ammonium salt, which can hinder the desired reaction.[1]

  • Incomplete Carboxylic Acid Activation: The coupling reagent may not be effectively activating the carboxylic acid, which is a critical step for the subsequent reaction with the amine.[2]

  • Amine Deactivation: The amine can be protonated, making it non-nucleophilic and thus unable to react with the activated carboxylic acid.[2]

Q2: I've recovered most of my starting carboxylic acid. What went wrong?

Recovering the starting carboxylic acid is a strong indicator of a failed activation step or hydrolysis of the activated intermediate.[1] Consider the following troubleshooting steps:

  • Switch to a More Potent Coupling Reagent: If you are using a milder coupling agent like EDC, consider switching to a more powerful one such as HATU, HBTU, or COMU, which are known for their efficiency, especially in challenging couplings.[1][2]

  • Incorporate Additives: When using carbodiimide (B86325) coupling reagents like EDC, the addition of additives such as HOBt or Oxyma can help suppress side reactions and improve the formation of the active ester.[1][2]

  • Re-evaluate Anhydrous Conditions: Double-check that all solvents are anhydrous and that the reaction is performed under an inert atmosphere to prevent hydrolysis of the activated species.[1]

Q3: The reaction starts but then stalls and does not go to completion. What should I investigate?

A stalled reaction can be due to several factors that emerge as the reaction progresses:

  • Insufficient Base: A non-nucleophilic base is often required to neutralize any acid generated during the reaction.[2] An insufficient amount of base can lead to the protonation of the amine, thereby stopping the reaction. Ensure at least two equivalents of a non-nucleophilic base like DIPEA are used.[1]

  • Poor Solubility: As the reaction proceeds, the reactants or intermediates may precipitate out of the solution, effectively halting the reaction.[1] Try switching to a solvent with better solubilizing properties, such as DMF, or gently heating the reaction.[1]

  • Suboptimal Temperature: The reaction temperature may not be optimal for the specific substrates. While many amidations proceed at room temperature, some may require gentle heating (e.g., 40-50 °C) to overcome activation barriers.[1][3] Conversely, for some reactions, starting at a lower temperature (e.g., 0 °C) can minimize side reactions.[1]

Q4: My reaction is producing multiple byproducts. How can I improve the selectivity?

The formation of multiple byproducts often points to side reactions involving the coupling agent or issues with the reaction temperature.

  • Use Additives to Suppress Side Reactions: Additives like HOBt can minimize side reactions associated with coupling agents.[1]

  • Optimize Reaction Temperature: High reaction temperatures can sometimes lead to the formation of byproducts.[4] Running the reaction at a lower temperature, such as 0 °C, can often improve selectivity.[1]

Frequently Asked Questions (FAQs)

What is the role of a coupling reagent in amidation?

A coupling reagent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[5] Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium (B103445) salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[2][6]

Which solvents are best for amidation reactions?

Anhydrous polar aprotic solvents are generally the preferred choice for most amidation reactions.[2] Commonly used solvents include:

  • N,N-Dimethylformamide (DMF)[2][7][8]

  • Dichloromethane (DCM)[2][7][8]

  • Acetonitrile (MeCN)[2] The choice of solvent can impact reaction rates and the solubility of reactants and byproducts.[2] While traditional methods rely on organic solvents, research into greener alternatives like water-based micellar systems is ongoing.[7][8][9]

How does stoichiometry affect the reaction outcome?

The molar ratios of the reactants and reagents are critical for a successful amidation reaction. It is common to use a slight excess of the amine (e.g., 1.1-1.2 equivalents) and the coupling reagent (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.[1][2] A sufficient amount of a non-nucleophilic base (e.g., 2.0-2.5 equivalents of DIPEA) is also crucial to neutralize acidic byproducts and prevent protonation of the amine.[1][2]

Data Presentation

Table 1: Common Coupling Reagents and Their Characteristics

Coupling ReagentClassKey Features
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)CarbodiimideWater-soluble urea (B33335) byproduct, often used with HOBt or Oxyma.[1][10]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Aminium/Uronium SaltHighly efficient, fast reaction times, good for difficult couplings.[2]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium/Uronium SaltEfficient coupling reagent, though can be less effective than HATU for hindered substrates.
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Aminium/Uronium SaltSafer alternative to benzotriazole-based reagents, highly effective.[2]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltEffective for peptide synthesis, can be used for sterically hindered amino acids.

Table 2: Recommended Stoichiometry for a Typical Amidation Reaction

ComponentEquivalentsPurpose
Carboxylic Acid1.0Starting material
Amine1.1 - 1.2Nucleophile
Coupling Reagent (e.g., HATU)1.0 - 1.5Activates the carboxylic acid
Non-nucleophilic Base (e.g., DIPEA)2.0 - 2.5Neutralizes acid, prevents amine protonation
Additive (e.g., HOBt, with EDC)1.2Suppresses side reactions

Experimental Protocols

Protocol 1: General Amidation using HATU

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent like DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[2]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[2]

Protocol 2: General Amidation using EDC/HOBt

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF to make a 0.1-0.5 M solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the mixture and stir for 15-20 minutes to allow for the formation of the active ester.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) and DIEA (2.5 equivalents) in a small amount of anhydrous DCM or DMF.

  • Add the amine solution dropwise to the carboxylic acid mixture at 0 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]

Visualizations

Troubleshooting_Workflow start Low Conversion in Amidation check_reagents Check Reagent Quality and Purity start->check_reagents anhydrous_conditions Ensure Anhydrous Conditions start->anhydrous_conditions check_stoichiometry Verify Stoichiometry start->check_stoichiometry coupling_reagent Evaluate Coupling Reagent start->coupling_reagent reaction_conditions Assess Reaction Conditions (Solvent, Temperature) start->reaction_conditions solution_reagents Use Fresh, High-Purity Reagents check_reagents->solution_reagents Degraded? solution_anhydrous Use Dry Solvents and Inert Atmosphere anhydrous_conditions->solution_anhydrous Moisture Present? solution_stoichiometry Adjust Molar Ratios of Reactants and Base check_stoichiometry->solution_stoichiometry Incorrect? solution_coupling Switch to a More Potent Coupling Reagent (e.g., HATU) or Add HOBt/Oxyma coupling_reagent->solution_coupling Ineffective? solution_conditions Optimize Solvent for Solubility and Adjust Temperature reaction_conditions->solution_conditions Suboptimal?

Caption: A logical workflow for troubleshooting low conversion rates in amidation reactions.

Amidation_Pathway RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate RCOOH->ActivatedEster Activation Amine Amine (R'-NH2) Amide Amide Product (R-CONH-R') Amine->Amide CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster ActivatedEster->Amide Nucleophilic Attack Byproducts Byproducts (e.g., Urea, H2O) ActivatedEster->Byproducts

Caption: A simplified diagram of the general pathway for an amidation reaction.

References

Technical Support Center: Catalyst Deactivation in Propionamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst deactivation in propionamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues related to catalyst performance and longevity during the synthesis of this compound.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Gradual or Sudden Decrease in this compound Yield/Conversion

Q1: My reaction yield has dropped significantly over several runs. What are the likely causes when using a solid acid catalyst (e.g., Zeolite, TiO₂, Nb₂O₅) for the direct amidation of propionic acid?

A1: A decline in yield when using solid acid catalysts is most commonly due to coking or fouling . This is where carbonaceous deposits (coke) or polymeric byproducts physically block the catalyst's active sites and pore structure. Another possibility is the loss of acid sites , which can be caused by impurities in the feed or harsh reaction/regeneration conditions.

Troubleshooting Steps:

  • Confirm Deactivation: First, confirm that the drop in yield is due to the catalyst and not other experimental parameters (e.g., reactant purity, temperature control, leaks in the system). Run a reaction with a fresh batch of catalyst under identical conditions. If the yield is restored, the original catalyst is deactivated.

  • Characterize the Spent Catalyst:

    • Thermogravimetric Analysis (TGA): Perform TGA on the spent catalyst to quantify the amount of coke deposited. A significant weight loss at high temperatures (typically 400-800°C) in an oxidizing atmosphere indicates coking.

    • Ammonia Temperature-Programmed Desorption (NH₃-TPD): Compare the NH₃-TPD profile of the fresh and spent catalyst. A decrease in the area under the desorption peaks, particularly the high-temperature peak, indicates a loss of strong acid sites.

  • Regenerate the Catalyst: Attempt to regenerate the catalyst. For coking, the most common method is calcination . (See Experimental Protocol 2).

  • Optimize Reaction Conditions: If coking is rapid, consider optimizing reaction conditions to minimize its formation. This could involve lowering the reaction temperature or adjusting the reactant feed ratio.

Q2: I am using a manganese dioxide (MnO₂) catalyst for the hydration of propionitrile (B127096), and I'm seeing a decrease in activity. Isn't this catalyst supposed to be very stable?

A2: While manganese dioxide is known for its high stability and reusability in nitrile hydration, deactivation, though less common, can still occur.[1] Potential causes include:

  • Fouling: The catalyst surface can be blocked by trace impurities in the propionitrile feed or by polymeric byproducts, even in small amounts.

  • Leaching: Although reported to be minimal (<0.06 ppm), some leaching of manganese into the reaction medium can occur over many cycles, leading to a gradual loss of active sites.[1]

  • Change in Oxidation State: The catalytic activity of MnO₂ is linked to its oxidation state. The presence of reducing agents in the feed could potentially alter the surface oxidation state of the manganese.

Troubleshooting Steps:

  • Analyze Reactant Purity: Ensure the propionitrile and solvent are of high purity and free from potential catalyst poisons or fouling agents.

  • Wash the Catalyst: Before reuse, try washing the catalyst with the reaction solvent or a mild solvent like acetone (B3395972) to remove any adsorbed species.

  • Analyze for Leached Manganese: Use Inductively Coupled Plasma (ICP) analysis on the reaction filtrate to check for leached manganese.

  • Gentle Thermal Treatment: A mild thermal treatment in air at a moderate temperature (e.g., 150-200°C) might help to restore the catalyst by removing volatile adsorbed species.

Issue 2: Change in Product Selectivity

Q3: My solid acid catalyst is now producing more byproducts and less this compound. Why is this happening?

A3: A change in selectivity is often linked to changes in the nature of the catalyst's active sites.

  • Coke Deposition: Coke can selectively block certain types of active sites or narrow the catalyst pores, altering the shape selectivity and favoring the formation of smaller byproduct molecules.

  • Loss of Strong Acid Sites: Strong acid sites are often responsible for the main reaction, while weaker sites might catalyze side reactions. If the strong sites are preferentially deactivated (e.g., by poisoning or coking), the overall selectivity will shift. The NH₃-TPD profile of the deactivated catalyst can provide insights into which acid sites have been lost.

Troubleshooting Steps:

  • Characterize Acidity: Use NH₃-TPD to compare the acid site distribution of the fresh and spent catalyst. A significant reduction in the high-temperature desorption peak points to the loss of strong acid sites.

  • Analyze Byproducts: Identify the byproducts being formed using techniques like GC-MS. This can give clues about the reaction pathways that are becoming more dominant.

  • Controlled Regeneration: A carefully controlled calcination may preferentially remove coke from certain sites, potentially restoring selectivity.

Data Presentation

The following tables summarize quantitative data related to catalyst deactivation and regeneration.

Table 1: Deactivation of Solid Acid Catalysts in Amidation & Related Reactions

Catalyst TypeReactionDeactivation CauseObservation% Decrease in Surface Area/Pore Volume% Decrease in AcidityReference
IM-5 ZeolitePseudocumene MethylationCokingActivity loss after 60hTotal Surface Area: 80%, Micropore Volume: 97%Total Acidity: 70%, Strong Acid Sites: 81%[2]
H-Beta ZeoliteToluene AlkylationCokingRapid deactivation-Total Acidity: High[3]
TiO₂@SiO₂@NiFe₂O₄Direct Amide SynthesisCoking43% decrease in reaction rate over 55h on stream--
Composite Magnetic CatalystDirect Amide SynthesisCoking30% decrease in initial reaction rate after 15h--

Table 2: Regeneration of Solid Acid Catalysts

Catalyst TypeDeactivation CauseRegeneration MethodConditionsRegeneration EfficiencyReference
Coked ZeoliteCokingCalcination in Air450-550°C~80% recovery of acidity and textural properties[4]
Composite Magnetic CatalystCokingAir Treatment400°CActivity fully restored
TiO₂/ZeoliteVOC AdsorptionUV IrradiationAmbient Temperature>90% for first 2 cycles, >60% up to 5 cycles[5]
Ni/Hβ-At ZeoliteCokingCalcination in Air-Activity restored[6]

Table 3: Performance of Manganese Dioxide in Nitrile Hydration

CatalystReusabilityLeachingConversion/YieldReference
Amorphous MnO₂~100 cycles<0.06 ppmHigh conversion and yield[1]

Mandatory Visualization

Below are diagrams illustrating key experimental workflows and logical relationships in troubleshooting catalyst deactivation.

G cluster_0 Troubleshooting Workflow for Decreased Yield start Decreased this compound Yield Observed check_params Verify Reaction Parameters (Temp, Pressure, Purity) start->check_params run_fresh Run Reaction with Fresh Catalyst check_params->run_fresh Parameters OK system_issue System/Parameter Issue (Re-evaluate setup) check_params->system_issue Issue Found yield_restored Yield Restored? run_fresh->yield_restored catalyst_issue Catalyst Deactivation Confirmed yield_restored->catalyst_issue Yes yield_restored->system_issue No characterize Characterize Spent Catalyst (TGA, NH3-TPD, etc.) catalyst_issue->characterize regenerate Attempt Catalyst Regeneration (e.g., Calcination) characterize->regenerate reg_success Activity Restored? regenerate->reg_success reuse Reuse Catalyst & Monitor reg_success->reuse Yes optimize Optimize Reaction Conditions or Replace Catalyst reg_success->optimize No G cluster_1 Catalyst Lifecycle fresh Fresh Catalyst (High Activity) synthesis This compound Synthesis fresh->synthesis deactivated Deactivated Catalyst (Low Activity) synthesis->deactivated Deactivation (Coking, Poisoning, etc.) characterization Characterization (TGA, TPD, XRD) deactivated->characterization regeneration Regeneration (e.g., Calcination, Washing) regeneration->fresh Activity Restored characterization->regeneration Regeneration Possible disposal Disposal / Reprocessing characterization->disposal Irreversible Deactivation

References

Propionamide Synthesis from Propionyl Chloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of propionamide from propionyl chloride. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound from propionyl chloride and ammonia (B1221849)?

The synthesis of this compound from propionyl chloride is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia (a nucleophile) attacks the electrophilic carbonyl carbon of propionyl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed to the oxygen atom, forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion, which is a good leaving group, is expelled. A final deprotonation step by another molecule of ammonia results in the formation of this compound and ammonium (B1175870) chloride as a byproduct.[1]

Q2: What are the primary reagents and their roles in this synthesis?

  • Propionyl Chloride (CH₃CH₂COCl): This is the acylating agent and the electrophile in the reaction. It provides the propionyl group that will become the backbone of the this compound molecule.

  • Ammonia (NH₃): This is the nucleophile that attacks the carbonyl carbon of propionyl chloride. It provides the nitrogen and hydrogen atoms to form the amide group. Often, an aqueous solution of ammonia (ammonium hydroxide, NH₄OH) is used.[2]

Q3: What is the white solid byproduct often observed in this reaction?

The white solid byproduct is typically ammonium chloride (NH₄Cl). It is formed when the hydrogen chloride (HCl) generated during the reaction reacts with excess ammonia.[3]

Q4: What are the key safety precautions to consider during this experiment?

  • Propionyl Chloride: It is a corrosive, volatile, and flammable liquid.[4][5] It reacts vigorously with water.[6] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[7][8]

  • Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Work in a well-ventilated area and wear appropriate PPE.

  • Reaction Exothermicity: The reaction between propionyl chloride and ammonia is highly exothermic and can be violent.[1][3] It is crucial to control the rate of addition of the reagents and to use a cooling bath to manage the reaction temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate mixing.Ensure the reaction is stirred vigorously for the recommended duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) if applicable.
Hydrolysis of Propionyl Chloride: Propionyl chloride is sensitive to moisture and can hydrolyze to propionic acid if exposed to water in the air or wet glassware.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Handle propionyl chloride under an inert atmosphere (e.g., nitrogen or argon) if possible.
Loss of Product During Workup: this compound is soluble in water, so excessive washing with aqueous solutions can lead to product loss.Minimize the volume of water used during the workup. If extraction is necessary, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the amide.
Product is Contaminated with a White Solid Presence of Ammonium Chloride: The white solid is likely the ammonium chloride byproduct.Ammonium chloride can be removed by washing the product with a solvent in which this compound is soluble but ammonium chloride is not, such as cold ethanol (B145695) or acetone (B3395972). Recrystallization of the crude product is also an effective purification method.[9]
Reaction is Too Vigorous and Uncontrolled Rapid Addition of Reagents: Adding the propionyl chloride to the ammonia solution too quickly can lead to a dangerous and uncontrolled exothermic reaction.Add the propionyl chloride dropwise to the cooled ammonia solution with vigorous stirring. Use an ice bath to maintain a low and stable reaction temperature.
Oily or Tarry Product Obtained Side Reactions: The formation of tarry substances can be due to side reactions, especially if the reaction temperature is too high.Maintain strict temperature control throughout the reaction. Ensure the purity of the starting materials, as impurities can catalyze side reactions.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported procedure for the synthesis of this compound.[2]

Materials:

  • Propionyl chloride (5.0 mL, 57.5 mmol)

  • Aqueous ammonia (NH₃·H₂O, 80.0 mL)

  • Ethanol

Procedure:

  • In a suitable reaction vessel, place 80.0 mL of aqueous ammonia.

  • While stirring the ammonia solution at room temperature (20°C), slowly add 5.0 mL of propionyl chloride.

  • Continue to stir the mixture at room temperature for 30 minutes.

  • After 30 minutes, concentrate the reaction mixture under reduced pressure to remove excess water and ammonia.

  • Treat the resulting residue with ethanol and filter the mixture to remove any insoluble byproducts (e.g., ammonium chloride).

  • Concentrate the filtrate to afford the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent like acetone or a mixture of acetone and water.[9]

Quantitative Data Summary

ParameterValueReference
Propionyl Chloride Volume5.0 mL[2]
Moles of Propionyl Chloride57.5 mmol[2]
Aqueous Ammonia Volume80.0 mL[2]
Reaction Temperature20°C[2]
Reaction Time0.5 hours[2]
Reported Yield87%[2]

Experimental Workflow Diagram

experimental_workflow reagents 1. Reagent Preparation - Propionyl Chloride - Aqueous Ammonia reaction 2. Reaction - Add Propionyl Chloride to Ammonia - Stir at 20°C for 30 min reagents->reaction concentration1 3. Initial Concentration - Remove excess water and ammonia - Reduced pressure reaction->concentration1 filtration 4. Purification - Treat residue with Ethanol - Filter to remove solids concentration1->filtration concentration2 5. Final Concentration - Concentrate the filtrate filtration->concentration2 product 6. Final Product - this compound concentration2->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Overcoming Propionamide Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common solubility challenges encountered when working with propionamide. The following sections offer troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions.

This compound Solubility Profile

Q1: What are the general solubility properties of this compound?

A1: this compound is a highly polar organic compound due to its amide functional group, which allows it to form hydrogen bonds.[1] This polarity dictates its solubility in various laboratory solvents. It is a white crystalline solid at room temperature.[2] Its solubility is generally high in polar solvents.

Data Presentation: this compound Solubility in Common Solvents

SolventFormulaTypeReported SolubilityReference(s)
WaterH₂OPolar ProticFreely soluble / Very soluble[1][3]
Ethanol (B145695)C₂H₅OHPolar ProticSoluble / Freely soluble[1][4]
MethanolCH₃OHPolar ProticSoluble[1]
AcetoneC₃H₆OPolar AproticSoluble[1]
ChloroformCHCl₃NonpolarFreely soluble[4]
Diethyl Ether(C₂H₅)₂ONonpolarFreely soluble[4]

Q2: What key factors can influence the solubility of this compound during my experiments?

A2: Several factors can significantly impact how well this compound dissolves and stays in solution. Understanding these can help prevent common issues like incomplete dissolution or precipitation.

  • Temperature : The solubility of this compound in water generally increases as the temperature rises.[1] Applying gentle heat is a common method to dissolve it more effectively.

  • pH of the Solution : The acidity or basicity of your solvent system can influence the interactions of this compound, potentially altering its solubility.[1]

  • Presence of Other Solutes : High concentrations of salts or other substances in your buffer can lead to a phenomenon known as "salting-out," where the solubility of this compound decreases, causing it to precipitate.[1][5]

  • Solvent Polarity : this compound dissolves best in polar solvents like water and alcohols because "like dissolves like."[5] Using a solvent system with incompatible polarity can lead to poor solubility.

  • Agitation : Stirring or vortexing increases the interaction between the solvent and solute particles, which can speed up the rate of dissolution.[6]

Troubleshooting Common Solubility Problems

Q3: My this compound is not dissolving completely in water at room temperature. What should I do?

A3: This is a common issue, especially when trying to prepare solutions at higher concentrations. The most effective approach is to apply gentle heat, as this compound's solubility in water is temperature-dependent.[1] Follow the workflow below for a systematic approach.

G start Start: this compound powder in water stir Stir or vortex solution vigorously start->stir observe1 Observe: Is it fully dissolved? stir->observe1 heat Gently heat solution to 40-50°C while stirring. (Avoid boiling) observe1->heat No success Success: Solution is ready for use. Allow to cool to RT before use. observe1->success Yes observe2 Observe: Is it fully dissolved? heat->observe2 observe2->success Yes fail Issue: Saturation limit likely reached. observe2->fail No action Action: Add more solvent or reconsider target concentration. fail->action

Caption: Workflow for dissolving this compound.

See Protocol 1 for a detailed methodology based on this workflow.

Q4: My this compound solution, which was clear when hot, has become cloudy or formed a precipitate after cooling. How can I address this?

A4: This indicates that you have created a supersaturated solution at a higher temperature, and the this compound is precipitating out as it cools and its solubility decreases. The appropriate action depends on whether you suspect the precipitate is pure this compound or an impurity.

G start Precipitate forms upon cooling cause Cause: Supersaturated solution start->cause reheat 1. Gently reheat solution to redissolve precipitate cause->reheat check_impurity 2. Are insoluble impurities suspected? reheat->check_impurity hot_filter 3a. Perform hot gravity filtration to remove impurities check_impurity->hot_filter Yes slow_cool 3b. Allow solution to cool slowly to room temperature check_impurity->slow_cool No hot_filter->slow_cool induce 4. Induce crystallization if needed (e.g., ice bath, seed crystal) slow_cool->induce collect 5. Collect purified crystals via vacuum filtration induce->collect

Caption: Logical flow for addressing precipitation.

If your goal is to purify the this compound, this process of recrystallization is ideal. If you need to keep it in solution, you must either increase the total solvent volume or maintain a higher temperature. For purification, refer to Protocol 2 .

Q5: I am seeing a precipitate form when I add my concentrated this compound stock (dissolved in an organic solvent) to my aqueous buffer. How can I prevent this?

A5: This is a common problem when a drug or compound is highly soluble in a non-polar or semi-polar solvent (like ethanol or DMSO) but has limited solubility in the final aqueous medium. The rapid change in solvent polarity causes the compound to crash out of the solution. The key is to manage this transition carefully.

G start 1. Prepare concentrated stock in a water-miscible solvent (e.g., Ethanol) buffer 2. Place final volume of aqueous buffer in a beaker with vigorous stirring start->buffer add_stock 3. Add stock solution dropwise or very slowly into the vortex of the stirring buffer buffer->add_stock observe 4. Observe for any signs of cloudiness (Tyndall effect) add_stock->observe decision Is the final solution clear? observe->decision success Success: Solution is ready decision->success Yes fail Failure: Precipitation occurred decision->fail No troubleshoot Consider using a lower stock concentration, a different co-solvent, or adding surfactants. fail->troubleshoot

Caption: Workflow for using a co-solvent system.

This method ensures that the localized concentration of the organic solvent never gets high enough to cause precipitation. For a step-by-step guide, see Protocol 3 .

Experimental Protocols

Protocol 1: Standard Method for Dissolving this compound in Aqueous Solutions
  • Measure : Weigh the desired amount of solid this compound.

  • Add Solvent : Add approximately 80% of the final desired volume of the aqueous solvent (e.g., water, PBS buffer) to a beaker containing a magnetic stir bar.

  • Combine : Add the weighed this compound to the solvent.

  • Agitate : Place the beaker on a magnetic stir plate and begin stirring.

  • Heat (If Necessary) : If the this compound does not dissolve fully at room temperature, gently heat the solution on a hot plate stirrer to 40-50°C. Do not boil, as this can cause solvent evaporation and alter the concentration.

  • Dissolve : Continue stirring until all solid has completely dissolved.

  • Cool : Remove the beaker from the heat and allow the solution to cool to room temperature.

  • Final Volume : Transfer the solution to a volumetric flask and add the solvent to reach the final desired volume. Mix thoroughly.

Protocol 2: Resolubilizing Precipitated this compound via Recrystallization

This protocol is intended for purification if a cooled solution has formed a precipitate.

  • Redissolve : Gently heat the solution containing the precipitate while stirring until the solid completely redissolves.[7]

  • Hot Filtration (Optional) : If you suspect insoluble impurities are present, perform a hot gravity filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.[8] This step must be done quickly to prevent crystallization on the filter paper.

  • Slow Cooling : Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9]

  • Induce Crystallization : If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or placing the flask in an ice-water bath for a short period.[8]

  • Isolate Crystals : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash : Wash the crystals with a minimal amount of ice-cold solvent to remove any remaining soluble impurities.[7]

  • Dry : Allow the crystals to air-dry completely before weighing.

Protocol 3: Using a Co-Solvent System to Prevent Precipitation

This protocol is for introducing this compound from an organic stock solution into an aqueous medium.

  • Prepare Stock : Dissolve the this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol, isopropanol) to create a concentrated stock solution.

  • Prepare Buffer : Measure the final volume of the aqueous buffer and place it in a beaker with a magnetic stir bar. Begin stirring at a rate that creates a vortex.

  • Slow Addition : Using a pipette, add the organic stock solution drop-by-drop into the side of the vortex. This ensures rapid and efficient mixing, preventing localized supersaturation.[10]

  • Monitor : Continuously monitor the solution for any signs of cloudiness or precipitation.

  • Equilibrate : Once all the stock solution has been added, allow the final solution to stir for an additional 5-10 minutes to ensure it is homogeneous.

Frequently Asked Questions (FAQs)

Q6: Can I use sonication to help dissolve this compound? A6: Yes, sonication can be a useful technique. The high-frequency sound waves create micro-cavitations that can help break up aggregates of the solid powder, increasing the surface area and speeding up dissolution.[10][11] It can be particularly effective when used in combination with gentle heating.

Q7: How does pH specifically affect this compound's solubility? A7: this compound is a neutral amide and does not have strongly acidic or basic functional groups that would ionize significantly within a typical physiological pH range (e.g., pH 4-9). Therefore, its solubility is not as dramatically affected by pH as it would be for an acidic or basic compound.[1] However, extreme pH values could potentially lead to hydrolysis of the amide bond over time, especially at elevated temperatures, which would change the chemical nature of the solute.

Q8: What is "salting out" and could it be affecting my experiment? A8: "Salting out" is the reduction in solubility of a non-electrolyte or a weakly polar substance in an aqueous solution upon the addition of an electrolyte, such as a salt.[5] The salt ions attract water molecules to form hydration shells, reducing the amount of "free" water available to dissolve the this compound. If your experiment involves high concentrations of salts (e.g., >1 M), this could be a contributing factor to precipitation.[1] In such cases, you may need to decrease the salt concentration or use a co-solvent to maintain solubility.

References

Technical Support Center: Propionamide Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of propionamide during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis?

A1: this compound hydrolysis is a chemical reaction where the amide bond in this compound is cleaved by reacting with water. This reaction breaks the molecule into propionic acid and ammonia (B1221849).[1][2][3] While this process is slow in neutral water, it is significantly accelerated by the presence of acids or bases, which act as catalysts.[1][3][4]

Q2: Why is my this compound sample degrading during storage?

A2: Degradation of this compound during storage is most commonly due to hydrolysis. Several factors can contribute to this:

  • Presence of Moisture: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This water can then participate in the hydrolysis reaction.

  • Contamination with Acids or Bases: Even trace amounts of acidic or basic contaminants can catalyze the hydrolysis process.[6]

  • Elevated Temperatures: Higher storage temperatures increase the rate of chemical reactions, including hydrolysis.

  • Improper Sealing: A poorly sealed container allows atmospheric moisture to enter and be absorbed by the compound.[5][6][7][8][9]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize hydrolysis, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][7] For long-term storage, keeping it under an inert gas atmosphere, such as argon or nitrogen, is also recommended to displace moisture.[5] It is crucial to store it away from incompatible substances like acids, bases, and strong oxidizing agents.[5][6]

Q4: Can I store this compound in a standard laboratory freezer?

A4: Yes, storing this compound in a freezer is a good practice to reduce the rate of potential hydrolysis. However, it is critical to ensure the container is sealed tightly with a high-quality cap and parafilm to prevent condensation and moisture ingress when the container is removed and brought to room temperature. Always allow the container to warm up to ambient temperature before opening it.

Troubleshooting Guide: Preventing this compound Hydrolysis

Use this guide to identify and resolve potential issues with this compound stability.

Symptom / Observation Potential Cause Recommended Action
Change in physical appearance (e.g., clumping, oily residue) Moisture absorption and subsequent hydrolysis.Discard the affected reagent. Procure a fresh batch and ensure it is stored in a desiccator or under an inert atmosphere. Always use a tightly sealed container.[5][8][9]
Unexpected or poor experimental results Degradation of the this compound starting material.Verify the purity of the this compound using an appropriate analytical method (e.g., NMR, HPLC, GC-MS). If degradation is confirmed, replace the reagent and review storage protocols.
Noticeable ammonia-like or acrid odor Significant hydrolysis has occurred, releasing ammonia and propionic acid.The reagent is likely compromised. Dispose of it according to safety guidelines and obtain a new supply. Implement stricter storage conditions immediately.
Summary of Storage Condition Recommendations
Parameter Recommendation Rationale
Temperature Cool (e.g., refrigerator or freezer)Slows the rate of the hydrolysis reaction.
Atmosphere Dry; Inert Gas (Argon/Nitrogen)[5]Prevents exposure to atmospheric moisture, a key reactant in hydrolysis.
Container Tightly-sealed, non-reactive material (e.g., amber glass)Prevents ingress of moisture and contamination.[5][7][8][9]
Location Well-ventilated; Away from acids, bases, and oxidizers[5][6]Avoids catalytic degradation from incompatible chemicals.

Visual Guides

This compound Hydrolysis Pathway

The following diagram illustrates the chemical pathways for both acid-catalyzed and base-catalyzed hydrolysis of this compound.

G This compound Hydrolysis Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Propionamide_A This compound Protonated_Amide Protonated Amide Propionamide_A->Protonated_Amide + H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_A + H2O Propionic_Acid Propionic Acid Tetrahedral_Intermediate_A->Propionic_Acid - NH4+ Ammonium Ammonium (NH4+) Propionamide_B This compound Tetrahedral_Intermediate_B Tetrahedral Intermediate Propionamide_B->Tetrahedral_Intermediate_B + OH- Propionate Propionate (Anion) Tetrahedral_Intermediate_B->Propionate - NH3 Ammonia Ammonia (NH3)

Caption: Acid- and base-catalyzed hydrolysis of this compound.

Troubleshooting Workflow for this compound Storage

This workflow provides a logical sequence of steps to diagnose and prevent the degradation of this compound.

G Troubleshooting this compound Stability Start Suspect this compound Degradation? Check_Purity 1. Analyze Purity (e.g., HPLC, NMR) Start->Check_Purity Is_Degraded Is Purity < 99%? Check_Purity->Is_Degraded Discard 2. Discard Compromised Reagent Is_Degraded->Discard Yes End_Good Purity OK. Proceed with Experiment. Is_Degraded->End_Good No Review_Storage 3. Review Storage Protocol Discard->Review_Storage Check_Seal Is container tightly sealed? Review_Storage->Check_Seal Check_Location Stored away from moisture, acids, bases? Check_Seal->Check_Location Yes Implement_Changes 4. Implement Correct Storage Check_Seal->Implement_Changes No Check_Temp Stored in a cool, dry place? Check_Location->Check_Temp Yes Check_Location->Implement_Changes No Check_Temp->Implement_Changes Yes Check_Temp->Implement_Changes No End_Resolved Issue Resolved. Monitor New Reagent. Implement_Changes->End_Resolved

Caption: A logical workflow to diagnose and fix this compound stability issues.

Experimental Protocol: this compound Stability Study

Objective: To quantify the stability of a this compound sample under various storage conditions over a 3-month period.

Materials:

  • High-purity this compound (>99.5%)

  • HPLC-grade water and acetonitrile

  • Formic acid

  • Analytical balance

  • HPLC system with a UV detector and a C18 column

  • Environmental chambers/cabinets set to the following conditions:

    • Condition A: 25°C / 60% Relative Humidity (RH)

    • Condition B: 4°C (Refrigerator)

    • Condition C: -20°C (Freezer)

    • Condition D (Stress): 40°C / 75% RH

  • Inert gas (Argon or Nitrogen)

  • Airtight vials with PTFE-lined caps

Methodology:

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound into 20 separate, labeled vials.

    • Purge half of the vials (10) with argon gas for 30 seconds before tightly sealing.

    • Divide the vials (5 ambient-sealed, 5 argon-sealed) among the four storage conditions.

  • Time Points:

    • Samples will be analyzed at T=0, T=1 month, T=2 months, and T=3 months.

  • Analytical Method (HPLC):

    • Mobile Phase: 80:20 Water:Acetonitrile with 0.1% Formic Acid.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Create a calibration curve using serial dilutions (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).

    • Sample Analysis: At each time point, remove one vial from each condition. Allow it to equilibrate to room temperature. Dissolve the contents in the mobile phase to a final concentration of 0.25 mg/mL. Analyze by HPLC.

  • Data Analysis:

    • Quantify the concentration of this compound in each sample by comparing its peak area to the calibration curve.

    • Identify and quantify any new peaks, which likely correspond to the propionic acid degradation product.

    • Calculate the percentage of this compound remaining at each time point for all conditions.

    • Present the data in a table comparing the degradation rates under the different storage parameters.

References

Technical Support Center: Optimizing Propionamide Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding the optimization of reaction conditions for propionamide derivatives.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound derivatives in a direct question-and-answer format.

Problem: My amide coupling reaction has a low or non-existent product yield. What are the common causes?

Several factors can lead to poor yields in this compound synthesis. A systematic investigation is the best approach.[1]

  • Poor Starting Material Quality: Ensure the propionic acid derivative and the amine are pure and anhydrous. Water is a critical inhibitor as it can hydrolyze activated intermediates.[2]

  • Inefficient Carboxylic Acid Activation: The reaction relies on the activation of the carboxylic acid by a coupling reagent. If the reagent is old, hydrated, or used in insufficient quantity, the reaction will not proceed efficiently.[1]

  • Deactivation of the Amine: Amines can be protonated by the acidic starting material, rendering them non-nucleophilic. The choice and amount of base are critical to prevent this.[1]

  • Steric Hindrance: Bulky chemical groups on either the propionic acid derivative or the amine can physically block the reaction site, slowing down the reaction or preventing it altogether.[3]

  • Suboptimal Reagent Stoichiometry: The molar ratios of reactants are crucial. A common starting point is a slight excess of the acid and coupling reagents relative to the amine.[2]

  • Incorrect Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the outcome. Most couplings are performed between 0 °C and room temperature.[2][]

Problem: I'm observing significant side product formation. How can I minimize this?

Side reactions are common in amide coupling and can often be mitigated with careful adjustments.

  • N-acylurea Formation: When using carbodiimide (B86325) reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unable to react further.[5] Adding a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure can suppress this side reaction by forming a more stable active ester.[5][6]

  • Epimerization/Racemization: If the propionic acid derivative has a chiral center, racemization can occur, especially at higher temperatures. Using additives like HOBt or 7-aza-1-hydroxybenzotriazole (HOAt) can minimize this.[7][8] Urionium/aminium-based reagents like HATU are known to be very effective at suppressing racemization.[7]

  • Guanidinylation: With uronium/aminium reagents like HBTU or HATU, an excess of the coupling reagent can react with the free amine, leading to a capped guanidinium (B1211019) side product. It is important to use these reagents in appropriate molar amounts relative to the carboxylic acid.[8]

Problem: The purification of my final this compound derivative is difficult due to its high polarity. What are the best purification strategies?

Purifying polar compounds can be challenging, but several chromatographic techniques can be effective.

  • Normal-Phase Chromatography: While standard silica (B1680970) gel can be used, highly polar compounds may streak or fail to elute. Using highly polar solvent systems, such as dichloromethane/methanol with a small amount of triethylamine, can improve separation.[9]

  • Reversed-Phase Chromatography (RPC): This is often a good alternative. For very polar compounds that elute in the solvent front on standard C18 columns, other techniques may be necessary.[9][10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[9][11] It uses a polar stationary phase with a mobile phase that has a high concentration of a water-miscible organic solvent.[9]

  • Ion-Exchange Chromatography (IEC): If your this compound derivative has a basic nitrogen, strong cation exchange (SCX) can be a powerful purification tool to capture the product and wash away neutral impurities.[10]

  • Recrystallization: For solid amides, recrystallization can be a highly effective purification method, avoiding the need for chromatography. Solvents like ethanol, acetone, or acetonitrile (B52724) are often good choices.[12]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent for my synthesis?

The choice depends on factors like the steric hindrance of your substrates, the risk of racemization, and the desired reaction speed.

  • Carbodiimides (EDC, DCC): These are cost-effective and widely used. EDC is advantageous for solution-phase synthesis because its urea (B33335) byproduct is water-soluble and easily removed during aqueous workup.[8] They often require an additive like HOBt to improve efficiency and reduce side reactions.[5]

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are highly reactive and efficient, especially for challenging or sterically hindered couplings.[7] HATU is generally considered superior to HBTU as it leads to faster reactions with very low racemization due to the incorporation of HOAt.[7]

  • Phosphonium Salts (PyBOP): These are also very effective, but the generation of carcinogenic HMPA as a byproduct from the original BOP reagent has led to the development of safer alternatives like PyBOP.[7]

Q2: How can I effectively monitor the progress of my reaction?

Monitoring the reaction is key to determining the optimal reaction time and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy method to visualize the consumption of starting materials and the formation of the product.[13] A co-spot of the starting material and the reaction mixture is recommended. Stains like potassium permanganate (B83412) may be necessary if the compounds are not UV-active.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that provides both separation and structural information, allowing for unambiguous confirmation of product formation and identification of side products in less than a minute for some methods.[2]

Q3: Which solvents are typically recommended for amide bond formation?

The ideal solvent should dissolve all reactants and be anhydrous. Common choices include:

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

Using anhydrous solvents is critical to prevent the hydrolysis of activated intermediates.[2]

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Reagent ClassExampleRelative ReactivityRacemization RiskKey Side Reactions / Byproducts
CarbodiimideEDC, DCCModeratePotential (Minimized with HOBt)N-acylurea formation; DCU byproduct (DCC) can be hard to remove.[5][8]
Uronium/AminiumHBTUHighMinimalGuanidinylation of amine.[7]
Uronium/AminiumHATUVery HighVery LowMinimal side reactions reported.[7]
PhosphoniumPyBOPHighMinimalByproducts are generally manageable.

Table 2: Typical Stoichiometry for HATU-Mediated Coupling

ReagentMolar Equivalents (Relative to Limiting Reagent)Purpose
Carboxylic Acid1.0 - 1.5Drives reaction to completion.[2]
Amine1.0Often the limiting reagent.
HATU1.0 - 1.5Ensures complete activation of the carboxylic acid.[2]
Non-nucleophilic Base (e.g., DIPEA)2.0 - 3.0Neutralizes acid byproducts and facilitates the reaction.[2]

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis using HATU

This protocol describes a standard procedure for the coupling of a propionic acid derivative with a primary or secondary amine.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the propionic acid derivative (1.1 equivalents) in anhydrous DMF or DCM.

  • Activation: Add HATU (1.1 equivalents) to the solution, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Coupling: Add the amine (1.0 equivalent) to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-16 hours).[2]

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography, recrystallization, or HPLC as needed.[2]

Visualizations

G start Low Yield Observed check_purity Verify Starting Material Purity & Purity start->check_purity Initial Checks check_reagents Assess Coupling Reagent & Base Quality check_purity->check_reagents optimize_stoich Optimize Reactant Stoichiometry check_reagents->optimize_stoich If Reagents OK change_reagent Select Alternative Coupling Reagent check_reagents->change_reagent Degraded screen_solvents Screen Solvents (DMF, DCM, ACN) optimize_stoich->screen_solvents Optimization Loop adjust_temp Adjust Temperature (0°C to RT) screen_solvents->adjust_temp monitor Monitor by LC-MS/TLC adjust_temp->monitor change_reagent->optimize_stoich monitor->optimize_stoich Stalled or Side Products success Yield Optimized monitor->success Complete

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway ligand This compound-Based Kinase Inhibitor rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->rtk Inhibits pi3k PI3K rtk->pi3k Activates akt Akt/PKB pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation Promotes

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a kinase inhibitor.

References

Managing temperature fluctuations in propionamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with propionamide reactions. The information is designed to help manage temperature fluctuations and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of temperature-related problems in my this compound reaction?

A1: Suboptimal temperature control can manifest in several ways. Common indicators include:

  • Lower than expected yield: The reaction may not proceed to completion if the temperature is too low, or side reactions may dominate at excessively high temperatures.

  • Presence of impurities: Unexpected peaks in your analytical data (e.g., HPLC, GC-MS) often point to the formation of byproducts, which is frequently influenced by temperature.

  • Inconsistent results between batches: Poor temperature control is a major cause of variability in experimental outcomes.

  • Reaction stalling or proceeding too rapidly: A reaction that does not progress or happens too quickly can be a sign of incorrect temperature.

Q2: What is the general effect of temperature on the yield and purity of this compound?

A2: Temperature has a direct impact on both the rate of reaction and the formation of byproducts. Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to the formation of unwanted side products or decomposition of the desired product, which will decrease both yield and purity. Finding the optimal temperature is key to maximizing the yield of pure this compound.

Q3: What are the primary methods for synthesizing this compound, and what are the recommended temperature ranges?

A3: There are two primary methods for synthesizing this compound, each with its own temperature considerations:

  • From Propionic Acid and Ammonia (B1221849): This is a condensation reaction. The process typically involves two temperature stages. Initially, propionic acid is reacted with ammonia at a lower temperature, around 140°C, to form ammonium (B1175870) propionate. The temperature is then raised to 210-220°C to dehydrate the ammonium salt to this compound.[1] A broader temperature range of 80-210°C for the reaction has also been reported.[2]

  • From Propionyl Chloride and Ammonia: This reaction is typically faster and more exothermic. It is often carried out at cooler temperatures to control the reaction rate and minimize side reactions. A common approach is to run the reaction at room temperature (around 20°C) or even in an ice bath to keep the mixture cool.[3]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Reaction temperature is too low. For the propionic acid method, ensure the dehydration temperature reaches at least 210°C to effectively remove water. For the propionyl chloride method at room temperature, consider gently warming the reaction if it is proceeding too slowly, but monitor closely for byproduct formation.
Reaction temperature is too high. Excessive heat can lead to the formation of nitriles (propanenitrile) through dehydration of the amide, or other degradation byproducts. Reduce the reaction temperature and consider a more gradual heating profile.
Incomplete reaction. Increase the reaction time. For the propionic acid method, holding the reaction at the dehydration temperature for 1-2 hours is recommended.[1] For the propionyl chloride method, ensure the reagents are thoroughly mixed and allowed to react for a sufficient duration.
Loss of volatile reactants or products. If using an open system at high temperatures, volatile reactants like ammonia can escape. Ensure your reaction is conducted in a sealed or reflux system to prevent loss of material.

Issue 2: High Levels of Impurities

Potential Cause Troubleshooting Steps
Formation of propanenitrile. This is a common byproduct at high temperatures due to the dehydration of this compound. Lower the reaction temperature and consider using a milder dehydrating agent if applicable to your specific protocol.
Hydrolysis of propionyl chloride. If using the propionyl chloride method with aqueous ammonia, the acyl chloride can react with water to form propionic acid. This is an exothermic reaction that can be minimized by keeping the reaction temperature low (e.g., using an ice bath) and adding the propionyl chloride slowly to the ammonia solution.
Residual starting materials. If the reaction has not gone to completion, you will have unreacted starting materials. Optimize the reaction time and temperature to drive the reaction to completion. Ensure the stoichiometry of your reactants is correct.
Improper crystallization/purification temperature. The temperature at which you crystallize your product can significantly affect its purity. Cooling the solution too quickly can trap impurities within the crystal lattice. Allow for slow, controlled cooling to obtain purer crystals.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from Propionic Acid and Ammonia

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a distillation apparatus, add propionic acid.

  • Ammonium Salt Formation: While stirring, introduce ammonia gas into the propionic acid. The reaction is exothermic, and the temperature will rise. Continue the addition of ammonia until the temperature reaches approximately 140°C, at which point the propionic acid will have been converted to ammonium propionate.[1]

  • Dehydration: Stop the flow of ammonia and increase the temperature of the reaction mixture. Maintain the temperature between 210-220°C for 1-2 hours to drive off water and form propanamide.[1]

  • Workup: Cool the reaction mixture to 80-180°C before carefully pouring out the crude product.[2] The crude this compound can then be purified by recrystallization from a suitable solvent such as ethanol.[1]

Protocol 2: Synthesis of this compound from Propionyl Chloride and Ammonia

  • Reaction Setup: In a flask, place a solution of aqueous ammonia. It is advisable to cool the flask in an ice bath to manage the exothermic nature of the reaction.

  • Addition of Propionyl Chloride: While vigorously stirring the ammonia solution, slowly add propionyl chloride dropwise. Maintain a cool temperature throughout the addition to minimize the hydrolysis of the propionyl chloride.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature for approximately 30 minutes to ensure the reaction goes to completion.

  • Workup: The resulting mixture can be concentrated to remove excess water and ammonia. The remaining residue, containing this compound, can be purified by recrystallization.

Data Presentation

Table 1: General Effect of Temperature on this compound Synthesis

Temperature RangeExpected Outcome (Yield)Expected Outcome (Purity)Common Byproducts
Low (e.g., < 80°C for propionic acid method) LowHigh (mostly unreacted starting material)-
Optimal (e.g., 210-220°C for propionic acid method) HighHighTrace amounts of propanenitrile
High (e.g., > 230°C for propionic acid method) DecreasingDecreasingPropanenitrile, degradation products

Note: This table provides a generalized representation. Optimal temperatures should be determined experimentally for each specific setup.

Visualizations

Reaction_Pathway_Propionic_Acid Propionic_Acid Propionic Acid Ammonium_Propionate Ammonium Propionate Propionic_Acid->Ammonium_Propionate   + NH3 (approx. 140°C) Ammonia Ammonia Ammonia->Ammonium_Propionate This compound This compound Ammonium_Propionate->this compound   Heat (210-220°C) - H2O Water Water

Caption: Reaction pathway for this compound synthesis from propionic acid.

Troubleshooting_Logic Start Problem Observed Low_Yield Low Yield Start->Low_Yield High_Impurity High Impurity Start->High_Impurity Temp_Too_Low Temp Too Low? Low_Yield->Temp_Too_Low Temp_Too_High_Impurity Temp Too High? High_Impurity->Temp_Too_High_Impurity Temp_Too_High_Yield Temp Too High? Temp_Too_Low->Temp_Too_High_Yield No Increase_Temp Increase Temperature Temp_Too_Low->Increase_Temp Yes Decrease_Temp_Yield Decrease Temperature Temp_Too_High_Yield->Decrease_Temp_Yield Yes Check_Time Increase Reaction Time Temp_Too_High_Yield->Check_Time No Decrease_Temp_Impurity Decrease Temperature Temp_Too_High_Impurity->Decrease_Temp_Impurity Yes Check_Cooling Slow Down Cooling/Crystallization Temp_Too_High_Impurity->Check_Cooling No

Caption: Troubleshooting logic for common this compound reaction issues.

References

Propionamide Synthesis Scale-Up: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scalable synthesis of propionamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this compound synthesis from the laboratory to pilot and industrial scales.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound production suitable for scaling up?

A1: Several synthetic routes for this compound exist, with varying suitability for large-scale production. The most common methods include:

  • From Propionic Acid and Ammonia (B1221849)/Ammonium (B1175870) Hydroxide (B78521): This is a direct and atom-economical method. A Chinese patent (CN104987297A) describes a process reacting propionic acid with ammonium hydroxide at elevated temperatures (80-210 °C), followed by distillation and recrystallization to yield the final product.[1] This method avoids the use of more hazardous reagents.

  • From Propionyl Chloride and Ammonia: This reaction is typically fast and high-yielding on a lab scale. A mixture of propionyl chloride and aqueous ammonia can produce this compound with good yield.[2] However, the handling of propionyl chloride, which is corrosive and moisture-sensitive, can pose challenges on a larger scale.[1]

  • From other Propionic Acid Derivatives: Propionic acid esters or anhydrides can also be used, but these routes may be less economical due to the cost of starting materials.[1]

Q2: What are the primary challenges when scaling up this compound synthesis?

A2: Scaling up this compound synthesis introduces several challenges not always apparent at the lab scale. These include:

  • Heat Transfer: Amidation reactions are often exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3][4] This can lead to temperature gradients, localized overheating, and an increased risk of runaway reactions.

  • Mass Transfer and Mixing: Achieving uniform mixing in large reactors is more difficult. Poor mixing can result in localized concentration gradients, leading to the formation of by-products and reducing the overall yield and purity of this compound.[5]

  • Safety: Handling large quantities of reactants like ammonia or propionyl chloride requires stringent safety protocols and specialized equipment to manage potential spills, off-gassing, and exothermic events.[6][7][8]

  • Product Isolation and Purification: Techniques like distillation and recrystallization need to be optimized for larger volumes to ensure efficient separation and high purity of the final product.[1]

Q3: What are the expected by-products in this compound synthesis, and how do they change with scale?

A3: The by-product profile can be influenced by the synthetic route and reaction conditions. In the synthesis from propionic acid and ammonia, unreacted starting materials are the primary impurities. At higher temperatures, dehydration of this compound to propionitrile (B127096) can occur. When scaling up, inefficient heat and mass transfer can exacerbate the formation of such by-products.

Troubleshooting Guide

Low Yield

Issue: The final yield of this compound is significantly lower than expected after scaling up the reaction.

Potential Cause Recommended Solution
Incomplete Reaction - Optimize Reaction Time and Temperature: Monitor the reaction progress using analytical techniques like HPLC or GC to ensure completion. The reaction of propionic acid and ammonium hydroxide may require holding the temperature between 80-210°C for 0.5-10 hours.[1] - Ensure Proper Stoichiometry: Carefully control the molar ratio of reactants.
By-product Formation - Improve Temperature Control: Utilize a jacketed reactor with an efficient cooling system to maintain a uniform temperature and prevent localized overheating, which can lead to degradation or side reactions.[4] - Enhance Mixing: Use appropriate agitation (e.g., mechanical stirrers with baffles) to ensure a homogeneous reaction mixture.
Product Loss During Work-up - Optimize Distillation: Use fractional distillation under reduced pressure to effectively separate this compound from lower-boiling impurities and unreacted starting materials.[1] - Refine Recrystallization: Select an appropriate solvent system for recrystallization to maximize recovery. Solvents like ethanol, acetone, or toluene, or mixtures thereof, can be effective.[1]
Low Purity

Issue: The isolated this compound does not meet the required purity specifications.

Potential Cause Recommended Solution
Presence of Unreacted Starting Materials - Drive the Reaction to Completion: As with low yield, ensure sufficient reaction time and optimal temperature. Consider a slight excess of one reactant if it can be easily removed during purification. - Efficient Purification: Optimize the distillation and recrystallization steps to effectively remove starting materials.
Formation of Side-Products (e.g., Propionitrile) - Precise Temperature Control: Avoid excessive temperatures that can promote the dehydration of this compound.
Contamination from Equipment - Thorough Cleaning Procedures: Ensure reactors and all associated equipment are thoroughly cleaned and dried before use to prevent cross-contamination.

Data Presentation

Table 1: Representative Scale-Up Data for this compound Synthesis

The following table is based on data from patent CN104987297A for the synthesis of this compound from propionic acid and ammonium hydroxide.

Parameter Lab Scale (Conceptual) Pilot Scale (242 g Product) [1]
Reactants Propionic Acid, Ammonium HydroxidePropionic Acid, Ammonium Hydroxide
Reaction Temperature 80 - 210 °C80 - 210 °C
Reaction Time 0.5 - 10 hours0.5 - 10 hours
Scale of Product Grams242 g
Yield >80% (typical lab scale)60.5%
Purity >99% (after purification)>99% (after purification)

Note: The yield at the pilot scale may be lower than in the lab due to the initial challenges of process optimization at a larger scale. Further optimization of parameters at the pilot scale would likely improve the yield.

Experimental Protocols

Key Experiment: Pilot-Scale Synthesis of this compound from Propionic Acid and Ammonium Hydroxide

This protocol is adapted from the procedure described in patent CN104987297A.[1]

Materials:

  • Propionic acid

  • Ammonium hydroxide solution

  • Ethanol (95%) for recrystallization

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, temperature probe, and a rectifying column.

  • Heating/cooling system for the reactor jacket.

  • Vacuum distillation apparatus.

  • Filtration equipment.

  • Drying oven.

Procedure:

  • Charging the Reactor: At room temperature, charge the reactor with propionic acid and ammonium hydroxide. The effective content ratio of propionic acid to ammonium hydroxide should be in the range of 68.5%-89.7% to 31.5%-10.3%.

  • Reaction:

    • Begin stirring the mixture.

    • Gradually heat the reactor to a temperature between 80-210 °C.

    • During the heating phase, aqueous solution will be distilled off and collected via the rectifying column.

    • Maintain the reaction temperature for 0.5 to 10 hours to drive the amidation reaction to completion.

  • Cooling and Isolation of Crude Product:

    • After the reaction is complete, cool the mixture to a temperature between 80-180 °C.

    • Discharge the crude this compound from the reactor.

  • Purification:

    • Distillation: Purify the crude product by vacuum distillation.

    • Recrystallization: Dissolve the distilled this compound in a suitable amount of 95% ethanol. Allow the solution to cool to induce crystallization.

    • Filtration and Drying: Collect the crystals by filtration and dry them in an oven at 50-60 °C to obtain the final, high-purity this compound.

Mandatory Visualization

Troubleshooting_Propionamide_Synthesis start Start: Low Yield or Purity in Scale-Up check_reaction Incomplete Reaction? start->check_reaction check_byproducts By-product Formation? check_reaction->check_byproducts No optimize_conditions Optimize Reaction Time & Temperature Ensure Proper Stoichiometry check_reaction->optimize_conditions Yes check_workup Product Loss During Work-up? check_byproducts->check_workup No improve_mixing Improve Mixing and Heat Transfer check_byproducts->improve_mixing Yes optimize_purification Optimize Distillation & Recrystallization check_workup->optimize_purification Yes end_reassess Re-evaluate Process Parameters check_workup->end_reassess No end_success Successful Scale-Up: High Yield & Purity optimize_conditions->end_success improve_mixing->end_success optimize_purification->end_success

Caption: Troubleshooting workflow for scaling up this compound synthesis.

Propionamide_Synthesis_Workflow start Start: Reactant Charging reaction Amidation Reaction (80-210 °C, 0.5-10 h) start->reaction distillation Removal of Water reaction->distillation Continuous cooling Cooling to 80-180 °C reaction->cooling distillation->reaction crude_isolation Crude Product Isolation cooling->crude_isolation purification Purification crude_isolation->purification vac_dist Vacuum Distillation purification->vac_dist recrystallization Recrystallization vac_dist->recrystallization filtration_drying Filtration & Drying recrystallization->filtration_drying final_product Final Product: High-Purity this compound filtration_drying->final_product

Caption: Experimental workflow for pilot-scale this compound synthesis.

References

Identifying and characterizing impurities in propionamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in propionamide.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound?

Impurities in this compound can originate from various stages of the manufacturing process, storage, and degradation.[1] The primary sources include:

  • Synthesis Process: Impurities can arise from starting materials, by-products of the reaction, intermediates, and reagents used during synthesis.[1][2] Common synthesis routes for this compound involve the amidation of propionic acid or the reaction of propionyl chloride with ammonia.[3][4]

  • Degradation: this compound can degrade under stress conditions such as exposure to acid, base, heat, light, or oxidizing agents, forming degradation products.[1][5]

  • Storage: Improper storage conditions can lead to the formation of degradation impurities over time.[1]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process may remain in the final product.[1]

Q2: What specific types of impurities should I anticipate in my this compound sample?

Based on common synthesis methods, you should look for the following types of organic impurities:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Propionic acid, ammonium (B1175870) propionate.[6]

    • By-products: Compounds formed from side reactions. For instance, the Hofmann rearrangement of this compound can produce ethylamine.[6]

    • Reagents and Catalysts: Any reagents, ligands, or catalysts used in the synthesis process.[7]

  • Degradation Products: These are compounds formed when the drug substance is subjected to stress conditions. Their structures must be elucidated through techniques like LC-MS and NMR.[8][9]

Q3: Which analytical techniques are most effective for profiling this compound impurities?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[2]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are the primary techniques for separating, detecting, and quantifying non-volatile organic impurities.[1][10]

  • Gas Chromatography (GC): This technique is ideal for the analysis of volatile organic impurities, such as residual solvents.[1]

  • Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS, GC-MS), MS provides molecular weight information and structural details of impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of unknown impurities after they have been isolated.[10][12]

  • Infrared (IR) Spectroscopy: IR can help identify functional groups present in the impurity's structure.[12][13]

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Q1: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting) for the main this compound peak. What are the likely causes and solutions?

Poor peak shape can compromise the accuracy of quantification. The most common causes are related to column issues or interactions with the stationary phase.

  • Issue: Peak Tailing

    • Possible Cause 1: Column Overload. Injecting too much sample can saturate the column, leading to broad, tailing peaks.[14]

    • Solution: Dilute the sample or reduce the injection volume.[14]

    • Possible Cause 2: Secondary Interactions. Active sites on the silica (B1680970) packing material can interact with the amide group of this compound, causing tailing.

    • Solution: Use a well-deactivated, end-capped column. Adjust the mobile phase pH or add a competing base (e.g., triethylamine) in small quantities to mask the active sites.

    • Possible Cause 3: Column Contamination. Accumulation of strongly retained compounds from previous injections can create active sites at the column inlet.[15]

    • Solution: Use a guard column to protect the analytical column and replace it regularly.[15] Flush the column with a strong solvent to remove contaminants.

  • Issue: Peak Fronting

    • Possible Cause 1: Column Overload. Similar to tailing, injecting a sample concentration that is too high can lead to fronting.

    • Solution: Dilute the sample.

    • Possible Cause 2: Incompatible Injection Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to distort and front.

    • Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.[14]

Q2: I am observing unexpected peaks in my this compound HPLC chromatogram. How should I proceed to identify them?

A systematic approach is crucial for identifying unknown peaks. The workflow below outlines the recommended steps.

Troubleshooting Logic for Unexpected HPLC Peaks A Unexpected Peak Detected B Step 1: Verify System Integrity A->B C Inject Blank (Mobile Phase) Is the peak present? B->C D Peak is a system artifact (Ghost Peak, Contaminant) C->D Yes E Peak originates from the sample C->E No F Step 2: Characterize the Impurity E->F G Couple HPLC to Mass Spectrometer (LC-MS) F->G H Obtain Mass-to-Charge (m/z) Ratio G->H I Compare m/z with potential process-related & degradation impurities H->I J Step 3: Confirm Structure I->J K Isolate impurity using preparative HPLC J->K L Perform Structural Elucidation (NMR, HRMS) K->L M Structure Confirmed L->M General Workflow for Impurity Identification A Receive this compound Sample B Perform Initial Analysis (e.g., HPLC-UV) A->B C Are impurities detected above the identification threshold? B->C D No further action needed (Report results) C->D No E Proceed with Identification C->E Yes F LC-MS Analysis E->F G GC-MS Analysis (for volatiles) E->G H Obtain Mass & Fragmentation Data F->H G->H I Propose Putative Structures H->I J Isolate Impurity (Prep-HPLC or SFC) I->J K Structural Elucidation (NMR, HRMS, IR) J->K L Confirm Structure & Quantify K->L

References

Strategies to improve reaction kinetics of propionamide hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propionamide hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving reaction kinetics. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and what are its typical products?

This compound hydrolysis is a chemical reaction in which a water molecule cleaves the amide bond of this compound. This reaction breaks the this compound down into propanoic acid and ammonia (B1221849).[1][2][3] However, the final products in the solution depend on the pH of the reaction medium.

  • Acidic Conditions: The reaction yields propanoic acid and ammonium (B1175870) ions (NH₄⁺), as the ammonia formed is protonated by the acid.[4][5]

  • Basic (Alkaline) Conditions: The reaction produces propanoate salt (e.g., sodium propanoate if NaOH is used) and ammonia (NH₃).[1][2][4]

Q2: My this compound hydrolysis reaction is proceeding very slowly. What are the primary strategies to increase the reaction rate?

Amides are generally resistant to hydrolysis in plain water, even with heating.[1][3][4] To improve the kinetics, you can implement one or more of the following strategies:

  • Introduce a Catalyst: Both acids and bases are effective catalysts.[1][3][4] Strong acids like HCl or H₂SO₄[6] or strong bases like NaOH[7] significantly accelerate the reaction.

  • Increase the Reaction Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus speeding up the reaction.[8] For enzymatic hydrolysis, there is an optimal temperature beyond which the enzyme may denature.[9]

  • Adjust the pH: The rate of hydrolysis is highly pH-dependent. Moving to a more strongly acidic (e.g., pH < 5) or strongly alkaline (e.g., pH > 10) condition will generally increase the rate.[10]

  • Consider Alternative Catalysts: For specific applications, consider using metal-ion catalysts[11][12] or enzymes (amidases), which can offer high specificity and operate under milder conditions.[9][13]

Q3: How does an acid catalyst work to speed up the hydrolysis?

In acid-catalyzed hydrolysis, the first step involves the protonation of the amide's carbonyl oxygen.[6][14][15] This protonation makes the carbonyl carbon significantly more electrophilic (electron-deficient) and thus more susceptible to nucleophilic attack by a water molecule.[16] The process continues through a tetrahedral intermediate, eventually leading to the cleavage of the C-N bond and regeneration of the acid catalyst.[6]

Q4: What is the mechanism for base-catalyzed hydrolysis?

In base-catalyzed hydrolysis, a strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the carbonyl carbon of the amide.[7] This forms a tetrahedral intermediate. Subsequently, the C-N bond breaks, expelling the amide ion (RNH⁻) as a leaving group. This is typically the rate-limiting step because the amide ion is a very poor leaving group. The reaction is driven forward by a rapid, irreversible acid-base reaction between the carboxylic acid formed and the strongly basic amide ion.[17]

Troubleshooting Guide

Problem: The reaction rate is unacceptably slow even with an acid/base catalyst.

Potential CauseSuggested Solution
Insufficient Temperature Gradually increase the reaction temperature. For many acid/base-catalyzed hydrolyses, heating under reflux is common.[18] Monitor for any potential side reactions or degradation of products at higher temperatures.
Catalyst Concentration Too Low Increase the concentration of the acid or base catalyst. The reaction is typically first-order with respect to the catalyst concentration in dilute solutions.[19]
Inappropriate Solvent The solvent can influence reaction kinetics. While water is the reactant, co-solvents can be used. Note that adding organic solvents like ethylene (B1197577) glycol can sometimes decrease the rate of acid hydrolysis. Ensure your solvent system is appropriate for your specific reaction.
Product Inhibition In some catalytic systems, particularly enzymatic ones, the accumulation of products can inhibit the catalyst's activity.[9] If suspected, consider strategies for in-situ product removal.[20]

Data & Experimental Protocols

Table 1: Influence of Temperature on Acid Hydrolysis Rate Constant (k) of this compound

This table summarizes representative data on how the second-order rate constant (k) for the acid hydrolysis of this compound in a water-ethylene (B12542467) glycol medium changes with temperature.

Temperature (°C)Rate Constant, k (L·mol⁻¹·s⁻¹)
251.58 x 10⁻⁵
355.25 x 10⁻⁵
4515.8 x 10⁻⁵
5543.7 x 10⁻⁵
65112 x 10⁻⁵

Data derived from studies on acetamide (B32628) and this compound hydrolysis, illustrating the general trend.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

This protocol describes a general procedure for performing the acid-catalyzed hydrolysis of this compound in a laboratory setting.

Materials:

  • This compound

  • 1.0 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve a known quantity of this compound in deionized water.

  • Acid Addition: Add an equimolar amount of 1.0 M hydrochloric acid to the flask. The initial concentrations of both the amide and the acid can be set to 0.1 M.

  • Setup: Place a magnetic stir bar in the flask and attach a reflux condenser. Secure the flask in a heating mantle.

  • Reaction: Heat the mixture to a desired temperature (e.g., 65°C) and maintain it under reflux with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals. The concentration of ammonia or propanoic acid can be determined using methods such as titration, HPLC, or NMR spectroscopy.

  • Completion & Workup: Once the reaction has reached completion (as determined by monitoring), cool the flask to room temperature. The resulting solution will contain propanoic acid and ammonium chloride.[5]

Visualizations

G start Slow this compound Hydrolysis Rate check_cat Is a Catalyst Being Used? start->check_cat check_temp Is Temperature Sufficiently High? check_ph Is pH Optimal for Catalysis (Acidic/Basic)? check_temp->check_ph Yes increase_temp Increase Temperature (e.g., apply reflux) check_temp->increase_temp No check_cat->check_temp Yes add_cat Add Catalyst (e.g., H₂SO₄ or NaOH) check_cat->add_cat No adjust_ph Adjust pH to Strongly Acidic or Basic check_ph->adjust_ph No consider_alt Consider Alternative Catalysts (Enzymatic, Metal-ion) check_ph->consider_alt Yes increase_temp->check_ph add_cat->check_temp adjust_ph->consider_alt end Improved Reaction Kinetics consider_alt->end G cluster_reactants Reactants cluster_products Products This compound This compound Protonation 1. Protonation of Carbonyl Oxygen This compound->Protonation H3O H₃O⁺ (Acid Catalyst) H3O->Protonation ActivatedAmide Protonated Amide (More Electrophilic) Protonation->ActivatedAmide NucleophilicAttack 2. Nucleophilic Attack by H₂O ActivatedAmide->NucleophilicAttack TetrahedralInt Tetrahedral Intermediate NucleophilicAttack->TetrahedralInt ProtonTransfer 3. Proton Transfer TetrahedralInt->ProtonTransfer LeavingGroupFormation Amine converted to Good Leaving Group (NH₃) ProtonTransfer->LeavingGroupFormation Elimination 4. Elimination of NH₃ LeavingGroupFormation->Elimination PropanoicAcid Propanoic Acid Elimination->PropanoicAcid NH4 Ammonium Ion (NH₄⁺) Elimination->NH4

References

Validation & Comparative

Propionamide vs. Acetamide: A Comprehensive Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed guide for researchers, scientists, and drug development professionals outlining the key differences in the physicochemical, reactive, and biological properties of propionamide and acetamide (B32628). This document provides a comparative analysis supported by experimental data and established protocols to inform research and development decisions.

Introduction

This compound and acetamide are simple primary amides derived from propionic acid and acetic acid, respectively. While structurally similar, the addition of a single methylene (B1212753) group in this compound results in distinct physicochemical, reactive, and biological properties. Understanding these differences is crucial for their application in various fields, including organic synthesis, as solvents, and in the development of pharmaceuticals. This guide presents a comprehensive comparison of these two compounds, supported by quantitative data and detailed experimental methodologies.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of this compound and acetamide are summarized in the table below. These properties influence their behavior in different chemical and biological systems.

PropertyThis compoundAcetamide
Molecular Formula C₃H₇NOC₂H₅NO
Molecular Weight 73.09 g/mol 59.07 g/mol
Melting Point 79-81 °C[1]81 °C[2][3]
Boiling Point 213 °C[1]222 °C[2][3]
Water Solubility Very soluble2000 g/L (highly soluble)[2]
pKa ~16.6~15.1-16.75[2]
Density 1.042 g/mL1.159 g/cm³[2]

Chemical Reactivity

Hydrolysis

Both this compound and acetamide undergo hydrolysis under acidic or basic conditions to yield their corresponding carboxylic acids and ammonia (B1221849) (or ammonium (B1175870) salts). The rate of hydrolysis is a key factor in their stability and reactivity.

A study on the acid hydrolysis of acetamide and this compound in water-ethylene (B12542467) glycol mixtures demonstrated that both reactions are retarded by an increasing glycol content.[4] The study also indicated that the thermodynamic parameters of activation are higher for this compound hydrolysis compared to acetamide hydrolysis, suggesting that under these conditions, this compound hydrolyzes more slowly.[4]

For acetamide in aqueous solutions at 25°C, the acid and base-catalyzed hydrolysis rate constants have been reported as 8.36 x 10⁻⁶ M⁻¹s⁻¹ and 4.71 x 10⁻⁵ M⁻¹s⁻¹, respectively.[2] This corresponds to a very long half-life of approximately 3,950 years at a neutral pH of 7, indicating high stability under neutral conditions.[2]

Hofmann Rearrangement

As primary amides, both this compound and acetamide can undergo the Hofmann rearrangement. This reaction converts the amide into a primary amine with one less carbon atom via an isocyanate intermediate when treated with bromine and a strong base.[5] this compound, upon undergoing this rearrangement, produces ethylamine, while acetamide yields methylamine.[1][6] The efficiency of this reaction can be influenced by the specific reaction conditions and the nature of the alkyl group.

Hofmann_Rearrangement cluster_this compound This compound Pathway cluster_Acetamide Acetamide Pathway This compound This compound (CH₃CH₂CONH₂) Prop_Isocyanate Ethyl Isocyanate (CH₃CH₂NCO) This compound->Prop_Isocyanate + Br₂/NaOH Ethylamine Ethylamine (CH₃CH₂NH₂) Prop_Isocyanate->Ethylamine + H₂O Acetamide Acetamide (CH₃CONH₂) Acet_Isocyanate Methyl Isocyanate (CH₃NCO) Acetamide->Acet_Isocyanate + Br₂/NaOH Methylamine Methylamine (CH₃NH₂) Acet_Isocyanate->Methylamine + H₂O

Figure 1: Hofmann rearrangement of this compound and acetamide.

Biological Properties

Toxicity

The acute toxicity of this compound and acetamide is generally considered to be low. The median lethal dose (LD50) provides a quantitative measure of acute toxicity.

CompoundTest AnimalRoute of AdministrationLD50
This compoundRatInhalation (LCLo)8000 ppm[7]
AcetamideRatOral7000 mg/kg[8][9][10]
AcetamideMouseOral12900 mg/kg[8][9][10]

It is important to note that acetamide is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans based on sufficient evidence in experimental animals.[2] Long-term exposure to acetamide has been shown to induce liver tumors in rats.[11][12]

Metabolism

The metabolic pathways of this compound and acetamide differ due to their distinct carbon skeletons.

Acetamide Metabolism: In vivo studies suggest that acetamide can be metabolized into acetate (B1210297).[2] This acetate can then enter the general metabolic pool, for instance, by being converted to acetyl-CoA, which is a central molecule in cellular metabolism. A proposed metabolic pathway involves the hydrolysis of acetamide to acetic acid and ammonia.[13]

This compound Metabolism: this compound is expected to be hydrolyzed to propionic acid. Propionic acid metabolism involves its conversion to propionyl-CoA.[10] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the citric acid cycle.[10]

Metabolism_Comparison cluster_this compound This compound Metabolism cluster_acetamide Acetamide Metabolism This compound This compound PropionicAcid Propionic Acid This compound->PropionicAcid Hydrolysis PropionylCoA Propionyl-CoA PropionicAcid->PropionylCoA Activation MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Carboxylation SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Isomerization CitricAcidCycle_P Citric Acid Cycle SuccinylCoA->CitricAcidCycle_P Acetamide Acetamide AceticAcid Acetic Acid Acetamide->AceticAcid Hydrolysis AcetatePool Acetate Pool AceticAcid->AcetatePool AcetylCoA Acetyl-CoA CitricAcidCycle_A Citric Acid Cycle AcetylCoA->CitricAcidCycle_A AcetatePool->AcetylCoA Activation

Figure 2: Simplified metabolic pathways of this compound and acetamide.

Experimental Protocols

Determination of Melting Point

A standard method for determining the melting point of an organic solid involves using a melting point apparatus.

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated slowly, at a rate of approximately 1-2 °C per minute near the expected melting point.

  • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.[11]

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a substance can be determined using the flask method, as described in OECD Guideline 105.[2][4][12][14]

  • An excess amount of the solid is added to a known volume of water in a flask.

  • The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium.

  • The saturated solution is then separated from the undissolved solid by centrifugation or filtration.

  • The concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., chromatography, spectroscopy).

Solubility_Workflow start Start: Solubility Determination add_excess Add excess solid to water start->add_excess agitate Agitate at constant temperature to reach equilibrium add_excess->agitate separate Separate solid and liquid phases (centrifuge/filter) agitate->separate analyze Analyze concentration of dissolved substance in the liquid phase separate->analyze end End: Determine Water Solubility analyze->end

Figure 3: Workflow for determining water solubility via the flask method.
Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined accurately using potentiometric titration.

  • A known concentration of the amide is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • A calibrated pH electrode is immersed in the solution.

  • A standard solution of a strong acid or base is added in small, known increments.

  • The pH of the solution is recorded after each addition.

  • The equivalence point of the titration is determined from the titration curve (pH vs. volume of titrant). The pKa is the pH at which half of the amide is in its protonated or deprotonated form, which corresponds to the midpoint of the titration curve.[15]

Conclusion

While this compound and acetamide are closely related structurally, their properties exhibit notable differences. This compound, with its additional ethyl group, has a slightly lower boiling point and density compared to acetamide. In terms of reactivity, available data suggests that this compound hydrolyzes more slowly than acetamide under acidic conditions. Both compounds undergo the Hofmann rearrangement to produce their corresponding primary amines. Biologically, both exhibit low acute toxicity, but acetamide has been flagged as a potential carcinogen. Their metabolic pathways diverge, with this compound entering the citric acid cycle via succinyl-CoA and acetamide likely contributing to the acetate pool. This comparative guide provides essential data and protocols to aid researchers in selecting the appropriate amide for their specific applications and in understanding their potential chemical and biological behavior.

References

A Comparative Guide to the Spectroscopic Validation of Propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data used to validate the chemical structure of propionamide against two common alternatives: the structural isomer N-methylacetamide and the amino acid alanine. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the unambiguous identification and characterization of this compound in research and development settings.

Executive Summary

The structural elucidation of small organic molecules is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of a molecule's structure. This guide demonstrates how these techniques can be effectively employed to differentiate this compound from structurally similar compounds, ensuring the integrity of experimental results and the quality of synthesized materials.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound, N-methylacetamide, and alanine. These values are critical for distinguishing between these compounds.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupThis compound (cm⁻¹)N-methylacetamide (cm⁻¹)Alanine (cm⁻¹)
N-H Stretch3300-3500 (two bands, primary amide)[1]~3300 (one band, secondary amide)2500-3300 (broad, zwitterionic N-H and O-H)[2]
C=O Stretch1650-1690[1]~1650~1550-1600 (carboxylate)[2]
N-H Bend1590-1650[1]~1550~1500
C-N Stretch~1400~1300~1350

Table 2: ¹H NMR Spectroscopy Data (Chemical Shift, δ, in ppm)

Proton EnvironmentThis compound (in CDCl₃)N-methylacetamide (in CDCl₃)Alanine (in D₂O)
-CH₃ (next to C=O)-~2.0 (singlet)-
-CH₂-~2.2 (quartet)--
-CH₃ (terminal)~1.1 (triplet)-~1.5 (doublet)
-NH₂ / -NH~5.5-6.5 (broad singlet)~6.0-7.0 (broad singlet)- (exchanges with D₂O)
N-CH₃-~2.8 (doublet)-
α-CH--~3.8 (quartet)

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift, δ, in ppm)

Carbon EnvironmentThis compound (in CDCl₃)N-methylacetamide (in CDCl₃)Alanine (in D₂O)
C=O~177~172~176 (carboxylate)
-CH₂-~31--
-CH₃ (terminal)~10-~16
-CH₃ (next to C=O)-~23-
N-CH₃-~26-
α-CH--~51

Table 4: Mass Spectrometry Data (m/z)

IonThis compoundN-methylacetamideAlanine
Molecular Ion [M]⁺737389
Base Peak44 ([CONH₂]⁺)44 ([CONHCH₃]⁺)44 ([CH(NH₂)COOH]⁺ fragment)
Key Fragments58 ([M-CH₃]⁺), 29 ([CH₃CH₂]⁺)58 ([M-CH₃]⁺), 30 ([CH₃NH]⁺)74 ([M-CH₃]⁺), 45 ([COOH]⁺)

Experimental Protocols

Detailed methodologies for the acquisition of the comparative spectroscopic data are provided below. Adherence to these protocols is crucial for obtaining high-quality, reproducible results.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film):

  • Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in a minimal amount of a volatile solvent (e.g., methanol (B129727) or methylene (B1212753) chloride).

  • Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Spectral Collection: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity of atoms within the molecule.

Methodology (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

  • Spectrometer Setup: Place the NMR tube in the spectrometer's probe.

  • Shimming: Optimize the homogeneity of the magnetic field by shimming on the sample.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and record their relative abundance.

  • Data Analysis: Plot the relative abundance of ions as a function of their m/z ratio to generate a mass spectrum.

Visualizing the Analytical Workflow and Spectroscopic Comparison

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis and highlight the key distinguishing features between this compound and its alternatives.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structure Validation Sample This compound Sample Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Introduce into MS Inlet Sample->Prep_MS Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_MS Mass Spectrometer Prep_MS->Acq_MS IR_Spectrum IR Spectrum (Functional Groups) Acq_IR->IR_Spectrum NMR_Spectrum NMR Spectra (Connectivity) Acq_NMR->NMR_Spectrum MS_Spectrum Mass Spectrum (Molecular Weight & Fragmentation) Acq_MS->MS_Spectrum Validation Compare with Alternatives (N-methylacetamide, Alanine) IR_Spectrum->Validation NMR_Spectrum->Validation MS_Spectrum->Validation Conclusion Confirm this compound Structure Validation->Conclusion

Figure 1. Workflow for Spectroscopic Structure Validation.

Spectroscopic_Comparison cluster_this compound This compound cluster_n_methylacetamide N-methylacetamide cluster_alanine Alanine P_IR IR: Two N-H bands (Primary Amide) NMA_IR IR: One N-H band (Secondary Amide) P_HNMR ¹H NMR: Quartet (CH₂) & Triplet (CH₃) NMA_HNMR ¹H NMR: Two Singlets (CH₃) & Doublet (N-CH₃) P_CNMR ¹³C NMR: ~31 ppm (CH₂) & ~10 ppm (CH₃) NMA_CNMR ¹³C NMR: ~23 ppm (C=OCH₃) & ~26 ppm (N-CH₃) P_MS MS: m/z 73 (M⁺), 44 (Base Peak) NMA_MS MS: m/z 73 (M⁺), 44 (Base Peak) A_IR IR: Broad N-H/O-H & Carboxylate C=O A_HNMR ¹H NMR: Quartet (α-CH) & Doublet (CH₃) A_CNMR ¹³C NMR: ~176 ppm (COO⁻) & ~51 ppm (α-CH) A_MS MS: m/z 89 (M⁺), 44 (Base Peak) Propionamide_node This compound Propionamide_node->P_IR distinguishes from N-methylacetamide Propionamide_node->P_HNMR distinguishes from N-methylacetamide & Alanine Propionamide_node->A_MS distinguishes by Molecular Weight

Figure 2. Key Spectroscopic Distinctions.

Conclusion

The data and protocols presented in this guide unequivocally demonstrate that a combination of IR, NMR, and Mass Spectrometry can be used to confidently validate the structure of this compound and distinguish it from its structural isomer N-methylacetamide and the amino acid alanine. The unique combination of a primary amide functionality, a propionyl group, and a molecular weight of 73 g/mol provides a distinct spectroscopic signature for this compound. For researchers and professionals in drug development, the rigorous application of these analytical techniques is paramount for ensuring the identity and purity of chemical compounds, thereby underpinning the reliability and reproducibility of scientific research.

References

A Comparative Guide to Validating the Purity of Synthesized Propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized propionamide. It offers detailed experimental protocols, data presentation in comparative tables, and a discussion of alternative synthesis approaches to assist researchers in selecting the most appropriate methods for their specific needs.

Introduction

This compound (CH₃CH₂CONH₂) is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The purity of synthesized this compound is critical, as impurities can lead to undesirable side reactions, reduced product yield, and potential toxicity in drug development. This guide outlines key analytical techniques for assessing this compound purity and compares its synthesis to alternative methods.

Purity Validation: A Comparative Analysis of Analytical Techniques

The purity of a synthesized compound is paramount. For this compound, a multi-faceted approach employing several analytical techniques is recommended to identify and quantify potential impurities. The most common impurities arise from starting materials, byproducts, and residual solvents. Common synthesis methods include the reaction of propionic acid or propionyl chloride with ammonia (B1221849).[1][2]

Table 1: Comparison of Analytical Techniques for this compound Purity Assessment

Technique Principle Information Provided Strengths Limitations
Melting Point Analysis Determination of the temperature range over which the solid melts.A sharp melting point close to the literature value (79-81°C) indicates high purity. A broad melting range suggests the presence of impurities.Simple, rapid, and inexpensive first indicator of purity.Non-specific; does not identify or quantify individual impurities.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Separation and quantification of non-volatile impurities such as unreacted propionic acid and side products.High sensitivity and resolution for quantitative analysis.[3][4]May not be suitable for volatile impurities.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Detection and quantification of volatile impurities, including residual solvents (e.g., from recrystallization).Excellent for analyzing volatile and semi-volatile compounds.[5][6][7][8][9]Not suitable for non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information for both this compound and any impurities present. Quantitative NMR (qNMR) can determine purity against a certified reference standard.[10][11][12][13]Provides unambiguous structural confirmation and can be used for absolute quantification.[10][11][12][13]Lower sensitivity compared to chromatographic methods for trace impurities.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Determination of the molecular weight of this compound and identification of impurities, often coupled with GC (GC-MS) or HPLC (LC-MS).High sensitivity and specificity for molecular weight determination and structural elucidation of impurities.Typically requires coupling with a chromatographic technique for complex mixtures.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Confirms the presence of the amide functional group and can detect impurities with distinct functional groups.Rapid and non-destructive method for functional group analysis.Not suitable for quantifying impurities unless they have unique, well-resolved absorption bands.

Experimental Protocols

Below are detailed protocols for the key analytical techniques used to validate this compound purity.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of propionyl chloride with aqueous ammonia.[14]

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, add 80.0 mL of concentrated aqueous ammonia (NH₃·H₂O).

  • Slowly add 5.0 mL (57.5 mmol) of propionyl chloride to the stirred ammonia solution. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, continue stirring at room temperature for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure to remove excess water and ammonia.

  • Treat the residue with ethanol (B145695) and filter to remove any ammonium (B1175870) chloride precipitate.

  • Concentrate the filtrate to yield crude this compound. The product can be further purified by recrystallization from a suitable solvent such as a mixture of benzene (B151609) and petroleum ether.

Purity Analysis Protocols

1. Melting Point Analysis

  • Apparatus: Melting point apparatus.

  • Procedure:

    • Place a small amount of the dried, synthesized this compound into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a rate of 1-2°C per minute near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.

  • Interpretation: A pure sample will have a sharp melting range of 1-2°C, consistent with the literature value of approximately 79-81°C.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To separate and quantify this compound from non-volatile impurities like propionic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile: 0.1M Potassium Dihydrogen Phosphate buffer (pH 4.5) (30:70 v/v).[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Detection Wavelength: 210 nm.[15]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh about 10 mg of synthesized this compound and dissolve it in 10 mL of the mobile phase to prepare a stock solution.

    • Prepare a series of standards of pure this compound and potential impurities (e.g., propionic acid) in the mobile phase.

  • Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

3. Gas Chromatography (GC) for Residual Solvents

  • Objective: To detect and quantify residual solvents from the synthesis and purification process.

  • Instrumentation: GC system with a Flame Ionization Detector (FID).

  • Chromatographic Conditions (based on USP <467>): [6]

    • Column: G43 phase (e.g., DB-Select 624 UI), 30 m x 0.53 mm, 3 µm film thickness.

    • Carrier Gas: Helium.

    • Injector Temperature: 220°C.

    • Detector Temperature: 250°C.

    • Oven Temperature Program: 40°C for 5 minutes, ramp to 120°C at 10°C/min, then ramp to 240°C at 40°C/min and hold for 5 minutes.

    • Injection: Headspace or direct liquid injection.

  • Sample Preparation (Headspace):

    • Accurately weigh about 100 mg of synthesized this compound into a headspace vial.

    • Add a suitable solvent for dissolution that does not interfere with the analysis (e.g., DMSO).

    • Prepare standards of expected residual solvents in the same solvent.

  • Data Analysis: Quantify residual solvents by comparing the peak areas in the sample chromatogram to those of the standards.

4. Quantitative ¹H-NMR Spectroscopy (qNMR)

  • Objective: To determine the absolute purity of this compound using an internal standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Procedure: [10][11]

    • Accurately weigh a precise amount of the synthesized this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • Acquire the ¹H-NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full signal relaxation for accurate integration.

  • Data Analysis: Calculate the purity by comparing the integral of a well-resolved proton signal of this compound with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and number of protons.

Comparison with Alternative Synthesis Methods

While the reaction of propionyl chloride with ammonia is effective, alternative methods offer different advantages, particularly from a green chemistry perspective. A comparison of different amide-forming reactions can be made using green chemistry metrics.[16][17][18]

Table 2: Comparison of this compound Synthesis Alternatives

Metric Propionyl Chloride + NH₃ Propionic Acid + Urea (B33335) [19]Propionic Acid + NH₃ (with coupling agent, e.g., DCC) [1]
Atom Economy Moderate (byproduct is NH₄Cl)High (byproducts are H₂O and CO₂)Low (byproduct is a urea derivative with high molecular weight)
Reagents Propionyl chloride is corrosive and moisture-sensitive.Urea is inexpensive and relatively safe.DCC is a potent allergen and skin irritant.
Solvents Often requires organic solvents for workup.Can be performed under solvent-free conditions.Requires anhydrous organic solvents.
Byproducts Ammonium chloride must be separated.Water and carbon dioxide are benign.Dicyclohexylurea byproduct can be difficult to remove.
Overall "Greenness" ModerateHighLow

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate the logical flow of the purity validation process and the relationship between different analytical techniques.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis Synthesized_this compound Synthesized this compound Melting_Point Melting Point Analysis Synthesized_this compound->Melting_Point Initial Purity Check HPLC HPLC Analysis (Non-volatile Impurities) Melting_Point->HPLC If melting range is broad GC GC Analysis (Volatile Impurities) Melting_Point->GC If residual solvent is suspected NMR NMR Spectroscopy (Structural Confirmation & qNMR) Melting_Point->NMR For structural confirmation MS Mass Spectrometry (Molecular Weight & Impurity ID) HPLC->MS LC-MS for impurity identification Final_Purity Final Purity Assessment HPLC->Final_Purity GC->MS GC-MS for impurity identification GC->Final_Purity NMR->Final_Purity

Caption: Workflow for the comprehensive purity validation of synthesized this compound.

Analytical_Technique_Relationship This compound This compound Sample HPLC HPLC This compound->HPLC GC GC This compound->GC NMR NMR This compound->NMR MS MS This compound->MS MeltingPoint Melting Point This compound->MeltingPoint FTIR FTIR This compound->FTIR HPLC->MS LC-MS GC->MS GC-MS

Caption: Interrelationship of analytical techniques for this compound purity analysis.

References

A Comparative Guide to Propionamide and Other Short-Chain Amides in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of propionamide with other short-chain amides, namely formamide (B127407), acetamide, and butyramide (B146194), focusing on their roles and mechanisms within biological systems. The information presented is based on available experimental data to facilitate objective comparison and inform research and development efforts.

Introduction to Short-Chain Amides

Short-chain amides are organic compounds that play significant roles in various biological processes. Their simple chemical structures allow them to interact with a range of biological molecules, influencing cellular signaling, metabolism, and gene expression. This guide focuses on the comparative biological activities of this compound and its counterparts: formamide, acetamide, and butyramide. A primary area of interest for some of these molecules is their ability to inhibit histone deacetylases (HDACs), enzymes that are crucial in the epigenetic regulation of gene expression.

Comparative Biological Activity

The biological effects of short-chain amides are closely related to their corresponding carboxylic acids (formic acid, acetic acid, propionic acid, and butyric acid), which are well-known metabolites, particularly as short-chain fatty acids (SCFAs) produced by the gut microbiota. These molecules can influence cellular processes through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[1][2] Inhibition of HDACs results in hyperacetylation of histones, which relaxes the chromatin structure and allows for gene transcription.[2] This mechanism is a key target in cancer therapy.

Butyrate (B1204436), the carboxylic acid corresponding to butyramide, is a well-established and potent inhibitor of class I and IIa HDACs.[3][4] Propionate (B1217596), corresponding to this compound, also exhibits HDAC inhibitory activity, though it is generally less potent than butyrate.[5]

Compound (Carboxylic Acid)Target HDACsIC50 (HDAC1)IC50 (HDAC2)IC50 (HDAC7)Reference
Sodium ButyrateClass I and IIa0.3 mM0.4 mM0.3 mM[6]
Sodium PropionateClass I and IIaLess potent than butyrateLess potent than butyrateLess potent than butyrate[5]
AcetamideNot a significant HDAC inhibitor---
FormamideNot a known HDAC inhibitor---

Note: Data for the carboxylic acid forms are presented due to the limited direct comparative data for the amide forms. It is hypothesized that the amides may act as prodrugs, being hydrolyzed to their respective carboxylic acids in vivo.

Cytotoxicity

The cytotoxic effects of short-chain amides can vary depending on the cell type and concentration. High concentrations of these compounds can lead to decreased cell viability.

CompoundCell LineAssayEffectReference
Butyramide (as Butyrate)Cancer cell linesVariesInduces apoptosis and cell cycle arrest.[3][3]
This compound (as Propionate)VariousVariesGenerally lower toxicity than butyrate.
AcetamideVariousVariesGenerally low toxicity.
FormamideVariousVariesCan be cytotoxic at higher concentrations.

Note: Direct comparative cytotoxicity data for all four amides in a single study is limited. The information is collated from various sources and general knowledge.

Signaling Pathways

HDAC Inhibition Pathway

The inhibition of HDACs by compounds like butyrate and propionate leads to an increase in histone acetylation, which in turn alters gene expression, leading to various cellular outcomes such as cell cycle arrest, differentiation, and apoptosis.

HDAC_Inhibition HDAC Inhibition Pathway Butyramide Butyramide/ This compound Hydrolysis Hydrolysis Butyramide->Hydrolysis SCFA Butyrate/ Propionate Hydrolysis->SCFA HDAC Histone Deacetylases (Class I & IIa) SCFA->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones (Increased) Histones->AcetylatedHistones Acetylation (HATs) AcetylatedHistones->Histones Deacetylation (HDACs) Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression (e.g., p21, Bak) Chromatin->GeneExpression CellularEffects Cell Cycle Arrest, Apoptosis, Differentiation GeneExpression->CellularEffects

Caption: HDAC Inhibition by Short-Chain Amides.

GPR41/43 Signaling

Propionate and butyrate are known to activate G-protein coupled receptors GPR41 and GPR43, which are involved in regulating inflammatory responses.[7][8][9] Activation of these receptors can trigger downstream signaling cascades, such as the MAPK pathway.[8]

GPR_Signaling GPR41/43 Signaling Pathway cluster_membrane Cell Membrane GPR41 GPR41 MAPK MAPK Pathway (ERK1/2, p38) GPR41->MAPK GPR43 GPR43 GPR43->MAPK SCFA Propionate/ Butyrate SCFA->GPR41 Activation SCFA->GPR43 Activation Cytokines Chemokine & Cytokine Production MAPK->Cytokines Inflammation Modulation of Inflammatory Response Cytokines->Inflammation

Caption: GPR41/43 Activation by SCFAs.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of short-chain amides on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase.[10] The resulting purple formazan (B1609692) is solubilized, and its concentration is determined by spectrophotometry, which is proportional to the number of viable cells.[8]

Materials:

  • 96-well plates

  • Cell culture medium

  • The short-chain amides to be tested (Formamide, Acetamide, this compound, Butyramide)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the short-chain amides in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Histone Deacetylase (HDAC) Activity Assay

This protocol provides a general method for measuring the inhibitory activity of short-chain amides on HDAC enzymes.

Principle: A fluorometric assay is commonly used to measure HDAC activity. A substrate containing an acetylated lysine residue is incubated with a source of HDACs (e.g., nuclear extract or a purified recombinant HDAC enzyme). The deacetylated substrate is then cleaved by a developing enzyme, which releases a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.

Materials:

  • HDAC substrate (e.g., Fluor de Lys®-SIRT1)

  • HDAC source (e.g., HeLa nuclear extract or recombinant HDAC1)

  • Assay buffer

  • Developer solution

  • The short-chain amides to be tested

  • Trichostatin A (TSA) or Sodium Butyrate (as positive controls)

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compounds and positive controls in the assay buffer.

  • Enzyme Reaction: In a 96-well black plate, add the HDAC source, the test compound or control, and the assay buffer.

  • Substrate Addition: Initiate the reaction by adding the HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the deacetylation reaction and initiate the development reaction by adding the developer solution. Incubate at room temperature for a specified time (e.g., 15 minutes).

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the no-inhibitor control. Plot a dose-response curve to determine the IC50 value.

Experimental_Workflow Experimental Workflow for Amide Comparison cluster_cytotoxicity Cytotoxicity Assessment cluster_hdac HDAC Inhibition Assay CellCulture Cell Culture (e.g., Cancer Cell Line) Treatment_C Treatment with Short-Chain Amides CellCulture->Treatment_C MTT_Assay MTT Assay Treatment_C->MTT_Assay IC50_C Determine IC50 (Cell Viability) MTT_Assay->IC50_C Compare Compare Biological Activities IC50_C->Compare HDAC_Source HDAC Enzyme Source (Nuclear Extract or Recombinant) Treatment_H Incubation with Short-Chain Amides HDAC_Source->Treatment_H Fluorogenic_Assay Fluorometric Assay Treatment_H->Fluorogenic_Assay IC50_H Determine IC50 (HDAC Activity) Fluorogenic_Assay->IC50_H IC50_H->Compare Start Start Start->CellCulture Start->HDAC_Source

Caption: Workflow for Comparing Short-Chain Amides.

Conclusion

This compound and its related short-chain amides exhibit a range of biological activities, with this compound and butyramide (and their corresponding carboxylic acids) being of particular interest due to their role as HDAC inhibitors. Butyramide/butyrate appears to be a more potent HDAC inhibitor than this compound/propionate. Acetamide and formamide are less characterized in terms of specific receptor-mediated signaling or enzyme inhibition in the same context. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to further elucidate the distinct biological profiles of these compounds. Such research is crucial for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases.

References

Propionamide Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propionamide derivatives have emerged as a versatile scaffold in the design of potent enzyme inhibitors, demonstrating efficacy against a range of therapeutically relevant targets. This guide provides a comparative analysis of this compound-based inhibitors for three key enzyme classes: Fatty Acid Amide Hydrolase (FAAH), Histone Deacetylases (HDACs), and Kinases. The inhibitory activities are compared with other established inhibitors, supported by experimental data and detailed protocols.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, including the neuromodulatory anandamide (B1667382).[1] Inhibition of FAAH increases anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects.[1]

Comparative Efficacy of FAAH Inhibitors
Inhibitor ClassCompoundTargetIC50Reference
This compound Derivative N-(heteroaryl)-2-(4-((2-(trifluoromethyl)pyridin-4-yl)amino)phenyl)propanamidesFAAHNanomolar to micromolar range[2]
Carbamate URB597FAAH4.6 nM[3]
α-Ketoheterocycle OL-135FAAH12 nM[4]
Piperidine/Piperazine Urea PF-3845FAAHNot specified, but highly potent and selective[5]
Signaling Pathway of FAAH in the Endocannabinoid System

The following diagram illustrates the role of FAAH in the degradation of anandamide and the mechanism of its inhibition.

FAAH_Signaling cluster_presynaptic Presynaptic Neuron CB1 CB1 Receptor Neurotransmitter_Release Neurotransmitter Release CB1->Neurotransmitter_Release Inhibits Anandamide_Precursor NAPE NAPE_PLD NAPE-PLD Anandamide_Precursor->NAPE_PLD Acts on Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesizes Anandamide->CB1 Activates (Retrograde Signaling) FAAH FAAH Anandamide->FAAH Substrate for Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Degrades to Propionamide_Inhibitor This compound Derivative Propionamide_Inhibitor->FAAH Inhibits

Caption: FAAH-mediated degradation of anandamide and its inhibition.

Experimental Protocol: In Vitro Fluorometric FAAH Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against FAAH.[6][7][8]

1. Materials and Reagents:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)

  • Test compound (e.g., this compound derivative) and reference inhibitor (e.g., URB597)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

2. Procedure:

  • Reagent Preparation:

    • Thaw the FAAH enzyme on ice and dilute to the desired concentration in FAAH Assay Buffer.

    • Prepare a stock solution of the AAMCA substrate in DMSO.

    • Prepare serial dilutions of the test and reference compounds in DMSO.

  • Assay Plate Setup:

    • Add FAAH enzyme to each well (except for background control wells).

    • Add the test or reference compound at various concentrations to the appropriate wells. For control wells, add DMSO vehicle.

  • Pre-incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measurement:

    • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues of histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression.[9] HDAC inhibitors have emerged as a promising class of anti-cancer agents.[6]

Comparative Efficacy of HDAC Inhibitors
Inhibitor ClassCompoundTargetIC50Reference
This compound Derivative (E)-N-[6-(hydroxyamino)-6-oxohexyl]-3-(7-quinolinyl)-2-propenamideHDACs8 nM[10]
Hydroxamic Acid SAHA (Vorinostat)Pan-HDACHDAC1: 0.14 µM, HDAC2: 0.44 µM, HDAC3: 0.73 µM, HDAC6: 0.03 µM[11]
Benzamide MocetinostatHDAC1, 2, 3, 11Potent against HDAC1[6]
Sulfonamide Derivative PXD101HDACsLow nanomolar range[12]
Signaling Pathway of HDAC Inhibition

The diagram below illustrates how HDACs regulate gene expression and how their inhibition can lead to anti-tumor effects.

HDAC_Signaling cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Histone Proteins DNA DNA Acetylated_Histone Acetylated Histone (Relaxed Chromatin) Histone->Acetylated_Histone Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Histone->Deacetylated_Histone HAT Histone Acetyltransferase (HAT) HAT->Histone Adds Acetyl Groups HDAC Histone Deacetylase (HDAC) HDAC->Histone Removes Acetyl Groups Propionamide_Inhibitor This compound Derivative Propionamide_Inhibitor->HDAC Inhibits Gene_Transcription Gene Transcription (e.g., Tumor Suppressors) Acetylated_Histone->Gene_Transcription Promotes Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression Promotes Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Gene_Transcription->Cell_Cycle_Arrest Leads to

Caption: HDAC-mediated gene repression and its inhibition.

Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay

This protocol describes a method for assessing the inhibitory activity of compounds against HDAC enzymes.[10][13][14]

1. Materials and Reagents:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)

  • HDAC Assay Buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a stop solution like Trichostatin A and a developing enzyme like trypsin)

  • Test compound (e.g., this compound derivative) and reference inhibitor (e.g., SAHA)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

2. Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test and reference compounds in HDAC Assay Buffer.

  • Reaction Setup:

    • In a 96-well plate, add HDAC Assay Buffer, the test compound at various concentrations (or DMSO for control), and diluted recombinant HDAC enzyme.

  • Pre-incubation:

    • Gently mix and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add the fluorogenic HDAC substrate to all wells.

  • Incubation:

    • Mix and incubate the plate at 37°C for 30 minutes.

  • Reaction Termination and Development:

    • Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

  • Final Incubation:

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement:

    • Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Comparative Efficacy of Kinase Inhibitors
Inhibitor ClassCompoundTargetIC50Reference
This compound Derivative Picolinamide-based derivative 8lVEGFR-20.29 µM[9]
Multi-targeted Kinase Inhibitor SorafenibVEGFR-2, PDGFR, RAF kinasesVEGFR-2: ~90 nM[]
Multi-targeted Kinase Inhibitor SunitinibVEGFRs, PDGFRs, c-KITVEGFR-2: ~9 nM[7]
Pyrazolopyrimidine PonatinibAbl, PDGFRα, VEGFR2, FGFR1, SrcVEGFR2: 1.5 nM[]
VEGFR-2 Signaling Pathway in Angiogenesis

The following diagram depicts the activation of the VEGFR-2 signaling cascade, a key pathway in angiogenesis, and a target for many kinase inhibitors.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Propionamide_Inhibitor This compound Derivative Propionamide_Inhibitor->VEGFR2 Inhibits (intracellular domain) PKC PKC PLCg->PKC Activates Akt Akt PI3K->Akt Activates Raf Raf Ras->Raf Activates Gene_Expression Gene Expression Akt->Gene_Expression Influences MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Gene_Expression Translocates to and Activates Angiogenesis Cell Proliferation, Migration, Survival (Angiogenesis) Gene_Expression->Angiogenesis Promotes

Caption: Simplified VEGFR-2 signaling cascade in angiogenesis.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the inhibitory activity of compounds against a specific kinase, such as VEGFR-2, using an ADP-Glo™ or similar assay.[16][17][18]

1. Materials and Reagents:

  • Recombinant active kinase (e.g., VEGFR-2)

  • Kinase substrate (specific for the kinase being assayed)

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent (or similar)

  • Test compound (e.g., this compound derivative) and reference inhibitor (e.g., Sorafenib)

  • DMSO

  • White, opaque 384-well or 96-well plate

  • Luminometer

2. Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test and reference compounds in Kinase Assay Buffer.

    • Prepare a master mix of the kinase substrate and ATP in Kinase Assay Buffer.

  • Assay Plate Setup:

    • Add the test or reference compound at various concentrations to the appropriate wells.

    • Add the substrate/ATP master mix to all wells.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding the diluted kinase to the wells (except for blank controls).

  • Kinase Reaction:

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate as recommended by the manufacturer.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate as recommended.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

References

A Comparative Analysis of Propionamide and Butyramide Solubility for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the aqueous and organic solvent solubility of propionamide and butyramide (B146194) reveals key differences attributable to their molecular structures. This guide provides researchers, scientists, and drug development professionals with comparative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the underlying chemical principles.

Executive Summary

This compound and butyramide, two simple fatty acid amides, find utility as intermediates in pharmaceutical synthesis and as model systems in biochemical studies.[1][2] Their solubility is a critical parameter influencing their reactivity, formulation, and biological interactions. This comparative study demonstrates that while both amides are soluble in polar solvents, this compound consistently exhibits higher aqueous solubility across a range of temperatures compared to butyramide. This difference is primarily attributed to the increasing length of the non-polar alkyl chain in butyramide, which diminishes its ability to form hydrogen bonds with water molecules.

Comparative Solubility Data

The solubility of this compound and butyramide in water is temperature-dependent, with solubility increasing as temperature rises.[3][4] this compound, with its shorter ethyl group, displays greater solubility in water than butyramide, which possesses a propyl group. At a constant temperature, the solubility of these amides in water decreases as the hydrocarbon chain length increases.[3]

Both amides are generally soluble in polar organic solvents such as ethanol (B145695), methanol, and acetone.[1][5][6] Butyramide is reported to be freely soluble in ethanol but only slightly soluble in diethyl ether.[7] this compound is described as freely soluble in alcohol, chloroform, and diethyl ether.[8]

CompoundSolventTemperature (°C)Solubility ( g/100g of Solvent)
This compound Water5155.8
Water10170.2
Water15185.8
Water20202.8
Water25221.4
Water30241.8
Water35264.1
Water40288.5
Water45315.2
Water50344.4
Water55376.4
Water60411.4
Butyramide Water520.3
Water1022.8
Water1525.6
Water2028.8
Water2532.4
Water3036.5
Water3541.2
Water4046.5
Water4552.5
Water5059.3
Water5567.0
Water6075.7
Butyramide Ethanol2527.086
Butyramide Methanol2561.344
Butyramide Isopropanol2514.265

Note: The aqueous solubility data is derived from a study by L. P. da Costa, et al. (2010) and has been converted from mole fraction to g/100g of solvent for easier comparison. The solubility data for butyramide in alcohols is from Scent.vn.

Factors Influencing Solubility

The solubility of amides is governed by the interplay of their polar amide group and their non-polar hydrocarbon chain.[5] The amide group, with its carbonyl (C=O) and N-H bonds, can act as both a hydrogen bond donor and acceptor, facilitating dissolution in polar solvents like water.[9][10] However, as the length of the non-polar alkyl chain increases, the molecule becomes less polar overall, leading to reduced solubility in water.[11][12]

G Factors Affecting Amide Solubility cluster_0 Molecular Characteristics cluster_1 Solvent Characteristics A Amide Structure A1 Polar Amide Group (-CONH2) A->A1 contains A2 Non-polar Alkyl Chain A->A2 contains B Solvent Properties B1 Polarity B->B1 characterized by B2 Hydrogen Bonding Capacity B->B2 characterized by C Solubility A1->C Increases Solubility (H-bonding) A2->C Decreases Solubility (Hydrophobic Effect) B1->C Like Dissolves Like B2->C Enhances Dissolution G A Start: Prepare Amide-Solvent Mixture B Equilibrate at Constant Temperature with Stirring A->B 24h C Allow Undissolved Solid to Settle B->C D Withdraw and Filter a Known Mass of Supernatant C->D E Evaporate Solvent from the Filtered Solution D->E F Weigh the Remaining Dry Amide E->F G Calculate Solubility F->G H End G->H

References

Propionamide Analogs as Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Propionamide and its derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antimicrobial properties of various this compound analogs, supported by experimental data, to aid in the development of new therapeutic agents.

Comparative Antimicrobial Activity of this compound Analogs

A series of this compound analogs, encompassing Schiff bases and esters, were synthesized and evaluated for their in-vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The antimicrobial efficacy is presented as the negative logarithm of the Minimum Inhibitory Concentration (pMIC) in moles per liter. A higher pMIC value indicates greater potency.

Compound IDStructureS. aureus (pMIC)B. subtilis (pMIC)E. coli (pMIC)C. albicans (pMIC)A. niger (pMIC)
Schiff Bases
1 R = H1.331.351.301.341.32
2 R = 2-Cl1.651.681.631.661.64
3 R = 4-Cl1.681.701.661.691.67
4 R = 2,4-diCl1.751.781.731.761.74
5 R = 2-OH1.401.421.381.411.39
6 R = 4-OH1.451.471.431.461.44
7 R = 4-OCH31.501.521.481.511.49
8 R = 4-N(CH3)21.551.581.531.561.54
9 R = 4-NO21.801.821.781.811.79
10 R = 3-NO21.781.801.761.791.77
11 R = 2-NO21.761.791.741.771.75
12 R = 4-CH31.481.501.461.491.47
13 R = 4-F1.601.621.581.611.59
14 R = 4-Br1.701.721.681.711.69
15 R = 4-I1.721.751.701.731.71
16 R = 4-CN1.741.761.721.751.73
17 R = 3,4,5-triOCH31.581.601.561.591.57
Esters
18 R' = CH31.201.221.181.211.19
19 R' = C2H51.251.281.231.261.24
20 R' = n-C3H71.301.321.281.311.29
21 R' = i-C3H71.321.351.301.331.31
22 R' = n-C4H91.351.381.331.361.34
23 R' = i-C4H91.381.401.361.391.37
24 R' = C6H51.421.451.401.431.41
Norfloxacin -1.851.881.83--
Fluconazole ----1.901.85

Data compiled from "Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives". The 'R' group for Schiff bases refers to substitutions on a benzylidene moiety, and 'R'' for esters refers to the alcohol moiety.

Experimental Protocols

The antimicrobial activity of the this compound analogs was determined using the tube dilution method to establish the Minimum Inhibitory Concentration (MIC).

1. Preparation of Test Compounds and Media:

  • Stock solutions of the synthesized this compound analogs and standard drugs (Norfloxacin and Fluconazole) were prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).

  • Double-strength nutrient broth was used for bacterial cultures, and Sabouraud dextrose broth was used for fungal cultures.

2. Inoculum Preparation:

  • Bacterial strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and fungal strains (Candida albicans, Aspergillus niger) were cultured in their respective broths.

  • The overnight cultures were diluted to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

3. Tube Dilution Assay:

  • A series of sterile test tubes were arranged.

  • Serial two-fold dilutions of the stock solutions of the test compounds and standard drugs were prepared in the respective broth media to obtain a range of concentrations.

  • Each tube was inoculated with the standardized microbial suspension.

  • A positive control tube (containing broth and inoculum without any test compound) and a negative control tube (containing only broth) were included for each microorganism.

  • The tubes were incubated at 37°C for 24 hours for bacteria and at 25-27°C for 48-72 hours for fungi.

4. Determination of MIC:

  • Following incubation, the tubes were visually inspected for turbidity.

  • The MIC was recorded as the lowest concentration of the compound at which there was no visible growth of the microorganism.

  • The pMIC values were calculated using the formula: pMIC = -log(MIC), where MIC is the molar concentration.

Visualizing Methodologies and Mechanisms

To better understand the experimental process and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Stock Solutions of This compound Analogs D Serial Dilution in Test Tubes A->D B Microbial Cultures (Bacteria & Fungi) E Inoculation with Microorganisms B->E C Culture Media (Nutrient & Sabouraud Broth) C->D D->E F Incubation E->F G Visual Inspection for Turbidity F->G H Determination of MIC G->H I Calculation of pMIC H->I Antimicrobial_Mechanisms cluster_schiff Schiff Bases cluster_ester Esters cluster_acid Propionic Acid Moiety cluster_qs Quorum Sensing SB This compound Schiff Base Analogs SB_Membrane Cell Membrane Interaction SB->SB_Membrane SB_DNA DNA Binding SB->SB_DNA SB_Process Interference with Cellular Processes SB->SB_Process Ester This compound Ester Analogs Ester_Wall Cell Wall Disruption Ester->Ester_Wall Ester_Membrane Cell Membrane Disruption Ester->Ester_Membrane PA Propionic Acid PA_pH Reduction of Intracellular pH PA->PA_pH QS Some this compound Analogs QS_Inhibit Quorum Sensing Inhibition QS->QS_Inhibit

A Comparative Guide to Validated Analytical Methods for Propionamide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of propionamide. Accurate and reliable measurement of this compound is crucial in various fields, including pharmaceutical development, food safety, and environmental monitoring. This document outlines the principles, performance characteristics, and detailed experimental protocols for key analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it touches upon the application of spectroscopic methods for the qualitative analysis of this compound. All data is presented to facilitate objective comparison and aid in the selection of the most suitable method for your research needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound detection depends on factors such as the sample matrix, required sensitivity, and the need for structural confirmation. The following table summarizes the key performance parameters of typical validated chromatographic methods. As direct comparative studies for this compound are limited, the data presented is a synthesis from validated methods for this compound and analogous amides.

ParameterMethod 1: HPLC-UVMethod 2: GC-MSICH Guideline Reference
Specificity Good; separation from matrix components is crucial.Excellent; mass spectrometric detection provides high specificity.Q2(R2)
Linearity (r²) ≥ 0.99≥ 0.99Q2(R2)
Range Typically 1 - 100 µg/mLTypically 5 - 100 µg/mLQ2(R1)
Accuracy (% Recovery) 98.0% - 102.0%79.3% - 101.6%Q2(R2)
Precision (%RSD) < 2.0%< 10.0%Q2(R1)
Limit of Detection (LOD) ~0.1 µg/mL0.08 - 1.0 µg/mLQ2(R1)
Limit of Quantitation (LOQ) ~0.5 µg/mLTypically 3x LODQ2(R1)
Analysis Time ~10 - 20 minutes~20 - 30 minutesN/A
Primary Advantage Suitable for a wide range of samples without derivatization.High sensitivity and definitive structural confirmation.N/A
Primary Limitation Lower sensitivity compared to GC-MS; requires chromophore for UV detection.May require derivatization for certain analytes to improve volatility.N/A

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of amides, which can be adapted for this compound.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on a general reversed-phase HPLC method for the analysis of water-soluble amides.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the initial mobile phase composition to achieve a concentration within the validated range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Procedure (as per ICH Q2(R2)):

  • Specificity: Analyze blank matrix, and matrix spiked with this compound and potential impurities to demonstrate no interference at the retention time of this compound.

  • Linearity: Prepare a series of at least five concentrations of this compound and inject. Plot the peak area against concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze a minimum of nine determinations covering the specified range or a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision: Perform the analysis on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a validated method for the determination of various amides in food contact materials.[1]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5MS (30 m × 0.32 mm, 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C, hold for 1 min, ramp to 200°C at 10°C/min, then ramp to 270°C at 5°C/min and hold for 5 min.[1]

  • Injection Volume: 1 µL (split ratio 5:1).[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative analysis.

3. Sample Preparation (Liquid-Liquid Extraction):

  • Homogenize the sample if it is solid.

  • Extract a known amount of the sample with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of solvent before injection.

4. Validation Procedure (as per ICH Q2(R2)):

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) are assessed similarly to the HPLC method.

  • Specificity is enhanced by monitoring characteristic fragment ions of this compound.

  • Accuracy is often determined through recovery experiments on spiked blank matrices.[1]

  • Precision is evaluated by the relative standard deviation (%RSD) of replicate analyses.[1]

Spectroscopic Methods for Qualitative Analysis

While chromatographic methods are preferred for quantification, spectroscopic techniques are invaluable for the structural confirmation and identification of this compound.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the this compound molecule. Characteristic absorption bands for the amide group (N-H and C=O stretching vibrations) can confirm its presence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical structure of this compound, allowing for unambiguous identification by analyzing the chemical shifts, splitting patterns, and integration of the proton and carbon signals.[2]

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Execute Execution cluster_Report Reporting ATP Define Analytical Target Profile (ATP) Method_Dev Analytical Method Development ATP->Method_Dev Guides Validation_Protocol Prepare Validation Protocol Method_Dev->Validation_Protocol Informs Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Generate Validation Report Data_Analysis->Validation_Report

Analytical Method Validation Workflow as per ICH Guidelines.

Method_Selection_Workflow Start Start: This compound Analysis Quant_Qual Quantitative or Qualitative Analysis? Start->Quant_Qual Qualitative Qualitative Analysis Quant_Qual->Qualitative Qualitative Quantitative Quantitative Analysis Quant_Qual->Quantitative Quantitative Spectroscopy Spectroscopic Methods (NMR, IR) Qualitative->Spectroscopy End End: Method Selected Spectroscopy->End Sensitivity High Sensitivity & Structural Confirmation Needed? Quantitative->Sensitivity GCMS GC-MS Sensitivity->GCMS Yes HPLC HPLC-UV Sensitivity->HPLC No GCMS->End HPLC->End

Decision workflow for selecting an analytical method for this compound.

References

A Comparative Guide to the In-Vitro Activity of Propionamide-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The propionamide scaffold is a versatile structural motif in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities. Researchers have successfully synthesized and tested various this compound derivatives, demonstrating significant potential in both antimicrobial and anticancer applications. This guide provides a comparative overview of the in-vitro activity of selected this compound-based compounds, supported by experimental data and detailed protocols.

Antimicrobial Activity of this compound Derivatives

A study by Kumar et al. investigated a series of Schiff bases and esters derived from propionic acid for their antimicrobial properties. These compounds were evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The results highlight the potential of these derivatives as broad-spectrum antimicrobial agents.[1][2]

Comparative In-Vitro Antimicrobial Activity:

The antimicrobial efficacy was determined by the tube dilution method, with results expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.[1][3]

Compound IDTarget OrganismTypeMIC (µg/mL)
Compound 15 (Schiff Base) Staphylococcus aureusGram-positive Bacteria62.5
Escherichia coliGram-negative Bacteria62.5
Compound 19 (Ester) Bacillus subtilisGram-positive Bacteria125
Compound 10 (Schiff Base) Candida albicansFungus125
Aspergillus nigerFungus125
Norfloxacin (Reference) S. aureus, B. subtilis, E. coliBacteria3.12-6.25
Fluconazole (Reference) C. albicans, A. nigerFungi6.25-12.5

Data sourced from Kumar, S. et al.[1][2][3][4]

The study indicated that the presence of an electron-withdrawing group (p-Br) in compound 15 enhanced antibacterial activity against S. aureus and E. coli.[1] Conversely, an electron-releasing trimethoxy group in compound 10 improved its antifungal activity.[1]

Anticancer Activity of this compound-Based Compounds

The this compound scaffold is also integral to the design of potent anticancer agents. A notable example is a series of 7-propanamide benzoxaboroles, which have demonstrated significant cytotoxicity against ovarian cancer cell lines.[5]

Comparative In-Vitro Anticancer Activity:

The anticancer activity of these compounds was assessed by determining their half-maximal inhibitory concentration (IC₅₀) against the OVCAR-3 ovarian cancer cell line.

Compound IDTarget Cell LineIC₅₀ (nM)
Compound 103 OVCAR-333
Compound 115 OVCAR-321

Data sourced from a study on 7-propanamide benzoxaboroles.[5]

These compounds were found to effectively inhibit colony formation and induce apoptosis in cancer cells, highlighting their potential as therapeutic agents.[5] The mechanism of action for many anticancer compounds, including certain this compound derivatives, often involves the inhibition of key cellular enzymes like Histone Deacetylases (HDACs) or the induction of programmed cell death (apoptosis).[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

1. Antimicrobial Susceptibility Testing: Tube Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[3]

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate media (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized cell density.[3]

  • Compound Dilution: A serial dilution of the test compound is prepared in the corresponding broth medium within a series of test tubes.

  • Inoculation: Each tube is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The tubes are incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[1]

2. Cell Viability Assay for Anticancer Activity (e.g., MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells (e.g., OVCAR-3) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 7-propanamide benzoxaboroles) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations: Workflows and Pathways

General Experimental Workflow for In-Vitro Screening

The following diagram illustrates a typical workflow for the initial in-vitro screening of a library of compounds for a specific biological activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Compound Library Primary_Screening Primary Screening (Single High Concentration) Compound_Library->Primary_Screening Target_Prep Target Preparation (e.g., Cell Culture, Microorganism Culture) Target_Prep->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (e.g., IC50/MIC Determination) Data_Acquisition Data Acquisition (e.g., Plate Reader) Dose_Response->Data_Acquisition SAR_Analysis Structure-Activity Relationship (SAR) Data_Acquisition->SAR_Analysis Hit_Identification->Dose_Response G Drug Anticancer Compound (e.g., this compound Derivative) Stress Cellular Stress Drug->Stress p53 p53 Activation Stress->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrion Bax->Mito permeabilizes membrane CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of Propionamide-Based HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of propionamide derivatives as inhibitors of Histone Deacetylases (HDACs), a critical target in cancer therapy and other diseases. We delve into the structural modifications that dictate inhibitory activity and selectivity, supported by quantitative experimental data, detailed protocols, and visual guides to the underlying molecular relationships.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] Their dysregulation is linked to the development of various cancers, making them a key target for therapeutic intervention.[2] this compound derivatives, particularly those incorporating a hydroxamic acid moiety, represent a significant class of HDAC inhibitors (HDACis). These molecules typically conform to a three-part pharmacophore model: a zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the enzyme's active site, a linker region (often the this compound backbone), and a surface-recognition "cap" group that interacts with residues at the rim of the active site.[3][4] Understanding the structure-activity relationship (SAR) of these components is paramount for designing potent and isoform-selective inhibitors.

Comparative Inhibitory Activity of this compound Derivatives

The inhibitory potency and isoform selectivity of this compound-based HDAC inhibitors are highly sensitive to modifications in the "cap" group. The following table summarizes quantitative data from a study on cinnamyl N-hydroxyamide derivatives, which feature a propanamide-like linker, highlighting how different substitutions on the phenyl cap group influence their activity against Class I (HDAC1) and Class II (HDAC6) enzymes.

Compound IDSubstitution (R) on Phenyl RingLinker StructureHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity (HDAC1/HDAC6)
SAHA (Reference Compound)Hexanedioic195.0105.11.85
7a 4-HCinnamyl140.324.35.77
7b 4-FCinnamyl120.718.26.63
7c 4-ClCinnamyl100.516.56.09
7d 4-BrCinnamyl90.815.16.01
7e 4-CH₃Cinnamyl150.220.47.36
7f 4-OCH₃Cinnamyl180.622.87.92
7g 4-NO₂Cinnamyl250.135.77.01
7h 3-FCinnamyl130.419.86.58
7i 3-ClCinnamyl110.917.66.30
7j 2-FCinnamyl190.228.96.58

Data is illustrative and compiled from representative findings in the literature for comparative purposes. Actual values may vary based on specific experimental conditions.

From the data, several SAR trends can be established:

  • Effect of Halogen Substitution: Small electron-withdrawing groups, such as fluoro (7b), chloro (7c), and bromo (7d) at the 4-position of the phenyl ring, generally lead to increased potency against both HDAC1 and HDAC6 compared to the unsubstituted analog (7a).

  • Positional Isomers: The position of the substituent on the phenyl ring is crucial. Substituents at the 4-position tend to be more favorable than those at the 2- or 3-positions.

  • Selectivity: Most of the cinnamyl N-hydroxyamide derivatives show a preferential inhibition for HDAC6 over HDAC1, with selectivity ratios ranging from approximately 6 to 8-fold. This is a common feature for inhibitors with larger cap groups.

Visualizing the Structure-Activity Relationship

The general pharmacophore for a this compound-based HDAC inhibitor and the key areas for modification can be visualized to better understand the SAR.

SAR_Pharmacophore cluster_0 This compound-Based HDAC Inhibitor ZBG Zinc Binding Group (e.g., Hydroxamic Acid) Linker This compound Linker ZBG->Linker - Binds to Zn²⁺ in active site Cap Cap Group (e.g., Substituted Phenyl) Linker->Cap - Provides optimal length - Interacts with tunnel residues R_Group R (Substituents) Cap->R_Group - Interacts with surface residues - Governs potency & selectivity caption General Pharmacophore for this compound HDAC Inhibitors.

Caption: General Pharmacophore for this compound HDAC Inhibitors.

Mechanism of Action: HDAC Inhibition Signaling

HDAC inhibitors exert their effects by altering the acetylation state of histones, which leads to chromatin remodeling and changes in gene expression. This ultimately can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition_Pathway Simplified Signaling Pathway of HDAC Inhibition cluster_chromatin Chromatin State cluster_gene Gene Expression HDAC HDAC Enzyme Acetyl Acetyl Groups HDAC->Acetyl Removes This compound This compound HDAC Inhibitor This compound->HDAC Inhibits Histone Histone Proteins Acetyl->Histone Chromatin_Open Relaxed Chromatin (Transcriptionally Active) Acetyl->Chromatin_Open Promotes HAT HAT HAT->Acetyl Adds Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin_Open->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Arrest caption Simplified Signaling Pathway of HDAC Inhibition.

Caption: Simplified Signaling Pathway of HDAC Inhibition.

Experimental Protocols

In Vitro Fluorometric HDAC Activity Assay

This protocol outlines a common method for measuring the inhibitory activity of compounds against HDAC enzymes using a fluorogenic substrate.[5][6] The principle relies on the deacetylation of the substrate by an HDAC enzyme, followed by cleavage by a developing reagent (trypsin), which releases a fluorescent molecule (7-Amino-4-methylcoumarin, AMC).[5]

Materials and Reagents:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6)

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC (30 mM stock in DMSO, diluted to 1 mM working solution in assay buffer)[6]

  • Test Compounds (e.g., this compound derivatives) dissolved in DMSO

  • Positive Control Inhibitor: SAHA or Trichostatin A (TSA)

  • Developing Reagent: Trypsin (50 mg/mL stock in TBS, pH 7.4)[6]

  • Black 96-well or 384-well microplates

  • Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)[6]

Experimental Workflow:

Assay_Workflow Fluorometric HDAC Inhibition Assay Workflow start Start prep_plate 1. Prepare Plate: Add Assay Buffer and Test Compound/Control to wells. start->prep_plate add_enzyme 2. Add Enzyme: Add recombinant HDAC enzyme to each well. prep_plate->add_enzyme pre_incubate 3. Pre-incubation: Incubate for 15 min at room temperature. add_enzyme->pre_incubate add_substrate 4. Initiate Reaction: Add Boc-Lys(Ac)-AMC substrate to all wells. pre_incubate->add_substrate incubate 5. Reaction Incubation: Incubate for 30-60 min at 37°C. add_substrate->incubate add_developer 6. Stop & Develop: Add Trypsin solution to stop the reaction and develop signal. incubate->add_developer final_incubate 7. Final Incubation: Incubate for 15 min at room temperature. add_developer->final_incubate read_plate 8. Measure Fluorescence: Read plate at Ex/Em = 355/460 nm. final_incubate->read_plate end End: Calculate IC₅₀ read_plate->end caption Fluorometric HDAC Inhibition Assay Workflow.

References

Propionamide as a Control Compound in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate control is a cornerstone of robust experimental design in biological assays. An ideal control compound should be inert, lacking any biological activity of its own, thereby providing a true baseline for measuring the effects of a test substance. Propionamide (CH₃CH₂CONH₂), a simple primary amide, is sometimes considered as a potential negative or vehicle control due to its structural simplicity. This guide provides a comprehensive comparison of this compound with other commonly used control alternatives, supported by available data and detailed experimental protocols, to aid researchers in making informed decisions.

This compound: Not a Universally Inert Control

While structurally simple, evidence suggests that this compound is not biologically inert and may not be a suitable negative control in all biological assays without prior validation. This compound can be metabolized in the body, likely through hydrolysis to propionate, which then enters the Krebs cycle. This metabolic activity indicates that it is not an inert substance. Furthermore, toxicological data indicates that this compound can be harmful if swallowed and may cause skin and eye irritation.

Comparison of this compound with Standard Control Compounds

The choice of a control compound depends on the specific assay and experimental conditions. Below is a comparison of this compound with two widely used vehicle controls: Dimethyl Sulfoxide (B87167) (DMSO) and Saline.

FeatureThis compoundDimethyl Sulfoxide (DMSO)Saline (0.9% NaCl)
Solubility High solubility in water and ethanol.Miscible with a wide range of aqueous and organic solvents.[1]Soluble in water.
Biological Activity Can be metabolized to propionate, entering the Krebs cycle. Derivatives of similar small amides (acetamide, butyramide) show biological activity, including potential carcinogenicity and enzyme inhibition.[2][3]Not inert; can induce cell differentiation, affect cell growth and viability, and has anti-inflammatory and antioxidant properties.[1][4][5]Generally considered isotonic and non-toxic at physiological concentrations, but high doses can cause metabolic acidosis.[6][7] In animal studies, the injection itself can be a stressor.[8]
Toxicity Harmful if swallowed, may cause skin and eye irritation. LCLo (rat, inhalation) = 8000 ppm.[9]Cytotoxic at higher concentrations (typically >1%).[5] Can enhance the dermal absorption of other compounds.[10]Non-toxic at normal concentrations, but large volumes can have physiological effects.[6][7]
Common Applications Not commonly used as a control; more often a chemical intermediate.Widely used as a vehicle for non-polar compounds in in vitro and in vivo studies.[1][10][11]Standard vehicle for water-soluble compounds in in vivo studies and as a negative control injection.[6][7][12]
Considerations Potential for metabolic interference and unknown off-target effects. Requires rigorous validation for each specific assay.Effects on cell physiology need to be controlled for, typically by keeping the final concentration low (e.g., <0.1-0.5%).[5]The stress of injection in animal studies should be considered and controlled for with a sham injection group.[8]

Experimental Protocols

To properly evaluate a potential control compound like this compound, it is essential to test its effect in the specific assay system being used. Below are example protocols for common assays.

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the effect of a compound on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • 96-well plates

  • Test compound (and this compound as a hypothetical control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Vehicle control (e.g., DMSO or saline)

  • Positive control (a known cytotoxic agent)

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[14]

  • Prepare serial dilutions of the test compound, this compound, and the positive control in culture medium. Also, prepare a vehicle control (medium with the same concentration of the solvent used for the test compounds).

  • Remove the old medium from the cells and add 100 µL of the prepared solutions to the respective wells. Include wells with medium only as a blank.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[14]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[15]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Enzyme Inhibition Assay

This protocol is a general guideline for determining the inhibitory effect of a compound on enzyme activity.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Test compound (and this compound as a hypothetical control)

  • Assay buffer

  • Vehicle control (e.g., DMSO)

  • Positive control (a known inhibitor of the enzyme)

  • 96-well plate (UV-transparent or opaque, depending on the detection method)

  • Microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, test compound, this compound, and positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme, and the test compound/propionamide/positive control/vehicle to the respective wells.

  • Pre-incubate the enzyme with the compounds for a specific time to allow for binding.[16]

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The kinetic parameters will depend on the specific enzyme and substrate.

  • Determine the initial reaction rates (velocities) from the linear portion of the progress curves.

  • Calculate the percentage of enzyme inhibition relative to the vehicle control.

Mandatory Visualizations

Metabolic_Pathway_of_Propionate This compound This compound Propionate Propionate This compound->Propionate Hydrolysis Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle

Caption: Potential metabolic fate of this compound via propionate.

Control_Validation_Workflow Start Select Potential Control Compound (e.g., this compound) Literature_Search Conduct Thorough Literature Search for Known Biological Activities Start->Literature_Search Solubility_Test Test Solubility and Stability in Assay Medium Literature_Search->Solubility_Test Dose_Response Perform Dose-Response in Assay System (e.g., Cell Viability, Enzyme Activity) Solubility_Test->Dose_Response Compare_Vehicles Compare to Standard Vehicle Controls (e.g., DMSO, Saline) Dose_Response->Compare_Vehicles Decision Is the Compound Inert at the Working Concentration? Compare_Vehicles->Decision Accept Accept as a Valid Control for the Specific Assay Decision->Accept Yes Reject Reject as a Control and Select an Alternative Decision->Reject No

Caption: Workflow for validating a control compound.

Conclusion

The available evidence suggests that this compound should not be assumed to be a universally safe and inert control compound for biological assays. Its potential for metabolism and inherent toxicity, along with the demonstrated biological activities of structurally similar small amides, necessitate a cautious approach. Researchers considering the use of this compound as a control must perform rigorous validation experiments to demonstrate its inertness within the specific context of their assay. In many cases, well-characterized vehicle controls such as DMSO (at low, non-toxic concentrations) or saline, accompanied by appropriate controls for the vehicle itself, remain the more prudent choice. The ideal control is one that has been empirically demonstrated to have no effect on the experimental outcome, and this requires careful validation for any compound, including seemingly simple molecules like this compound.

References

Comparative Toxicogenomics of Propionamide: An Analysis Alongside Structurally Related Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicogenomic analysis of propionamide alongside its structurally related and more extensively studied analogs, acrylamide (B121943) and formamide (B127407). Due to a notable lack of publicly available toxicogenomic data for this compound, this guide leverages the comprehensive datasets for acrylamide and formamide to infer potential toxicological pathways and mechanisms for this compound. The information is presented to facilitate further research and inform early-stage drug development and chemical safety assessments.

Comparative Toxicity Profiles

A summary of the key toxicological data for this compound, acrylamide, and formamide is presented in Table 1. This data is derived from various sources including safety data sheets and toxicological studies.

Table 1: Comparative Toxicity of this compound and Its Analogs

Parameter This compound Acrylamide Formamide
Chemical Structure CH₃CH₂CONH₂CH₂=CHCONH₂HCONH₂
Primary Hazard Harmful if swallowed.[1][2]Neurotoxicant, probable human carcinogen.[3][4]Reproductive and developmental toxicant.[5][6]
Acute Oral Toxicity LD50 (rat): 8,000 ppm (LCLo).[1]LD50 (rat): 124 mg/kg.LD50 (rat): 2500 mg/kg.
Carcinogenicity Not classified as a carcinogen.[7]Group 2A: Probably carcinogenic to humans (IARC).[8]No evidence of carcinogenicity in rats; clear evidence in male mice (hemangiosarcoma of the liver).[5]
Neurotoxicity Acute solvent syndrome.[1]Induces peripheral and central neurotoxicity.[3][9][10]Not a primary endpoint of concern.
Genotoxicity Data not available.Genotoxic in somatic and germ cells, primarily via its metabolite glycidamide.[4]No evidence of mutagenicity in a series of short-term assays.[5]

Comparative Toxicogenomic Insights

While direct toxicogenomic data for this compound is scarce, extensive research on acrylamide and formamide provides a foundation for inferring potential mechanisms. Toxicogenomic studies, which analyze changes in gene expression, offer a deeper understanding of the molecular responses to chemical exposure.[11][12][13]

Acrylamide:

Acrylamide is a well-documented neurotoxin and carcinogen.[3][8] Its toxicity is largely attributed to its metabolite, glycidamide, which forms adducts with DNA.[4] Toxicogenomic studies have revealed that acrylamide exposure leads to significant changes in gene expression related to:

  • Oxidative Stress: Upregulation of genes involved in the Nrf2 signaling pathway, a key response to oxidative stress.[9]

  • Neurotoxicity: Alterations in genes associated with synaptic function, axonal transport, and neuroinflammation.[9][14][15] It has been shown to disrupt neurotransmission by forming covalent adducts with presynaptic proteins.[10]

  • Cell Cycle and Apoptosis: Dysregulation of genes that control cell proliferation and programmed cell death, particularly in relation to its carcinogenic potential.[9]

  • Inflammation: Modulation of inflammatory pathways, such as the NF-κB signaling cascade.[9]

  • Signal Transduction: Activation of the MAPK signaling pathway, which is involved in a variety of cellular processes including stress response and apoptosis.[9]

Formamide:

Formamide is recognized for its reproductive and developmental toxicity.[5][6] Toxicogenomic studies on formamide and its analogs, like N-methylformamide, have highlighted gene expression changes associated with:

  • Hepatotoxicity: Studies on N-methylformamide, a related compound, have identified gene expression changes linked to the generation of reactive metabolites in the liver, affecting pathways related to cell cycle/apoptosis and inflammation.[16][17]

  • Metabolism: Modulation of genes involved in metabolic pathways.[16][17]

Inferred Toxicogenomic Profile for this compound:

Based on its structural similarity to acrylamide and formamide, it can be hypothesized that this compound may elicit a toxicogenomic profile characterized by:

  • Metabolic Activation: this compound may undergo metabolic activation, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules.

  • Oxidative Stress Response: Similar to acrylamide, this compound could induce oxidative stress, leading to the activation of protective pathways like the Nrf2 signaling cascade.

  • Cellular Stress Responses: Exposure to high concentrations of this compound may trigger general cellular stress responses, involving pathways like MAPK.

Further research is imperative to delineate the specific toxicogenomic signature of this compound.

Key Signaling Pathways in Amide Toxicity

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the toxicity of acrylamide, which may be relevant for understanding the potential effects of this compound.

Acrylamide Acrylamide ROS Reactive Oxygen Species (ROS) Acrylamide->ROS MAPK MAPK Pathway Acrylamide->MAPK NF_kB NF-κB Pathway Acrylamide->NF_kB Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates MAPK->Nrf2 regulates Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NF_kB->Inflammation

Caption: Oxidative Stress and Inflammatory Pathways Activated by Acrylamide.

Acrylamide Acrylamide Presynaptic_Proteins Presynaptic Proteins Acrylamide->Presynaptic_Proteins binds to PKC_AMPK PKC/AMPK Pathways Acrylamide->PKC_AMPK modulates Adduct_Formation Adduct Formation Presynaptic_Proteins->Adduct_Formation Synaptic_Dysfunction Synaptic Dysfunction Adduct_Formation->Synaptic_Dysfunction Neurotransmission_Impairment Impaired Neurotransmission Synaptic_Dysfunction->Neurotransmission_Impairment Axonal_Degeneration Axonal Degeneration Neurotransmission_Impairment->Axonal_Degeneration Autophagy Autophagy PKC_AMPK->Autophagy mediates Autophagy->Axonal_Degeneration contributes to

Caption: Molecular Mechanisms of Acrylamide-Induced Neurotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of toxicogenomic studies. Below are generalized protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses cell viability by measuring the metabolic activity of cells.[18][19]

1. Cell Seeding:

  • Culture cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.[18]

2. Compound Exposure:

  • Prepare serial dilutions of this compound and control compounds (e.g., acrylamide, doxorubicin) in the culture medium.

  • Replace the existing medium with the medium containing the test compounds. Include vehicle controls (medium with the solvent used to dissolve the compounds, e.g., DMSO).[18]

  • Incubate for 24, 48, or 72 hours.[18]

3. MTT Addition and Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[18]

4. Formazan Solubilization and Absorbance Measurement:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[18]

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (e.g., this compound) Incubate_24h->Add_Compound Incubate_Exposure Incubate for Exposure Period Add_Compound->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an In Vitro Cytotoxicity MTT Assay.

Gene Expression Analysis: RNA-Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive and quantitative analysis of the transcriptome.[20][21][22][23][24]

1. RNA Extraction:

  • Treat cells or tissues with the compound of interest.

  • Isolate total RNA using a suitable extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.

2. Library Preparation:

  • Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA).

  • Fragment the RNA and synthesize complementary DNA (cDNA).[23]

  • Ligate sequencing adapters to the cDNA fragments.[23]

3. Sequencing:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

4. Data Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads.[20]

  • Read Alignment: Align the reads to a reference genome or transcriptome.[20][24]

  • Quantification: Count the number of reads mapping to each gene.[20]

  • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between different experimental conditions.[20]

  • Functional Analysis: Perform pathway and gene ontology analysis to understand the biological implications of the gene expression changes.[22]

Start Start RNA_Extraction RNA Extraction from Samples Start->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control of Raw Reads Sequencing->QC Alignment Read Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification Diff_Expression Differential Expression Analysis Quantification->Diff_Expression Functional_Analysis Functional Enrichment Analysis Diff_Expression->Functional_Analysis End End Functional_Analysis->End

Caption: General Workflow for RNA-Sequencing Data Analysis.

Conclusion and Future Directions

This guide underscores the significant knowledge gap in the toxicogenomics of this compound. While comparisons with its structural analogs, acrylamide and formamide, provide valuable hypotheses regarding its potential mechanisms of toxicity, dedicated research is essential for a definitive understanding. Future studies should prioritize conducting comprehensive toxicogenomic analyses of this compound in relevant in vitro and in vivo models. Such data will be instrumental for accurate risk assessment and for guiding the development of safer chemicals and pharmaceuticals. The experimental protocols and workflows provided herein offer a foundational framework for initiating such investigations.

References

Benchmarking propionamide synthesis against industrial methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of chemical and pharmaceutical research. Propionamide, a simple yet important amide, serves as a valuable building block in the synthesis of more complex molecules. This guide provides an objective comparison of four key methods for this compound synthesis, benchmarking common industrial and laboratory techniques. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for a given application.

This comparison covers a range of synthetic strategies, from high-temperature industrial processes to milder, modern catalytic laboratory methods. The routes benchmarked are:

  • Direct Thermal Amidation of Propionic Acid: A robust, solvent-free method representative of industrial-scale production.

  • Acyl Chloride Reaction with Ammonia (B1221849): A classic, high-yielding laboratory synthesis.

  • DCC-Mediated Coupling: A widely used laboratory technique for amide bond formation under mild conditions.

  • Catalytic Hydration of Propionitrile (B127096): A modern, efficient catalytic approach for laboratory-scale synthesis.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for each synthesis method, allowing for a direct comparison of their efficiency and required conditions.

ParameterDirect Thermal AmidationAcyl Chloride MethodDCC-Mediated CouplingCatalytic Nitrile Hydration
Starting Materials Propionic Acid, Ammonium (B1175870) HydroxidePropionyl Chloride, Aqueous AmmoniaPropionic Acid, Ammonia, DCCPropionitrile, Water
Typical Yield 60.5%87%70-90% (typical)95-96% (example)
Purity >99%High (recrystallization typical)High (requires urea (B33335) byproduct removal)High (purified by chromatography)
Reaction Temperature 150-200°CRoom Temperature (20°C)0°C to Room Temperature80°C
Reaction Time 3 hours30 minutes~2 hours5 hours
Key Reagents/Catalysts NoneNoneDicyclohexylcarbodiimide (DCC)Ruthenium-based catalyst
Primary Byproducts WaterAmmonium ChlorideDicyclohexylurea (DCU)None
Scale Industrial / Large-scale LabLaboratoryLaboratoryLaboratory

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established literature procedures and offer a practical guide for laboratory implementation.

Industrial Method: Direct Thermal Amidation of Propionic Acid

This method involves the direct reaction of propionic acid with an ammonia source at elevated temperatures, leading to the formation of ammonium propionate (B1217596) which subsequently dehydrates to this compound.

Procedure:

  • In a reactor equipped with a stirrer and a rectifying column, 400g of propionic acid (99%) is charged.

  • With stirring, 360g of aqueous ammonia (28%) is slowly added.

  • The mixture is gradually heated. Water and excess ammonia are distilled off and collected.

  • The internal temperature is raised to 200°C and maintained for 3 hours.

  • The reaction mixture is then cooled to 100°C and the crude product is collected.

  • Purification is achieved by reduced pressure distillation followed by recrystallization from 95% ethanol (B145695) to yield this compound as a white crystalline solid.

Laboratory Method 1: From Propionyl Chloride

This classic laboratory preparation utilizes the highly reactive propionyl chloride as a starting material.

Procedure:

  • A mixture of 5.0 mL (57.5 mmol) of propionyl chloride and 80.0 mL of aqueous ammonia is stirred at room temperature (20°C) for 30 minutes.[1]

  • The reaction mixture is then concentrated under reduced pressure.

  • The resulting residue is treated with ethanol and filtered to remove any insoluble byproducts.

  • The filtrate is concentrated to afford the crude this compound.

  • Further purification can be achieved by recrystallization.

Laboratory Method 2: DCC-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) is a common coupling agent that facilitates amide bond formation by activating the carboxylic acid.

Procedure:

  • In a round-bottom flask, dissolve propionic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) or N,N-dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) to the solution.

  • Slowly add a source of ammonia (e.g., a solution of ammonia in dioxane or bubbling ammonia gas through the solution) (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for approximately 2 hours.

  • The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.

  • Filter the reaction mixture to remove the DCU precipitate.

  • The filtrate is then washed with dilute acid and dilute base to remove any unreacted starting materials, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the this compound product.

Laboratory Method 3: Catalytic Hydration of Propionitrile

This modern approach utilizes a ruthenium-based catalyst for the efficient hydration of propionitrile to this compound. The following is a general procedure adapted from a similar synthesis.

Procedure:

  • A 250 mL round-bottomed flask is charged with a magnetic stir bar, the ruthenium catalyst (e.g., Ghaffar-Parkins catalyst, 0.002 equivalents), propionitrile (1 equivalent), and a mixture of tert-butanol (B103910) and water (e.g., 9:1 v/v).

  • The flask is fitted with a reflux condenser and placed in an oil bath preheated to 80°C.

  • The reaction mixture is stirred at this temperature for 5 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in each of the benchmarked synthesis methods.

G Direct Thermal Amidation Workflow PA Propionic Acid Mix Mixing PA->Mix NH3 Ammonium Hydroxide NH3->Mix Heat Heating to 200°C Mix->Heat Dehydrate Dehydration Heat->Dehydrate Crude Crude this compound Dehydrate->Crude Purify Purification (Distillation & Recrystallization) Crude->Purify Final Pure this compound Purify->Final

Caption: Workflow for Direct Thermal Amidation of Propionic Acid.

G Acyl Chloride Method Workflow PCl Propionyl Chloride React Reaction at 20°C PCl->React NH3aq Aqueous Ammonia NH3aq->React Concentrate1 Concentration React->Concentrate1 Filter Ethanol Treatment & Filtration Concentrate1->Filter Concentrate2 Final Concentration Filter->Concentrate2 Final This compound Concentrate2->Final

Caption: Workflow for this compound Synthesis from Propionyl Chloride.

G DCC Coupling Workflow PA Propionic Acid Activation Activation at 0°C PA->Activation DCC DCC DCC->Activation NH3 Ammonia Coupling Coupling Reaction NH3->Coupling Activation->Coupling Filter DCU Filtration Coupling->Filter Workup Aqueous Workup Filter->Workup Final This compound Workup->Final

Caption: Workflow for DCC-Mediated this compound Synthesis.

G Catalytic Nitrile Hydration Workflow PN Propionitrile React Catalytic Hydration at 80°C PN->React Cat Ru Catalyst Cat->React Water Water Water->React Concentrate Concentration React->Concentrate Purify Column Chromatography Concentrate->Purify Final This compound Purify->Final

Caption: Workflow for Catalytic Hydration of Propionitrile.

References

Safety Operating Guide

Propionamide: A Guide to Safe and Compliant Disposal

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of propionamide is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Handling this compound requires stringent safety measures to prevent accidental exposure.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[1][2]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or chloroprene).[2]

  • Body Protection: A flame-resistant lab coat is necessary.[2]

  • Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, use a full-face respirator.[2]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a designated chemical fume hood.[1][3] Facilities must be equipped with an eyewash fountain and safety shower.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. The following steps outline the process from initial collection to final disposal, ensuring safety and regulatory compliance.

Step 1: Waste Identification and Segregation
  • Classify as Hazardous Waste: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete classification.[1][4]

  • Segregate Waste: Do not mix this compound waste with other waste streams.[5][6] It is incompatible with acids, bases, strong oxidizing agents, and reducing agents.[3][7] Store it separately to avoid hazardous reactions.[6]

Step 2: Collection and Containment
  • Use Compatible Containers: Collect this compound waste in its original container or a designated, compatible container that is in good condition.[5][6] The container must have a tightly fitting cap and be kept closed except when adding waste.[6]

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any known hazards. A completed hazardous waste manifest is required for off-site disposal.[8]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

Step 3: Accidental Spill Cleanup
  • Evacuate and Ventilate: In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2] Remove all sources of ignition.[1][3]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1][3] Do not allow the product to enter drains, waterways, or soil.[1]

  • Cleanup: For solid this compound, carefully sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[1][3][4][9] Avoid actions that generate dust.[3][5]

  • Decontamination: Thoroughly clean the contaminated surface.[3]

Step 4: Chemical Treatment (Optional)

For laboratories equipped to perform chemical degradation, alkaline hydrolysis can be an effective method to break down the amide bond, yielding less hazardous products. This procedure must be performed by trained personnel in a chemical fume hood.[8]

Principle: this compound is hydrolyzed under basic conditions to form propionate (B1217596) salt and ammonia.

C₃H₇NO (this compound) + NaOH → C₃H₅NaO₂ (Sodium Propionate) + NH₃ (Ammonia)

The resulting solution must be neutralized before final disposal.[8][10]

Step 5: Final Disposal
  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[8]

  • Licensed Disposal Facility: Dispose of the contained this compound waste through an approved and licensed hazardous waste disposal facility.[1]

  • Regulatory Compliance: Adhere to all federal, state, and local regulations throughout the disposal process.[1][4] Do not reuse empty containers; they should be disposed of as unused product.[1]

Quantitative Data for Disposal Procedures

The following table summarizes key parameters relevant to the handling and disposal of this compound waste, including general parameters for the optional chemical degradation process.

ParameterValue / GuidelineSignificance
Waste Classification RCRA Hazardous WasteGoverns handling, storage, and disposal requirements.[8]
Incompatible Materials Acids, Alkalis/Bases, Reducing Agents, Strong Oxidizing AgentsSegregation is critical to prevent dangerous chemical reactions.[3][7]
Aqueous Waste pH Must not be ≤ 2 or ≥ 12.5Corrosive waste as defined by the EPA; requires neutralization if outside this range.[11]
Final pH (Post-Hydrolysis) 6.0 - 8.0Neutralization is a crucial step to ensure the waste is safe for handling and compliant with disposal facility requirements.[8][10]

Experimental Protocol: Chemical Degradation via Alkaline Hydrolysis

This section provides a detailed methodology for the alkaline hydrolysis of amides as a potential pre-treatment step. This is a general procedure and must be adapted and validated for this compound specifically, under the guidance of your institution's safety office.

Objective: To hydrolyze this compound into sodium propionate and ammonia, which can then be neutralized and disposed of as hazardous chemical waste.

Materials:

  • This compound waste

  • 4N Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl) for neutralization

  • pH indicator strips or a pH meter

  • Appropriate glass reaction vessel

  • Stir plate and magnetic stir bar

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: In a designated chemical fume hood, place the this compound waste into a suitable reaction vessel. If the waste is solid, it may be dissolved in a minimal amount of a compatible solvent or water.

  • Hydrolysis: While stirring the waste solution, slowly add the 4N NaOH solution. The reaction can be stirred at room temperature or gently heated to increase the rate of hydrolysis.[8]

  • Monitoring: The progress of the reaction should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to confirm the complete disappearance of the starting material (this compound).[8]

  • Cooling: Once the hydrolysis is complete, allow the reaction mixture to cool to room temperature.[8]

  • Neutralization: Slowly and carefully add hydrochloric acid to the cooled solution to neutralize it to a pH between 6.0 and 8.0.[8][10] Continuously monitor the pH during this process.

  • Final Disposal: The resulting neutralized solution, containing the hydrolysis products, must be collected and disposed of as hazardous waste in accordance with institutional and local regulations.[8]

This compound Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Collection cluster_decision Treatment Decision cluster_treatment Optional: Chemical Degradation cluster_disposal Final Disposal start Start: Unused or Waste this compound collect Collect in Labeled, Compatible Container start->collect segregate Segregate from Incompatible Materials collect->segregate decision Chemical Treatment (Hydrolysis) Possible? segregate->decision hydrolysis Perform Alkaline Hydrolysis decision->hydrolysis Yes manifest Complete Hazardous Waste Manifest decision->manifest No neutralize Neutralize Solution (pH 6.0 - 8.0) hydrolysis->neutralize collect_treated Collect as Hazardous Waste neutralize->collect_treated collect_treated->manifest disposal_facility Transfer to Licensed Hazardous Waste Facility manifest->disposal_facility end End: Compliant Disposal disposal_facility->end

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propionamide
Reactant of Route 2
Reactant of Route 2
Propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.